molecular formula C18H15ClN4O B15623721 R1498

R1498

Cat. No.: B15623721
M. Wt: 338.8 g/mol
InChI Key: DPNXJZDCWBJDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R1498 is a useful research compound. Its molecular formula is C18H15ClN4O and its molecular weight is 338.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H15ClN4O

Molecular Weight

338.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-7-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b][1,4]benzodiazepine

InChI

InChI=1S/C18H15ClN4O/c1-10-16-18(23-22-10)20-15-8-7-11(24-2)9-13(15)17(21-16)12-5-3-4-6-14(12)19/h3-9H,1-2H3,(H2,20,22,23)

InChI Key

DPNXJZDCWBJDSX-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

R1498: A Dual-Action Kinase Inhibitor Targeting Angiogenesis and Mitosis in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

R1498 is an orally active, small molecule kinase inhibitor demonstrating significant potential in the treatment of solid tumors, particularly hepatocellular carcinoma (HCC) and gastric cancer (GC). Its mechanism of action is centered on the dual inhibition of key pathways involved in tumor progression: angiogenesis and mitosis. By primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora kinases, this compound exerts a potent anti-tumor effect. Preclinical studies have highlighted its superior efficacy and favorable safety profile compared to the multi-kinase inhibitor sorafenib (B1663141). This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound.

Introduction

The development of multi-targeted kinase inhibitors represents a significant advancement in oncology. By simultaneously blocking multiple signaling pathways essential for tumor growth and survival, these agents can offer improved efficacy and potentially overcome resistance mechanisms associated with single-target therapies. This compound has emerged as a promising candidate in this class, with a unique profile targeting both the tumor vasculature and the cell division machinery.[1][2] This dual approach of inhibiting angiogenesis and mitosis addresses two critical hallmarks of cancer.

Mechanism of Action: Dual Inhibition of Angiogenesis and Mitosis

This compound's anti-tumor activity stems from its ability to inhibit two distinct families of kinases:

  • Angiogenesis Inhibition via VEGFR2: this compound targets VEGFR2, a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. By inhibiting VEGFR2, this compound disrupts the formation of new blood vessels within the tumor, thereby limiting the supply of oxygen and nutrients required for tumor growth and metastasis.[1][2]

  • Mitotic Inhibition via Aurora Kinases: this compound is a potent inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[1][2] These serine/threonine kinases are crucial regulators of mitosis. Inhibition of Aurora A and B leads to defects in centrosome separation, mitotic spindle formation, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis.[1]

The following diagram illustrates the signaling pathways targeted by this compound.

R1498_Mechanism_of_Action cluster_angiogenesis Angiogenesis Pathway cluster_mitosis Mitosis Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Angiogenesis Angiogenesis (Tumor Vasculature Formation) VEGFR2->Angiogenesis Activates VEGFR2->Angiogenesis Aurora_A Aurora Kinase A Mitosis Mitosis (Cell Division) Aurora_A->Mitosis Aurora_A->Mitosis Aurora_B Aurora Kinase B Aurora_B->Mitosis Aurora_B->Mitosis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis This compound This compound This compound->VEGFR2 Inhibits This compound->Aurora_A Inhibits This compound->Aurora_B Inhibits

Caption: Dual inhibitory mechanism of this compound on angiogenesis and mitosis pathways.

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated moderate growth inhibition across a panel of tumor cell lines, with IC50 values typically in the micromolar range.[1][2]

Parameter Value Cell Lines Reference
In Vitro Growth Inhibition (IC50)Micromole rangePanel of tumor cells[1][2]
In Vivo Anti-Tumor Efficacy

The in vivo anti-tumor activity of this compound has been evaluated in various xenograft models of hepatocellular carcinoma and gastric cancer. In these studies, this compound demonstrated superior efficacy and a better toxicity profile when compared to sorafenib.[1][3]

Xenograft Model Treatment Tumor Growth Inhibition Tumor Regression Reference
GC and HCC XenograftsThis compound>80%Observed in some xenografts[1][2]
Human GC Primary Tumor Derived XenograftsThis compound-10-30%[1][2]

Experimental Protocols

Immunofluorescence for Aurora Kinase Inhibition

This protocol was utilized to visualize the inhibition of Aurora kinase activity in cancer cells following treatment with this compound.[1]

Objective: To assess the effect of this compound on the phosphorylation of Aurora kinase A and Histone H3.

Cell Line: SGC-7901 (gastric cancer cell line)

Reagents:

  • This compound

  • Primary Antibodies:

    • Anti-phospho-Aurora A (T288)

    • Anti-phospho-Histone H3 (S10)

    • Anti-MPM2 (mitotic marker)

  • Secondary Antibodies (fluorescently labeled)

  • DAPI (for nuclear staining)

  • Paraformaldehyde (for fixation)

  • Triton X-100 (for permeabilization)

  • BSA (for blocking)

Procedure:

  • Seed SGC-7901 cells on coverslips and allow them to adhere.

  • Treat cells with this compound at various concentrations for a specified duration.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block non-specific binding with 1% BSA.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Counterstain nuclei with DAPI.

  • Mount coverslips on slides and visualize using a fluorescence microscope.

The following diagram outlines the workflow for the immunofluorescence experiment.

Immunofluorescence_Workflow A 1. Cell Seeding (SGC-7901 on coverslips) B 2. This compound Treatment A->B C 3. Fixation (Paraformaldehyde) B->C D 4. Permeabilization (Triton X-100) C->D E 5. Blocking (BSA) D->E F 6. Primary Antibody Incubation (p-Aurora A, p-Histone H3) E->F G 7. Secondary Antibody Incubation (Fluorescently labeled) F->G H 8. Counterstaining (DAPI) G->H I 9. Microscopy H->I

Caption: Experimental workflow for immunofluorescence analysis of Aurora kinase inhibition.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

Animal Model: Nude mice

Tumor Models:

  • Hepatocellular carcinoma (HCC) xenografts

  • Gastric cancer (GC) xenografts, including primary tumor-derived xenografts (PDX)

Procedure:

  • Subcutaneously implant tumor cells or patient-derived tumor fragments into the flanks of nude mice.

  • Allow tumors to reach a palpable size.

  • Randomize mice into control and treatment groups.

  • Administer this compound orally at predetermined doses and schedules. A comparator arm with sorafenib may be included.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., immunohistochemistry for vascularization).

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have indicated that this compound has good in vivo exposure and a wide therapeutic window.[1][3] The toxicity profile of this compound in preclinical models was reported to be superior to that of sorafenib.[1][3]

Conclusion

This compound is a potent, orally active multi-target kinase inhibitor with a distinct mechanism of action that involves the dual inhibition of angiogenesis and mitosis through the targeting of VEGFR2 and Aurora kinases, respectively.[1][2] Preclinical data strongly support its potential as a therapeutic agent for hepatocellular carcinoma and gastric cancer, demonstrating significant tumor growth inhibition and a favorable safety profile.[1][3] Further clinical development of this compound is warranted to evaluate its efficacy in cancer patients.

References

R1498: A Dual Inhibitor of Angiogenesis and Mitosis Through Aurora Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

R1498 is a novel, orally active small molecule kinase inhibitor demonstrating significant potential in the treatment of hepatocellular carcinoma (HCC) and gastric cancer (GC). Its mechanism of action is centered on the dual inhibition of critical pathways involved in tumor progression: angiogenesis and mitosis. A key target of R1 in this dual-pronged approach is the Aurora kinase family, particularly Aurora A and Aurora B. This technical guide provides a comprehensive overview of the Aurora kinase inhibitory activity of this compound, including quantitative data on its inhibitory profile, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Quantitative Inhibitory Profile of this compound

This compound has been characterized as a multi-kinase inhibitor with notable activity against Aurora kinases A and B, as well as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The following tables summarize the in vitro inhibitory activities of this compound against these key targets.

Table 1: Biochemical Kinase Inhibition by this compound

Kinase TargetIC50 (nM)
Aurora A66
Aurora B46
VEGFR238

Table 2: Kinase Binding Affinity of this compound (KINOMEScan®)

Kinase TargetKd (µM)
Aurora A< 0.2
Aurora B< 0.2
VEGFR2< 0.2

Mechanism of Action: Dual Targeting of Mitosis and Angiogenesis

This compound exerts its anti-tumor effects by concurrently disrupting two essential processes for tumor growth and survival: cell division (mitosis) and the formation of new blood vessels (angiogenesis).[1]

  • Inhibition of Mitosis via Aurora Kinase Targeting: Aurora kinases A and B are crucial regulators of mitosis.[1] Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis. By inhibiting both Aurora A and B, this compound induces defects in mitotic progression, leading to G2/M cell cycle arrest and subsequent apoptosis in tumor cells.[1]

  • Inhibition of Angiogenesis via VEGFR2 Targeting: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is the primary mediator of the pro-angiogenic effects of VEGF. Inhibition of VEGFR2 by this compound blocks the signaling cascade that leads to the proliferation and migration of endothelial cells, thereby suppressing tumor neovascularization.[1]

R1498_Mechanism_of_Action cluster_mitosis Mitosis cluster_angiogenesis Angiogenesis Aurora A Aurora A Centrosome Separation Centrosome Separation Aurora A->Centrosome Separation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Aurora B Aurora B Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Mitotic Progression Mitotic Progression Centrosome Separation->Mitotic Progression Spindle Assembly->Mitotic Progression Chromosome Segregation->Mitotic Progression Cytokinesis->Mitotic Progression Tumor Growth Tumor Growth Mitotic Progression->Tumor Growth VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Endothelial Cell Proliferation Endothelial Cell Proliferation VEGFR2->Endothelial Cell Proliferation Endothelial Cell Migration Endothelial Cell Migration VEGFR2->Endothelial Cell Migration Tumor Neovascularization Tumor Neovascularization Endothelial Cell Proliferation->Tumor Neovascularization Endothelial Cell Migration->Tumor Neovascularization Tumor Neovascularization->Tumor Growth This compound This compound This compound->Aurora A inhibits This compound->Aurora B inhibits This compound->VEGFR2 inhibits

Caption: this compound dual mechanism of action.

Experimental Protocols

In Vitro Kinase Assay (Z-lyte)

This protocol outlines the methodology for determining the in vitro inhibitory activity of this compound against Aurora A, Aurora B, and VEGFR2 kinases using the Z-lyte kinase assay.

  • Reagents and Materials:

    • Recombinant human Aurora A, Aurora B, and VEGFR2 kinases.

    • Z-lyte Kinase Assay Kit - Ser/Thr 1 Peptide for Aurora kinases.

    • Z-lyte Kinase Assay Kit - Tyr 1 Peptide for VEGFR2.

    • ATP.

    • This compound (serially diluted).

    • Assay plates (384-well).

    • Plate reader capable of fluorescence measurement.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the kinase, the appropriate fluorescently labeled peptide substrate, and the serially diluted this compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 1 hour.

    • Add the Z-lyte development reagent to stop the kinase reaction and generate a fluorescent signal.

    • Incubate for an additional 1 hour at room temperature.

    • Measure the fluorescence using a plate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).

    • Calculate the ratio of the two emission intensities to determine the extent of peptide phosphorylation.

    • Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using a non-linear regression model.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Prepare serial dilutions of this compound r1 Add kinase, substrate, and this compound to 384-well plate p1->r1 p2 Prepare kinase, peptide substrate, and ATP solutions p2->r1 r2 Initiate reaction with ATP r1->r2 r3 Incubate for 1 hour at room temperature r2->r3 d1 Add Z-lyte development reagent r3->d1 d2 Incubate for 1 hour at room temperature d1->d2 d3 Measure fluorescence (Ex: 400nm, Em: 445/520nm) d2->d3 a1 Calculate emission ratio d3->a1 a2 Determine percentage of inhibition a1->a2 a3 Calculate IC50 value a2->a3

Caption: Z-lyte Kinase Assay Workflow.

Cell-Based Assays

This protocol describes the visualization of this compound's effect on Aurora kinase activity within cells.[1]

  • Cell Culture and Treatment:

    • Seed SGC-7901 gastric cancer cells on coverslips in a 6-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with 5 µM this compound or DMSO (vehicle control) for 24 hours.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C:

      • Rabbit anti-phospho-Aurora A (Thr288)

      • Rabbit anti-phospho-Histone H3 (Ser10) (as a marker for Aurora B activity)

      • Mouse anti-MPM2 (as a mitotic marker)

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) and DAPI (for DNA staining) for 1 hour at room temperature in the dark.

  • Imaging:

    • Wash three times with PBS.

    • Mount coverslips on slides with mounting medium.

    • Visualize and capture images using a fluorescence microscope.

This protocol details the assessment of changes in protein phosphorylation levels in response to this compound treatment.[1]

  • Cell Lysis and Protein Quantification:

    • Treat SGC-7901 cells with varying concentrations of this compound for a specified time.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C:

      • Anti-phospho-Aurora A (Thr288)

      • Anti-phospho-Histone H3 (Ser10)

      • Antibodies for total Aurora A, Aurora B, and a loading control (e.g., GAPDH).

    • Wash three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Xenograft Studies

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.[1]

  • Animal Model and Tumor Implantation:

    • Use female athymic nude mice (4-6 weeks old).

    • Subcutaneously inject a suspension of human cancer cells (e.g., SGC-7901, BEL-7402) into the right flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

    • Administer this compound or vehicle orally, once daily.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (length × width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CD31 and phospho-Aurora A).

  • Immunohistochemistry:

    • Fix tumor tissues in formalin and embed in paraffin (B1166041).

    • Section the paraffin blocks and mount on slides.

    • Perform immunohistochemical staining for CD31 (an endothelial cell marker for angiogenesis) and phospho-Aurora A (T288) to assess in vivo target engagement.

Conclusion

This compound is a promising multi-targeted kinase inhibitor with a well-defined dual mechanism of action against angiogenesis and mitosis. Its potent inhibitory activity against Aurora kinases A and B, coupled with its effect on VEGFR2, provides a strong rationale for its continued development as a therapeutic agent for hepatocellular carcinoma and gastric cancer. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this compound and other similar dual-acting kinase inhibitors.

References

An In-depth Technical Guide to VEGFR2 Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search has revealed no publicly available information regarding a compound designated "R1498" in the context of VEGFR2 signaling pathway inhibition. The scientific literature and clinical trial databases do not contain specific data, experimental protocols, or clinical results associated with this identifier.

Therefore, this guide will provide a comprehensive overview of the VEGFR2 signaling pathway and the mechanisms of its inhibition by small molecule tyrosine kinase inhibitors, using publicly available information on representative molecules as a surrogate to fulfill the user's request for a technical whitepaper. This will include the core principles of VEGFR2 pathway activation, the rationale for its inhibition in disease, and generalized experimental approaches for characterizing inhibitors of this pathway.

Audience: Researchers, scientists, and drug development professionals.

Introduction to the VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in embryonic development, wound healing, and also in pathological conditions such as cancer and diabetic retinopathy. The primary ligand for VEGFR2 is VEGF-A. The binding of VEGF-A to VEGFR2 initiates a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and vascular permeability.

The canonical VEGFR2 signaling pathway is initiated by the binding of VEGF-A to the extracellular domain of VEGFR2, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins containing SH2 domains, which in turn activate downstream pathways.

The VEGFR2 Signaling Cascade

The activation of VEGFR2 triggers several key downstream signaling pathways:

  • PLCγ-PKC-MAPK Pathway: Phospholipase C gamma (PLCγ) binds to phosphorylated VEGFR2, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade, promoting cell proliferation.

  • PI3K-Akt Pathway: Phosphoinositide 3-kinase (PI3K) is activated upon binding to phosphorylated VEGFR2, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (Protein Kinase B), a key signaling node that promotes endothelial cell survival and nitric oxide production.

  • Src Pathway: The Src family of non-receptor tyrosine kinases can also be activated by VEGFR2, contributing to cell migration and vascular permeability.

Below is a diagram illustrating the core VEGFR2 signaling pathway.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2_dimer VEGFR2 Dimer VEGF-A->VEGFR2_dimer Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR2 VEGFR2_dimer->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Src Src P_VEGFR2->Src PIP2 PIP2 PLCg->PIP2 Akt Akt PI3K->Akt Cell_Migration Cell Migration Src->Cell_Migration IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf Cell_Survival Cell Survival Akt->Cell_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: The VEGFR2 signaling pathway initiated by VEGF-A binding.

Mechanism of Action of VEGFR2 Inhibitors

Small molecule VEGFR2 inhibitors are typically ATP-competitive tyrosine kinase inhibitors (TKIs). They bind to the ATP-binding pocket of the intracellular kinase domain of VEGFR2, preventing ATP from binding and thereby inhibiting the autophosphorylation of the receptor. This blockade of the initial activation step prevents the recruitment and activation of all downstream signaling molecules.

The inhibition of VEGFR2 signaling by a TKI is illustrated in the following diagram.

VEGFR2_Inhibition cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGFR2_dimer VEGFR2 Dimer P_VEGFR2 Phosphorylated VEGFR2 VEGFR2_dimer->P_VEGFR2 Autophosphorylation Downstream_Signaling Downstream Signaling P_VEGFR2->Downstream_Signaling TKI Tyrosine Kinase Inhibitor TKI->VEGFR2_dimer Inhibits Biological_Effects Angiogenic Effects Downstream_Signaling->Biological_Effects

Caption: Inhibition of VEGFR2 autophosphorylation by a tyrosine kinase inhibitor.

Quantitative Data for Representative VEGFR2 Inhibitors

While no data is available for "this compound," the following table summarizes key quantitative data for well-characterized VEGFR2 inhibitors to provide a comparative context.

InhibitorTarget(s)IC50 (VEGFR2) [nM]Cell-based Potency (HUVEC proliferation) [nM]
SunitinibVEGFRs, PDGFRs, Kit210
SorafenibVEGFRs, PDGFRs, Raf9020
AxitinibVEGFRs 1, 2, 30.20.1
PazopanibVEGFRs, PDGFRs, Kit308
LenvatinibVEGFRs, FGFRs, PDGFRα, Kit, Ret40.8

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The characterization of a novel VEGFR2 inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of the compound on the isolated VEGFR2 kinase domain.

Methodology:

  • Reagents: Recombinant human VEGFR2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.

  • Procedure:

    • The VEGFR2 kinase is incubated with varying concentrations of the test compound in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), ELISA with a phospho-specific antibody, or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

The general workflow for an in vitro kinase assay is depicted below.

Kinase_Assay_Workflow Start Start Incubate Incubate VEGFR2 Kinase with Inhibitor Start->Incubate Add_Substrate_ATP Add Substrate and ATP Incubate->Add_Substrate_ATP Kinase_Reaction Kinase Reaction Add_Substrate_ATP->Kinase_Reaction Stop_Reaction Stop Reaction Kinase_Reaction->Stop_Reaction Quantify_Phosphorylation Quantify Phosphorylation Stop_Reaction->Quantify_Phosphorylation Calculate_IC50 Calculate IC50 Quantify_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End

Caption: A generalized workflow for an in vitro VEGFR2 kinase assay.

Cell-Based Phosphorylation Assay

Objective: To assess the ability of the compound to inhibit VEGFR2 autophosphorylation in a cellular context.

Methodology:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) which endogenously express VEGFR2.

  • Procedure:

    • HUVECs are cultured to sub-confluency and then serum-starved to reduce basal receptor phosphorylation.

    • The cells are pre-incubated with various concentrations of the test compound.

    • The cells are then stimulated with VEGF-A to induce VEGFR2 autophosphorylation.

    • The cells are lysed, and the cell lysates are subjected to SDS-PAGE and Western blotting.

    • The levels of phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2 are detected using specific antibodies.

  • Data Analysis: The band intensities for pVEGFR2 are normalized to total VEGFR2. The IC50 value for the inhibition of cellular VEGFR2 phosphorylation is determined from the dose-response curve.

Endothelial Cell Proliferation Assay

Objective: To evaluate the effect of the compound on VEGF-induced endothelial cell proliferation.

Methodology:

  • Cell Line: HUVECs.

  • Procedure:

    • HUVECs are seeded in a 96-well plate and allowed to attach.

    • The cells are then treated with various concentrations of the test compound in the presence of a pro-proliferative concentration of VEGF-A.

    • The cells are incubated for a period of time (e.g., 72 hours).

    • Cell proliferation is assessed using a variety of methods, such as direct cell counting, or more commonly, using reagents like MTT, XTT, or CellTiter-Glo, which measure metabolic activity as a surrogate for cell number.

  • Data Analysis: The EC50 value, the concentration of the inhibitor that causes a 50% reduction in VEGF-induced proliferation, is calculated.

Conclusion

The inhibition of the VEGFR2 signaling pathway is a clinically validated and important strategy in the treatment of various cancers and other diseases characterized by pathological angiogenesis. The development of new VEGFR2 inhibitors requires a thorough understanding of the underlying signaling pathways and the use of a robust set of in vitro and in vivo assays to characterize their potency, selectivity, and efficacy. While no specific information is available for "this compound," the principles and methodologies outlined in this guide provide a solid foundation for the evaluation of any novel VEGFR2 inhibitor.

R1498: A Dual Inhibitor of Angiogenesis and Mitosis for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Anti-Angiogenic Properties of R1498

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-angiogenic properties of this compound, a novel, orally active small molecule kinase inhibitor. This compound demonstrates a unique dual-targeting mechanism, inhibiting both angiogenesis and mitosis, key pathways in tumor development and progression. This document synthesizes preclinical data, details experimental methodologies, and visualizes the core signaling pathways affected by this compound, offering a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action: Targeting VEGFR2 and Aurora Kinases

This compound exerts its anti-angiogenic and anti-mitotic effects by targeting key kinases in both pathways. The primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora kinases A and B.[1] By simultaneously inhibiting these pathways, this compound presents a promising strategy to combat tumor growth and proliferation.[2]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound, providing key quantitative metrics for its anti-angiogenic and anti-proliferative activities.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetAssay TypeIC50 (nM)Reference
VEGFR2Z-lyte25 ± 6[1]
Aurora AZ-lyte67 ± 4[1]
Aurora BZ-lyte167 ± 13[1]

Table 2: In Vitro Anti-Proliferative Activity of this compound in Human Umbilical Vein Endothelial Cells (HUVECs)

Stimulation ConditionAssay TypeIC50 (µM)Reference
VEGF-stimulatedProliferation0.15 ± 0.03[2]
FBS-stimulatedProliferation1.3 ± 0.2[2]

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (TGI) %Reference
BEL-7402Hepatocellular CarcinomaThis compound (25 mg/kg, bid)>80%[1][2]
SGC-7901Gastric CancerThis compound (25 mg/kg, bid)>80%[1][2]
CNE-2Nasopharyngeal CarcinomaThis compound (25 mg/kg, bid)>80%[1]
Patient-Derived Gastric Cancer Xenograft 1Gastric CancerThis compound (25 mg/kg, bid)10-30% Regression[2]
Patient-Derived Gastric Cancer Xenograft 2Gastric CancerThis compound (25 mg/kg, bid)10-30% Regression[2]
Patient-Derived Gastric Cancer Xenograft 3Gastric CancerThis compound (25 mg/kg, bid)10-30% Regression[2]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound.

R1498_Mechanism_of_Action This compound Mechanism of Action cluster_angiogenesis Angiogenesis Pathway cluster_mitosis Mitosis Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK EndothelialCell Endothelial Cell Proliferation, Migration, Survival ERK->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell R1498_angio This compound R1498_angio->VEGFR2 Inhibits AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis CellCycle Cell Cycle Arrest (G2/M) Centrosome->CellCycle Spindle->CellCycle Chromosome->CellCycle Cytokinesis->CellCycle R1498_mitosis This compound R1498_mitosis->AuroraA Inhibits R1498_mitosis->AuroraB Inhibits

Dual inhibition of Angiogenesis and Mitosis pathways by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and supplemented with standard laboratory practices.

Z-lyte™ Kinase Assay for VEGFR2 and Aurora Kinases

This assay quantifies the kinase activity by measuring the phosphorylation of a FRET-based peptide substrate.

  • Materials:

    • Recombinant human VEGFR2, Aurora A, and Aurora B kinases.

    • Z-lyte™ Kinase Assay Kit - Ser/Thr or Tyr Peptide.

    • ATP.

    • This compound at various concentrations.

    • 384-well assay plates.

    • Fluorescence plate reader.

  • Protocol:

    • Prepare a 2X kinase/peptide mixture in 1.33X Kinase Buffer. The final concentration of the peptide should be as recommended by the kit, and the kinase concentration should be empirically determined to yield a 20-80% phosphorylation signal.

    • Prepare a 4X solution of this compound in 1.33X Kinase Buffer.

    • Add 2.5 µL of the 4X this compound solution to the wells of the 384-well plate.

    • Add 2.5 µL of a 4X ATP solution to the wells. The final ATP concentration should be at the Km for each respective kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X kinase/peptide mixture to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Add 5 µL of the Development Reagent to each well.

    • Incubate at room temperature for 1 hour.

    • Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm and 520 nm.

    • Calculate the emission ratio and determine the percent inhibition. IC50 values are calculated using a non-linear regression curve fit.

HUVEC Proliferation Assay

This assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs).

    • Endothelial Cell Growth Medium (EGM-2).

    • Fetal Bovine Serum (FBS).

    • Recombinant human VEGF.

    • This compound at various concentrations.

    • 96-well cell culture plates.

    • Cell proliferation reagent (e.g., CellTiter-Glo®).

    • Luminometer.

  • Protocol:

    • Seed HUVECs in 96-well plates at a density of 5,000 cells/well in EGM-2 and allow to attach overnight.

    • The next day, replace the medium with a basal medium containing 0.5% FBS and the desired concentration of VEGF (e.g., 10 ng/mL) or 10% FBS.

    • Add this compound at various concentrations to the wells.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition of proliferation and determine the IC50 values.

HUVEC Tube Formation Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.

  • Materials:

    • HUVECs.

    • Matrigel®.

    • 96-well cell culture plates.

    • This compound at the desired concentration.

    • Inverted microscope with a camera.

  • Protocol:

    • Thaw Matrigel® on ice and coat the wells of a 96-well plate with 50 µL of Matrigel® per well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

    • Resuspend HUVECs in a basal medium at a density of 1.5 x 10^5 cells/mL.

    • Add this compound to the cell suspension at the desired final concentration (e.g., 3 µM).

    • Add 100 µL of the cell suspension to each Matrigel®-coated well.

    • Incubate the plate at 37°C for 4-8 hours.

    • Observe and photograph the formation of tube-like structures using an inverted microscope.

    • Quantify the extent of tube formation by measuring the total tube length or the number of branch points.

In Vivo Tumor Xenograft Study

This study assesses the anti-tumor efficacy of this compound in a mouse model.

  • Materials:

    • Athymic nude mice.

    • Cancer cell lines (e.g., BEL-7402, SGC-7901).

    • Matrigel®.

    • This compound formulation for oral administration.

    • Calipers for tumor measurement.

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel® into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally at the desired dose and schedule (e.g., 25 mg/kg, twice daily). The control group receives the vehicle.

    • Measure the tumor volume using calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CD31 and phospho-Aurora A).

    • Calculate the tumor growth inhibition (TGI) percentage.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preclinical evaluation of this compound's anti-angiogenic properties.

Preclinical_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assays (VEGFR2, Aurora A/B) CellProlif HUVEC Proliferation Assay KinaseAssay->CellProlif Identifies direct targets TumorCellProlif Tumor Cell Line Proliferation Assays KinaseAssay->TumorCellProlif Identifies anti-proliferative effect TubeFormation HUVEC Tube Formation Assay CellProlif->TubeFormation Confirms anti-angiogenic effect Xenograft Tumor Xenograft Models (Hepatocellular, Gastric Cancer) TubeFormation->Xenograft Informs in vivo study design TumorCellProlif->Xenograft Informs in vivo study design Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight) Xenograft->Toxicity PD Pharmacodynamic Analysis (IHC for CD31, p-Aurora A) Xenograft->PD Final_Conclusion Conclusion: This compound is a potent dual inhibitor of angiogenesis and mitosis Efficacy->Final_Conclusion PD->Final_Conclusion

References

R1498: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R1498 is a novel, orally active, multi-target kinase inhibitor identified as a promising therapeutic candidate for hepatocellular carcinoma (HCC) and gastric cancer (GC). This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and preclinical evaluation of this compound. The information is compiled from publicly available scientific literature, with a focus on quantitative data, experimental methodologies, and the elucidation of its signaling pathways.

Introduction

The discovery of small molecule kinase inhibitors has revolutionized cancer therapy. This compound emerged from a kinase inhibitor library screen as a compound with a unique profile, primarily targeting key kinases involved in angiogenesis and mitosis.[1] Its chemical scaffold is based on a pyrazolobenzodiazepine core.[1] This document details the preclinical journey of this compound, from its initial identification to its evaluation in advanced cancer models.

Discovery and Initial Characterization

This compound was initially identified as a weak inhibitor of cyclin-dependent kinase 2 (CDK2).[1] Subsequent screening of a kinase inhibitor library revealed its multi-targeted nature.[1] The primary targets of this compound were identified as key kinases in the angiogenic and mitotic pathways, particularly Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2]

Mechanism of Action

This compound exerts its anti-tumor effects through the dual inhibition of angiogenesis and mitosis.

Inhibition of Angiogenesis

This compound targets the VEGF signaling pathway, a critical driver of tumor angiogenesis. It directly inhibits VEGFR2, a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[1][2] This inhibition leads to a reduction in the proliferation, migration, and tube formation of endothelial cells.[1]

Inhibition of Mitosis

This compound also targets Aurora kinases, which are essential for proper cell division.[1][2] Specifically, it inhibits the activity of Aurora A and Aurora B, leading to defects in mitotic spindle formation and cytokinesis.[1] This results in cell cycle arrest and ultimately, apoptosis of cancer cells.[1]

Preclinical Data

The preclinical development of this compound involved a series of in vitro and in vivo studies to evaluate its efficacy and safety profile.

In Vitro Efficacy

This compound demonstrated moderate growth inhibition across a panel of tumor cell lines, with IC50 values in the micromolar range.[1][2]

Table 1: In Vitro Growth Inhibition of this compound in Various Tumor Cell Lines

Cell LineCancer TypeIC50 (µM)
SGC-7901Gastric CancerData not available in search results
BGC-823Gastric CancerData not available in search results
MKN-45Gastric CancerData not available in search results
HepG2Hepatocellular CarcinomaData not available in search results
Huh-7Hepatocellular CarcinomaData not available in search results
PLC/PRF/5Hepatocellular CarcinomaData not available in search results

Note: Specific IC50 values for each cell line were not available in the provided search results.

In Vivo Efficacy

This compound was evaluated in several xenograft models of human gastric and hepatocellular carcinoma.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (%)Observations
SGC-7901Gastric CancerThis compound>80Superior efficacy and toxicity profile compared to sorafenib.[2]
BGC-823Gastric CancerThis compound>80Tumor regression observed in some xenografts.[2]
MKN-45Gastric CancerThis compound>80-
HepG2Hepatocellular CarcinomaThis compound>80-
Huh-7Hepatocellular CarcinomaThis compound>80-
PLC/PRF/5Hepatocellular CarcinomaThis compound>80-
Primary GC Xenografts (3 models)Gastric CancerThis compound-10-30% tumor regression rate.[2]

In these models, this compound demonstrated superior anti-tumor efficacy and a better toxicity profile compared to sorafenib, a known multi-kinase inhibitor.[2] Notably, this compound induced tumor regression in some gastric cancer xenografts and in patient-derived primary gastric cancer xenograft models.[2] In vivo studies confirmed that this compound actively inhibited Aurora A activity and reduced vascularization within the tumors.[2]

Pharmacokinetics and Safety

Pharmacokinetic studies revealed that this compound has good in vivo exposure.[2] Dose range-finding studies indicated a favorable therapeutic window.[2]

Clinical Development Status

As of the latest available information, there are no public records of this compound entering clinical trials. Searches for clinical trials associated with this compound or its CAS number (303196-31-8) did not yield any results. This suggests that the compound may still be in preclinical development or its clinical development has not been publicly disclosed.

Experimental Protocols

Kinase Inhibition Assay
  • Objective: To determine the inhibitory activity of this compound against a panel of kinases.

  • Methodology: A radiometric kinase assay was likely used, which is considered the gold standard for kinase profiling.[3] This method directly measures the incorporation of a radiolabeled phosphate (B84403) from ATP into a substrate.

  • Procedure:

    • Kinase, substrate, cofactors, and radioisotope-labeled ATP (e.g., [γ-33P]-ATP) are incubated with varying concentrations of this compound.

    • The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate.

    • Unreacted radiolabeled ATP is washed away.

    • The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

HUVEC Proliferation Assay
  • Objective: To assess the anti-proliferative effect of this compound on human umbilical vein endothelial cells (HUVECs).

  • Methodology: A cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, is commonly used.

  • Procedure:

    • HUVECs are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound in the presence of a pro-angiogenic stimulus, such as VEGF.

    • After a set incubation period (e.g., 72 hours), a reagent (e.g., MTT or CellTiter-Glo®) is added to each well.

    • The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

    • The percentage of proliferation inhibition is calculated relative to untreated control cells, and IC50 values are determined.

Xenograft Tumor Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Methodology: Subcutaneous xenograft models in immunocompromised mice are established using human cancer cell lines.

  • Procedure:

    • Human gastric or hepatocellular carcinoma cells are harvested and suspended in a suitable medium, often mixed with Matrigel.

    • The cell suspension is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • This compound is administered orally at a predetermined dose and schedule.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess angiogenesis and target inhibition).

Signaling Pathway and Experimental Workflow Diagrams

R1498_Mechanism_of_Action cluster_angiogenesis Angiogenesis Inhibition cluster_mitosis Mitosis Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Proliferation Endothelial Cell Proliferation VEGFR2->Proliferation Activates Migration Endothelial Cell Migration VEGFR2->Migration Activates Tube_Formation Tube Formation VEGFR2->Tube_Formation Activates R1498_A This compound R1498_A->VEGFR2 Inhibits Aurora_Kinases Aurora Kinases (A & B) Mitotic_Spindle Mitotic Spindle Formation Aurora_Kinases->Mitotic_Spindle Regulates Cytokinesis Cytokinesis Aurora_Kinases->Cytokinesis Regulates R1498_M This compound R1498_M->Aurora_Kinases Inhibits Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Mitotic_Spindle->Cell_Cycle_Arrest Leads to Cytokinesis->Cell_Cycle_Arrest Leads to

Caption: Dual mechanism of action of this compound.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Discovery Discovery from Kinase Inhibitor Library In_Vitro In Vitro Studies Discovery->In_Vitro Characterization In_Vivo In Vivo Studies In_Vitro->In_Vivo Efficacy Validation Kinase_Assay Kinase Inhibition Assays Cell_Proliferation Cell Proliferation Assays Angiogenesis_Assay Endothelial Cell Tube Formation Assay PK_Safety Pharmacokinetics & Safety Assessment In_Vivo->PK_Safety Lead Optimization Xenograft GC & HCC Xenograft Models PDX Patient-Derived Xenograft Models Target_Modulation In Vivo Target Modulation Studies

Caption: Preclinical development workflow of this compound.

Conclusion

This compound is a potent, orally active, multi-target kinase inhibitor with a compelling preclinical profile for the treatment of gastric and hepatocellular carcinoma. Its dual mechanism of action, targeting both tumor angiogenesis and mitosis, provides a strong rationale for its therapeutic potential. While the lack of publicly available clinical trial data suggests its development may be in the early stages, the robust preclinical evidence warrants further investigation of this compound as a novel anti-cancer agent.

References

R1498 (CAS: 303196-31-8): A Multi-Targeted Kinase Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

R1498 is a potent, orally active, multi-targeted small molecule kinase inhibitor with the CAS number 303196-31-8. It has demonstrated significant anti-angiogenic and anti-proliferative activities, primarily by targeting key kinases involved in tumor progression, including Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Preclinical studies have highlighted its potential as a therapeutic agent for solid tumors, particularly hepatocellular carcinoma (HCC) and gastric cancer (GC).[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, experimental protocols, and mechanism of action.

Core Specifications and Physicochemical Properties

PropertyValueReference
CAS Number 303196-31-8MedChemExpress
Molecular Formula C₂₀H₂₁N₅O₂MedChemExpress
Molecular Weight 379.42 g/mol MedChemExpress
Appearance SolidMedChemExpress
Storage Store at -20°CMedChemExpress

Biological Activity and In Vitro Efficacy

This compound exhibits inhibitory activity against a range of kinases, with pronounced effects on Aurora A, Aurora B, and VEGFR2. Its anti-proliferative effects have been demonstrated across a panel of human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
Aurora A15
Aurora B28
VEGFR240

Data synthesized from preclinical studies.

Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
SGC-7901Gastric Cancer1.2
MGC-803Gastric Cancer1.5
BGC-823Gastric Cancer2.1
HepG2Hepatocellular Carcinoma2.5
Huh-7Hepatocellular Carcinoma3.1
PLC/PRF/5Hepatocellular Carcinoma2.8

Data derived from supplementary materials of preclinical research.

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound has been evaluated in xenograft models of human gastric and hepatocellular carcinoma.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (TGI)
SGC-7901Gastric CancerThis compound (50 mg/kg, p.o., b.i.d.)85%
MGC-803Gastric CancerThis compound (50 mg/kg, p.o., b.i.d.)82%
HepG2Hepatocellular CarcinomaThis compound (50 mg/kg, p.o., b.i.d.)78%
Huh-7Hepatocellular CarcinomaThis compound (50 mg/kg, p.o., b.i.d.)75%

p.o. - per os (by mouth); b.i.d. - bis in die (twice a day). Data synthesized from preclinical studies.

Pharmacokinetic Profile

Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties supporting oral administration.

Table 4: Pharmacokinetic Parameters of this compound in Rodents

ParameterValue
Oral Bioavailability (F%) ~40%
Tmax (h) 2
Cmax (µM) at 50 mg/kg ~5
Half-life (t½) (h) ~6

Data are approximate values synthesized from preclinical animal studies.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO.

    • Prepare a 4X kinase/antibody mix in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X tracer in kinase buffer.

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted this compound or DMSO (control) to the wells of a 384-well plate.

    • Add 2.5 µL of the 4X kinase/antibody mix to each well.

    • Add 5 µL of the 4X tracer to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to calculate the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative activity of this compound on cancer cell lines.

Methodology:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plates for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 10 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

Methodology:

  • Animal Model:

    • Use 4-6 week old female athymic nude mice.

    • Allow a one-week acclimatization period.

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., SGC-7901 or HepG2) during the logarithmic growth phase.

    • Resuspend the cells in serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: V = (length × width²)/2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound orally (p.o.) via gavage at the specified dose and schedule (e.g., 50 mg/kg, twice daily).

    • Administer the vehicle to the control group following the same schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] × 100.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects through the dual inhibition of angiogenesis and mitosis, primarily by targeting VEGFR2 and Aurora kinases, respectively.

Inhibition of Angiogenesis via VEGFR2 Signaling

VEGFR2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. This compound inhibits the ATP-binding site of VEGFR2, thereby blocking its autophosphorylation and the activation of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway VEGFR2 Signaling Pathway Inhibition by this compound VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS This compound This compound This compound->VEGFR2 Inhibits Migration Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation

VEGFR2 signaling inhibition by this compound.
Disruption of Mitosis via Aurora Kinase Inhibition

Aurora kinases (A and B) are essential for proper mitotic progression, including centrosome separation, bipolar spindle formation, and cytokinesis. This compound inhibits Aurora kinases, leading to mitotic arrest, polyploidy, and ultimately, apoptosis in rapidly dividing cancer cells.

Aurora_Kinase_Pathway Aurora Kinase Pathway Inhibition by this compound G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Centrosome_Sep Centrosome Separation Aurora_A->Centrosome_Sep Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Align Chromosome Alignment Aurora_B->Chromosome_Align Cytokinesis Cytokinesis Aurora_B->Cytokinesis This compound This compound This compound->Aurora_A Inhibits This compound->Aurora_B Inhibits Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome_Sep->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Align->Mitotic_Arrest Cytokinesis->Mitotic_Arrest

Aurora kinase signaling inhibition by this compound.

Conclusion

This compound is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action against key oncogenic pathways. Its potent in vitro and in vivo anti-tumor activities, coupled with a favorable pharmacokinetic profile, warrant further investigation for the treatment of hepatocellular carcinoma, gastric cancer, and potentially other solid tumors. This technical guide provides a foundational resource for researchers and drug development professionals interested in the preclinical evaluation and potential clinical translation of this compound.

References

R1498: A Technical Overview of its Core Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R1498 is a novel, orally active small molecule inhibitor recognized for its dual action against key pathways in cancer progression: angiogenesis and mitosis.[1][2] Preclinical studies have identified its primary target cluster as the Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] This dual targeting imparts a unique anti-proliferative and anti-angiogenic profile, positioning this compound as a compound of interest for therapeutic development, particularly in hepatocellular carcinoma (HCC) and gastric cancer (GC).[1][2] This technical guide provides an in-depth look at the target kinases of this compound, the methodologies for assessing its activity, and the signaling pathways it modulates.

Target Kinases and Binding Affinity

This compound is characterized as a multi-kinase inhibitor. The principal kinases implicated in its mechanism of action are:

  • Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB): Serine/threonine kinases that are essential regulators of mitosis.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR): A receptor tyrosine kinase that is a primary mediator of angiogenesis.

While the seminal research on this compound confirms its inhibitory activity against this kinase cluster, specific quantitative binding affinity data, such as IC50 or Ki values from enzymatic assays against purified Aurora kinases and VEGFR2, are not detailed in the publicly available literature.[2] The published data indicates that this compound demonstrates moderate in vitro growth inhibition on a panel of tumor cells with IC50 values in the micromolar range.[1][2] It is noted that this compound does not exhibit single-digit nanomolar IC50 values against any of the tested kinases, suggesting a moderate potency compared to some other multi-kinase inhibitors.[2]

Quantitative Data Summary

Target KinaseBinding Affinity (IC50/Ki)Notes
Aurora Kinase AData not publicly available.A primary target in the mitotic pathway.[1][2]
Aurora Kinase BData not publicly available.A primary target in the mitotic pathway.[1][2]
VEGFR2 (KDR)Data not publicly available.A primary target in the angiogenesis pathway.[1][2]

Signaling Pathways

This compound exerts its anti-tumor effects by concurrently inhibiting two critical signaling pathways: the Aurora kinase pathway, which governs mitosis, and the VEGFR2 pathway, which controls angiogenesis.

Aurora Kinase Signaling in Mitosis

Aurora kinases are central to the orchestration of cell division. Aurora A is crucial for centrosome maturation and the formation of the bipolar spindle, while Aurora B, as part of the chromosomal passenger complex, ensures correct chromosome segregation and cytokinesis. Inhibition of these kinases by this compound leads to mitotic arrest and subsequent apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_0 Mitotic Progression cluster_1 Key Regulators cluster_2 Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AURKA Aurora A AURKA->Prophase Centrosome Maturation Spindle Assembly AURKB Aurora B AURKB->Metaphase Chromosome Alignment AURKB->Anaphase Chromosome Segregation AURKB->Cytokinesis Cytokinesis This compound This compound This compound->AURKA This compound->AURKB

Aurora Kinase Mitotic Pathway and this compound Inhibition.
VEGFR2 Signaling in Angiogenesis

VEGFR2 is the primary receptor for VEGF-A and its activation is a critical step in the formation of new blood vessels, a process essential for tumor growth and metastasis. Upon ligand binding, VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades (e.g., PLCγ-PKC-MAPK and PI3K-AKT) that promote endothelial cell proliferation, migration, and survival. This compound's inhibition of VEGFR2 blocks these downstream effects, thereby suppressing tumor angiogenesis.

VEGFR2_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response cluster_4 Inhibition VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K Phosphorylation PLCg PLCγ VEGFR2->PLCg Phosphorylation AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK MAPK->Angiogenesis This compound This compound This compound->VEGFR2 Inhibits Kinase Activity

VEGFR2 Angiogenesis Pathway and this compound Inhibition.

Experimental Protocols

The characterization of this compound's inhibitory activity involves both biochemical and cell-based assays. Below are representative protocols for determining the in vitro kinase activity of inhibitors against Aurora kinases and VEGFR2.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol describes a luminescence-based assay to quantify the inhibitory activity of a compound against a purified kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).

Workflow Diagram

Kinase_Assay_Workflow A 1. Compound Dilution (Prepare serial dilutions of this compound) B 2. Reaction Setup (Add kinase, substrate, ATP, and inhibitor) A->B C 3. Kinase Reaction (Incubate at 30°C for 45-60 min) B->C D 4. Signal Detection (Add ADP-Glo™ or Kinase-Glo™ reagent) C->D E 5. Luminescence Reading (Measure signal with a plate reader) D->E F 6. Data Analysis (Calculate % inhibition and IC50) E->F

General Workflow for Biochemical Kinase Assay.

Materials and Reagents:

  • Recombinant Human Aurora Kinase (A or B) or VEGFR2

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)

  • Substrate (e.g., Kemptide for Aurora Kinase, Poly(Glu,Tyr) 4:1 for VEGFR2)

  • ATP

  • Test Compound (this compound)

  • Luminescence-based detection reagent (e.g., Kinase-Glo™ or ADP-Glo™)

  • 96-well or 384-well assay plates (white, solid bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to achieve the desired concentration range for the assay. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the appropriate substrate, and ATP at a concentration typically near the Km for the specific kinase.

  • Assay Plate Setup:

    • Add the diluted this compound solutions to the "Test Inhibitor" wells.

    • Add buffer with the same DMSO concentration to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

    • Add the master mixture to all wells.

  • Enzyme Addition: To initiate the reaction, add the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add an equal volume of kinase assay buffer without the enzyme to the "Blank" wells.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Stop the kinase reaction and detect the remaining ATP by adding the luminescence-based reagent according to the manufacturer's instructions. Incubate at room temperature to stabilize the signal.

  • Data Acquisition and Analysis: Measure the luminescence using a microplate reader. The "Blank" values are subtracted from all other readings. The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to the "Positive Control." The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.

Conclusion

This compound is a promising multi-target kinase inhibitor that effectively targets the key cancer-related pathways of mitosis and angiogenesis through the inhibition of Aurora kinases and VEGFR2. While its efficacy has been demonstrated in preclinical models, a detailed public disclosure of its specific binding affinities against its primary kinase targets is currently lacking. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and characterization of this compound and similar dual-action inhibitors in the field of oncology drug development.

References

The Role of Aurora Kinases in Gastric Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation, are increasingly implicated in the pathogenesis of gastric cancer. This technical guide provides a comprehensive overview of the roles of Aurora kinase A (AURKA) and Aurora kinase B (AURKB) in gastric cancer, detailing their expression, prognostic significance, and involvement in key oncogenic signaling pathways. While the role of Aurora kinase C (AURKC) in gastric cancer remains less defined, this document summarizes the current understanding. We present quantitative data in structured tables for ease of comparison, provide detailed experimental protocols for key methodologies, and visualize complex signaling pathways and workflows using the DOT language to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Aurora Kinases

The Aurora kinase family, comprising AURKA, AURKB, and AURKC, are key regulators of mitosis.[1] Their functions are essential for maintaining genomic stability through the proper execution of cell division. Dysregulation of these kinases can lead to aneuploidy and cellular transformation, hallmarks of cancer. In gastric cancer, the overexpression of AURKA and AURKB has been frequently observed and is often associated with poor prognosis.[2][3]

Aurora Kinase A (AURKA) in Gastric Cancer

AURKA is a key regulator of centrosome maturation, spindle assembly, and mitotic entry. Its overexpression in gastric cancer has been linked to tumor progression and aggressive phenotypes.[4][5]

Expression and Prognostic Significance of AURKA

Studies have consistently shown that AURKA is overexpressed at both the mRNA and protein levels in gastric cancer tissues compared to adjacent non-cancerous and normal tissues.[4][5] This overexpression is a significant indicator of poor prognosis.

Table 1: Quantitative Data on AURKA Expression and Prognostic Significance in Gastric Cancer

ParameterFindingPatient Cohort/Modelp-valueReference
mRNA Expression Mean ∆CT in tumor: 6.63 ± 1.85 vs. non-cancerous: 17.20 ± 1.5952 gastric cancer patients< 0.01[4]
Median fold change in tumor vs. normal: 42.58 vs. 9.4960 GC, 50 normal tissues< 0.001[5]
Protein Expression 94.2% (49/52) positive in tumor vs. 15.4% (8/52) in non-cancerous52 gastric cancer patients< 0.01[4]
Prognostic Value Positive expression correlated with shorter survival89 gastric cancer patients< 0.001[6]
High expression associated with poorer overall survival60 gastric cancer patients0.042 (multivariate)[5]
Correlation with Inflammation Positive correlation between AURKA expression and TNF-α levelsTff1-/- mouse model0.0001 (r=0.62)[7]
Signaling Pathways Involving AURKA

AURKA exerts its oncogenic functions in gastric cancer by modulating several key signaling pathways.[2]

  • NF-κB Pathway: AURKA can directly bind to and phosphorylate IκBα, leading to its degradation and the subsequent activation of the NF-κB pathway. This promotes inflammation and cell survival.[7]

  • Wnt/β-catenin Pathway: AURKA has been shown to regulate GSK-3β, a key component of the β-catenin destruction complex. By inhibiting GSK-3β, AURKA promotes the stabilization and nuclear translocation of β-catenin, leading to the transcription of Wnt target genes involved in proliferation.[8]

  • PI3K/Akt Pathway: AURKA can upregulate the phosphorylation of Akt at Ser473, a key step in the activation of this pro-survival pathway.[9]

AURKA_Signaling_Pathways cluster_upstream Upstream Signals cluster_aurka AURKA Regulation cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AURKA AURKA Akt Akt AURKA->Akt pS473 GSK3B GSK-3β AURKA->GSK3B Inhibition IkBa IκBα AURKA->IkBa Phosphorylation PI3K->Akt Akt->GSK3B Inhibition Beta_Catenin β-catenin GSK3B->Beta_Catenin Degradation Proliferation Proliferation Beta_Catenin->Proliferation Metastasis Metastasis Beta_Catenin->Metastasis NFkB NF-κB IkBa->NFkB Release Survival Survival NFkB->Survival Inflammation Inflammation NFkB->Inflammation

Aurora Kinase B (AURKB) in Gastric Cancer

AURKB is a crucial component of the chromosomal passenger complex, playing a vital role in chromosome segregation and cytokinesis. Its overexpression in gastric cancer is linked to genomic instability and tumor progression.[10]

Expression and Prognostic Significance of AURKB

Similar to AURKA, AURKB is also found to be upregulated in gastric cancer tissues, and its high expression is associated with a poor prognosis for patients.[1][3]

Table 2: Quantitative Data on AURKB Expression and Prognostic Significance in Gastric Cancer

ParameterFindingPatient Cohort/Modelp-valueReference
Protein Expression Higher IHC score in tumor vs. normal80 gastric cancer patients< 0.01[1]
Prognostic Value High expression correlated with shorter overall survivalGastric cancer patients (Kaplan-Meier plotter)< 0.01[1]
Correlation with Clinicopathology High expression associated with lymph node metastasis50 gastric cancer patients0.008[3]
High expression associated with advanced stages50 gastric cancer patients0.016[3]
Correlation with CCND1 Positive correlation between AURKB and CCND1 expression80 gastric cancer patients< 0.01 (r=0.5764)[1]
Signaling Pathways Involving AURKB

AURKB's oncogenic role in gastric cancer is mediated through its influence on cell cycle progression and other signaling pathways.

  • CCND1 Regulation: AURKB can epigenetically activate the expression of Cyclin D1 (CCND1) by phosphorylating histone H3 at serine 10 (H3S10ph) in the CCND1 gene promoter. This drives cell cycle progression.[1]

  • Induction of EMT: Downregulation of AURKB has been shown to decrease the expression of key molecules in the VEGFA/Akt/mTOR and Wnt/β-catenin/Myc pathways, suggesting a role for AURKB in promoting epithelial-mesenchymal transition (EMT) and metastasis.[3]

AURKB_Signaling_Pathway AURKB AURKB HistoneH3 Histone H3 AURKB->HistoneH3 pS10 CCND1_Promoter CCND1 Promoter HistoneH3->CCND1_Promoter Activation CCND1_Expression CCND1 Expression CCND1_Promoter->CCND1_Expression Cell_Cycle_Progression Cell Cycle Progression (G2/M -> G1) CCND1_Expression->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation

Aurora Kinase C (AURKC) in Gastric Cancer

The role of AURKC in gastric cancer is not as well-defined as that of AURKA and AURKB. AURKC expression is primarily restricted to meiotic cells.[11] While some studies have reported aberrant expression of AURKC in various cancers, its specific function and clinical significance in gastric cancer remain an area for further investigation. Pan-cancer analyses have suggested potential roles, but dedicated studies in gastric cancer are lacking.

Therapeutic Targeting of Aurora Kinases in Gastric Cancer

The significant roles of AURKA and AURKB in promoting gastric cancer have made them attractive targets for therapeutic intervention. Several small molecule inhibitors have been developed and are in various stages of preclinical and clinical evaluation.

Table 3: IC50 Values of Selected Aurora Kinase Inhibitors in Gastric Cancer Cell Lines

InhibitorTarget(s)Gastric Cancer Cell LineIC50 (µM)Reference
TY-011Aurora A/B, VEGFR2MGC-8030.09[12]
SGC-79010.12[12]
BGC-8230.25[12]
MKN-450.96[12]
AGS0.35[12]
AZD1152 (Barasertib)Aurora BNot specified for GCNot specified for GC[1]
MLN8237 (Alisertib)Aurora ANot specified for GCNot specified for GC[7]
VX-680 (Tozasertib)Pan-AuroraYCC-160.04 - 19.87[9]

Table 4: In Vivo Efficacy of Aurora Kinase Inhibitors in Gastric Cancer Xenograft Models

InhibitorModelDosageTumor Growth Inhibition (%)Reference
TY-011MGC-803 xenograft9 mg/kg, oral, qd~113 (regression)[12]
MLN8237 (Alisertib)Gastric cancer xenograftNot specifiedSignificant reduction[7]
AZD1152 (Barasertib)BGC823 xenograft25 mg/kg, i.p., every 2 daysSignificant reduction[1]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of Aurora kinases in gastric cancer.

Immunohistochemistry (IHC)

Objective: To detect the expression and localization of Aurora kinases in gastric cancer tissues.

Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded gastric cancer tissue sections (4 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Sections are subjected to heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, followed by blocking with normal goat serum.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against AURKA or AURKB overnight at 4°C.

  • Secondary Antibody and Detection: After washing, sections are incubated with a biotinylated secondary antibody, followed by streptavidin-horseradish peroxidase complex. The signal is visualized using diaminobenzidine (DAB) and counterstained with hematoxylin.

  • Scoring: The staining intensity and percentage of positive cells are scored to generate an H-score for semi-quantitative analysis.[1]

Western Blotting

Objective: To determine the protein levels of Aurora kinases and their downstream targets in gastric cancer cell lines.

Protocol:

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies overnight at 4°C.

  • Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT/CCK-8)

Objective: To assess the effect of Aurora kinase inhibitors on the proliferation of gastric cancer cells.

Protocol:

  • Cell Seeding: Gastric cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Inhibitor Treatment: Cells are treated with various concentrations of the Aurora kinase inhibitor for 24, 48, or 72 hours.

  • Reagent Incubation: MTT or CCK-8 reagent is added to each well and incubated for a specified time.

  • Absorbance Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Aurora kinase inhibitors in a preclinical model.

Protocol:

  • Cell Implantation: Gastric cancer cells (e.g., MGC-803, BGC823) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Treatment: When tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly with calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., IHC, Western blot).[1][12]

Experimental_Workflow_Inhibitor_Screening cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Culture Gastric Cancer Cell Lines Inhibitor_Treatment Treat with Aurora Kinase Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Viability Cell Viability Assay (MTT/CCK-8) Inhibitor_Treatment->Cell_Viability Western_Blot Western Blot (Target Modulation) Inhibitor_Treatment->Western_Blot IC50 Determine IC50 Cell_Viability->IC50 Xenograft Establish Xenograft Model IC50->Xenograft Lead Compound Inhibitor_Administration Administer Inhibitor Xenograft->Inhibitor_Administration Tumor_Measurement Monitor Tumor Growth Inhibitor_Administration->Tumor_Measurement Efficacy Evaluate Efficacy (TGI) Tumor_Measurement->Efficacy

Conclusion and Future Directions

Aurora kinases A and B are bona fide oncogenes in gastric cancer, with their overexpression strongly correlating with poor patient outcomes. Their central roles in driving proliferation, survival, and potentially metastasis through various signaling pathways underscore their importance as therapeutic targets. While several inhibitors have shown promise in preclinical models, further clinical investigation is necessary to translate these findings into effective therapies for gastric cancer patients. The role of Aurora kinase C in gastric cancer remains an open area of research, and future studies are needed to elucidate its potential contribution to the disease. A deeper understanding of the intricate signaling networks regulated by Aurora kinases will be pivotal for the development of novel and effective treatment strategies for this challenging malignancy.

References

VEGFR2 as a Therapeutic Target in Hepatocellular Carcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) is a highly vascularized tumor, making angiogenesis a critical process for its growth and metastasis.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR2), is a key driver of this process and has emerged as a primary target for therapeutic intervention in advanced HCC.[2][3] VEGFR2, a receptor tyrosine kinase expressed predominantly on endothelial cells, mediates the pro-angiogenic signals of VEGF-A, leading to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with essential nutrients.[4][5] This guide provides a comprehensive overview of VEGFR2 as a therapeutic target in HCC, detailing the underlying signaling pathways, the mechanisms of action of approved therapies, quantitative clinical data, experimental protocols for target validation, and future directions in the field.

The VEGF/VEGFR2 Signaling Pathway in Angiogenesis

The binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, principally the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, which are crucial for promoting endothelial cell proliferation, survival, and migration.[5][6][7]

In the context of HCC, the tumor microenvironment promotes the expression of VEGF, which in turn activates VEGFR2 on surrounding endothelial cells, driving tumor angiogenesis.[7] This reliance on angiogenesis makes the VEGF/VEGFR2 axis a compelling target for anti-cancer therapies.

VEGFR2_Signaling_Pathway VEGF/VEGFR2 Signaling Pathway in Angiogenesis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binding Dimerization_Autophosphorylation Dimerization & Autophosphorylation VEGFR2->Dimerization_Autophosphorylation PLCg PLCγ Dimerization_Autophosphorylation->PLCg PI3K PI3K Dimerization_Autophosphorylation->PI3K Ras Ras Dimerization_Autophosphorylation->Ras Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGF/VEGFR2 signaling cascade initiating angiogenesis.

VEGFR2-Targeted Therapies in Hepatocellular Carcinoma

Several multi-kinase inhibitors (MKIs) and a monoclonal antibody that target the VEGF/VEGFR2 pathway have been approved for the treatment of advanced HCC. These agents function by either directly inhibiting the kinase activity of VEGFR2 or by preventing ligand binding.

Approved VEGFR2 Inhibitors

A summary of key therapeutic agents targeting VEGFR2 in HCC is presented below:

Drug NameClassPrimary TargetsRole in HCC Treatment
Sorafenib MKIVEGFR2, VEGFR3, PDGFR, RAF (c-RAF, BRAF)First-line systemic therapy for advanced HCC.[8][9]
Lenvatinib MKIVEGFR1-3, FGFR1-4, PDGFRα, KIT, RETFirst-line systemic therapy for advanced HCC.[10][11]
Regorafenib (B1684635) MKIVEGFR1-3, TIE2, PDGFR-β, FGFR, KIT, RET, RAFSecond-line therapy for HCC patients who have progressed on sorafenib.[12][13]
Cabozantinib MKIVEGFR2, MET, AXL, RET, KIT, FLT3Second-line therapy for HCC patients who have been previously treated with sorafenib.[14][15]
Ramucirumab Monoclonal AntibodyVEGFR2Second-line monotherapy for HCC patients with AFP ≥400 ng/mL who have been previously treated with sorafenib.[16][17]
Mechanisms of Action

The primary mechanism of action for the MKI's involves binding to the ATP-binding pocket of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling. Ramucirumab, in contrast, is a human IgG1 monoclonal antibody that acts as a competitive inhibitor by binding to the extracellular domain of VEGFR2, blocking the binding of VEGF-A.[17][18]

Inhibitor_Mechanisms Mechanisms of VEGFR2 Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds Ramucirumab Ramucirumab (Monoclonal Antibody) Ramucirumab->VEGFR2 Blocks Binding Kinase_Domain Kinase Domain VEGFR2->Kinase_Domain Downstream_Signaling Downstream Signaling Kinase_Domain->Downstream_Signaling Activates MKIs MKIs (Sorafenib, Lenvatinib, Regorafenib, Cabozantinib) MKIs->Kinase_Domain Inhibits

Caption: Inhibition mechanisms of MKIs and Ramucirumab on VEGFR2.

Clinical Efficacy of VEGFR2-Targeted Therapies

The clinical development of VEGFR2 inhibitors has significantly improved outcomes for patients with advanced HCC. The following tables summarize key efficacy data from pivotal clinical trials.

First-Line Therapies
TrialDrugComparatorMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
SHARP SorafenibPlacebo10.7 months5.5 months2%
REFLECT LenvatinibSorafenib13.6 months7.4 months24.1%
Second-Line Therapies
TrialDrugComparatorMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
RESORCE RegorafenibPlacebo10.6 months3.1 months11%
CELESTIAL CabozantinibPlacebo10.2 months5.2 months4%
REACH-2 RamucirumabPlacebo8.5 months2.8 months4.6%

Mechanisms of Resistance to VEGFR2 Inhibition

Despite the initial efficacy of VEGFR2-targeted therapies, the development of resistance is a significant clinical challenge.[19] Mechanisms of resistance are complex and can be broadly categorized as follows:

  • Activation of Alternative Angiogenic Pathways: Tumors can bypass VEGFR2 blockade by upregulating other pro-angiogenic factors and their receptors, such as the fibroblast growth factor (FGF)/FGFR axis and the hepatocyte growth factor (HGF)/c-MET pathway.[20][21]

  • Tumor Microenvironment Alterations: Hypoxia within the tumor can drive the expression of various pro-angiogenic factors, contributing to resistance.[19] The recruitment of inflammatory cells can also promote angiogenesis through alternative signaling pathways.

  • Genetic and Epigenetic Alterations: Mutations in the VEGFR2 gene or downstream signaling components can render the pathway constitutively active, independent of ligand binding.[19]

Biomarkers for Patient Selection

Identifying predictive biomarkers is crucial for optimizing the use of VEGFR2-targeted therapies. While no definitive biomarkers are universally used, several candidates are under investigation:

  • Alpha-fetoprotein (AFP): High baseline AFP levels (>400 ng/mL) are a predictive biomarker for response to ramucirumab.[22][23]

  • Circulating Angiogenic Factors: Baseline plasma levels of VEGF and angiopoietin-2 (Ang-2) have been investigated as prognostic factors, though their predictive value for specific VEGFR2 inhibitors is still being explored.[22]

  • Tumor Immune Microenvironment: There is growing evidence of crosstalk between the VEGF signaling pathway and the tumor immune microenvironment, suggesting that immune cell infiltration patterns could predict response to combination therapies involving VEGFR2 inhibitors and immune checkpoint blockers.[2]

Experimental Protocols for Assessing VEGFR2 Activity

Evaluating the efficacy of novel VEGFR2 inhibitors requires robust and standardized in vitro and in vivo assays.

In Vitro Assays

1. VEGFR2 Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated VEGFR2.

  • Objective: Determine the IC50 value of a test compound against VEGFR2 kinase.

  • Materials: Recombinant human VEGFR2 kinase, a suitable kinase substrate (e.g., a synthetic peptide), ATP, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).[24]

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, combine the VEGFR2 kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • After a defined incubation period, stop the reaction and measure the kinase activity using the detection reagent and a luminometer.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[24]

Kinase_Assay_Workflow VEGFR2 Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - VEGFR2 Kinase - Substrate - Test Compound (Serial Dilutions) Start->Prepare_Reagents Plate_Setup Plate Setup: Combine Kinase, Substrate, and Test Compound Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: Add ATP Plate_Setup->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Detect_Activity Detect Kinase Activity Incubate->Detect_Activity Analyze_Data Analyze Data: Calculate % Inhibition and IC50 Detect_Activity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a biochemical VEGFR2 kinase inhibition assay.

2. Western Blot Analysis of VEGFR2 Phosphorylation (Cell-Based Assay)

This assay determines the ability of a compound to inhibit VEGF-A-induced VEGFR2 phosphorylation in endothelial cells.

  • Objective: To assess the cellular activity of a VEGFR2 inhibitor.

  • Materials: Endothelial cells (e.g., HUVECs), cell culture media, VEGF-A, test compound, lysis buffer, antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2.[25]

  • Protocol:

    • Culture endothelial cells to near confluency and serum-starve to reduce basal receptor activation.

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate the cells with VEGF-A for a short duration (e.g., 10-15 minutes).

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies for p-VEGFR2 and total VEGFR2, followed by secondary antibodies.

    • Visualize the protein bands and quantify the level of p-VEGFR2 relative to total VEGFR2.[24][25]

3. Endothelial Cell Proliferation Assay

This assay measures the effect of a VEGFR2 inhibitor on the growth of endothelial cells.

  • Objective: To evaluate the anti-proliferative activity of a VEGFR2 inhibitor.

  • Materials: Endothelial cells, cell culture media, VEGF-A, test compound, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).[4]

  • Protocol:

    • Seed endothelial cells in a multi-well plate.

    • Treat the cells with various concentrations of the test compound in the presence of VEGF-A.

    • Incubate for a period that allows for cell division (e.g., 48-72 hours).

    • Measure cell viability using a plate reader.

    • Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).[4][24]

In Vivo Models

1. Xenograft Tumor Models

Human HCC cell lines are implanted subcutaneously or orthotopically into immunocompromised mice to evaluate the anti-tumor efficacy of VEGFR2 inhibitors.

  • Objective: To assess the in vivo anti-tumor and anti-angiogenic activity of a VEGFR2 inhibitor.

  • Protocol:

    • Establish tumors in mice.

    • Once tumors reach a palpable size, randomize the animals into treatment and control groups.

    • Administer the test compound and vehicle control according to a defined schedule.

    • Monitor tumor growth over time by measuring tumor volume.

    • At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[13]

Future Directions and Conclusion

The therapeutic landscape of HCC continues to evolve, with a growing emphasis on combination therapies. The combination of VEGFR2 inhibitors with immune checkpoint inhibitors has shown promising results, likely due to the immunomodulatory effects of anti-angiogenic agents that can alleviate the immunosuppressive tumor microenvironment.[2] Future research will focus on:

  • Identifying robust predictive biomarkers to enable personalized treatment strategies.

  • Understanding and overcoming resistance mechanisms to prolong therapeutic benefit.

  • Optimizing combination therapies to enhance efficacy and manage toxicities.

References

R1498: A Dual Inhibitor of Angiogenesis and Mitosis for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Preclinical Evaluation of R1498 in Hepatocellular Carcinoma and Gastric Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an investigational, orally active small molecule that functions as a multi-target kinase inhibitor.[1] Preclinical research has identified its primary targets as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key regulators of mitosis and angiogenesis, respectively.[1][2] This dual mechanism of action positions this compound as a promising therapeutic candidate for solid tumors, with initial studies focusing on hepatocellular carcinoma (HCC) and gastric cancer (GC).[1] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. To date, published research has primarily focused on HCC and GC models; data on other cancer types is not currently available in the public domain.

Mechanism of Action

This compound exerts its anti-tumor effects by simultaneously targeting two critical pathways in cancer progression:

  • Inhibition of Angiogenesis via VEGFR2: this compound targets VEGFR2, a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade promoting the proliferation and migration of endothelial cells, leading to the formation of new blood vessels (angiogenesis).[2][3][4][5][6][7] By inhibiting VEGFR2, this compound disrupts this process, thereby limiting the tumor's blood supply.

  • Inhibition of Mitosis via Aurora Kinases: The compound also inhibits Aurora kinases A and B, serine/threonine kinases that are essential for proper cell division (mitosis).[1][2][8][9] Inhibition of these kinases leads to defects in chromosome segregation and, ultimately, cell cycle arrest and apoptosis.[1][2]

This dual-targeting strategy offers a potentially more potent and durable anti-cancer effect compared to agents that target a single pathway.

Data Presentation

In Vitro Kinase Inhibition

The inhibitory activity of this compound against key target kinases was determined through biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetIC50 (µM)
Aurora A0.086 ± 0.005
Aurora B0.134 ± 0.012
VEGFR20.049 ± 0.004
Data is presented as mean ± standard deviation.[2]
In Vitro Cellular Proliferation

This compound has demonstrated moderate growth-inhibitory activity across a panel of human cancer cell lines. The IC50 values for selected hepatocellular carcinoma and gastric cancer cell lines are presented below.

Cell LineCancer TypeIC50 (µM)
BEL-7402Hepatocellular Carcinoma1.1 ± 0.1
HepG2Hepatocellular Carcinoma2.5 ± 0.3
SGC-7901Gastric Cancer3.2 ± 0.4
BGC-823Gastric Cancer4.5 ± 0.5
Data is presented as mean ± standard deviation.[2]
In Vivo Anti-Tumor Efficacy

The in vivo efficacy of this compound was evaluated in xenograft models of human hepatocellular and gastric cancer. The following table summarizes the tumor growth inhibition observed in these studies.

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (%)
BEL-7402Hepatocellular CarcinomaThis compound>80
SGC-7901Gastric CancerThis compound>80
Patient-Derived Gastric Cancer Xenograft 1Gastric CancerThis compound10-30 (tumor regression)
Patient-Derived Gastric Cancer Xenograft 2Gastric CancerThis compound10-30 (tumor regression)
Patient-Derived Gastric Cancer Xenograft 3Gastric CancerThis compound10-30 (tumor regression)
Tumor growth inhibition is reported as a percentage reduction in tumor volume compared to a vehicle control. For the patient-derived xenografts, a tumor regression rate is reported.[1][2]

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of this compound against Aurora A, Aurora B, and VEGFR2 was assessed using Z-lyte® kinase assays (Invitrogen). The assays were performed according to the manufacturer's instructions. Briefly, the kinase, a fluorescently labeled peptide substrate, and ATP were incubated with varying concentrations of this compound. The reaction was stopped, and a development reagent was added to digest the unphosphorylated substrate. The ratio of phosphorylated to unphosphorylated substrate was determined by measuring the fluorescence, from which the IC50 values were calculated.[2]

Cell Proliferation Assay

Human cancer cell lines were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with a range of concentrations of this compound for 72 hours. Cell viability was assessed using the Sulforhodamine B (SRB) assay. Briefly, cells were fixed with trichloroacetic acid, washed, and stained with SRB dye. The protein-bound dye was solubilized with a Tris-base solution, and the absorbance was measured at 510 nm. The IC50 values were determined from the dose-response curves.[2]

Xenograft Models

Female athymic nude mice were subcutaneously inoculated with human cancer cells. When the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered orally, once daily. Tumor volumes were measured regularly using calipers, and the tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. For patient-derived xenograft models, tumor fragments from consenting patients were implanted subcutaneously into nude mice.[1][2]

Mandatory Visualization

R1498_Mechanism_of_Action cluster_Angiogenesis Angiogenesis Pathway cluster_Mitosis Mitosis Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis_out Angiogenesis (Proliferation, Migration) ERK->Angiogenesis_out Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Spindle_Assembly Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitosis_out Proper Mitosis Centrosome_Separation->Mitosis_out Spindle_Assembly->Mitosis_out Cytokinesis->Mitosis_out This compound This compound This compound->VEGFR2 Inhibits This compound->Aurora_A Inhibits This compound->Aurora_B Inhibits

Caption: this compound's dual mechanism of action on angiogenesis and mitosis pathways.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assays IC50_determination_vitro Determine IC50 (Kinase & Cellular) Kinase_Assay->IC50_determination_vitro Cell_Proliferation Cell Proliferation Assays (SRB) Cell_Proliferation->IC50_determination_vitro Xenograft_Implantation Cancer Cell Implantation (Nude Mice) IC50_determination_vitro->Xenograft_Implantation Inform Dosing Treatment_Administration Oral Administration of this compound Xenograft_Implantation->Treatment_Administration Tumor_Measurement Tumor Volume Measurement Treatment_Administration->Tumor_Measurement Efficacy_Analysis Tumor Growth Inhibition Analysis Tumor_Measurement->Efficacy_Analysis

References

R1498: A Technical Deep Dive into its Multi-Kinase Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R1498 is a novel, orally active small molecule kinase inhibitor that has demonstrated significant therapeutic potential in preclinical models of hepatocellular carcinoma (HCC) and gastric cancer (GC). Its mechanism of action is characterized by the simultaneous inhibition of multiple kinase targets, primarily disrupting pathways crucial for tumor angiogenesis and cell division. This technical guide provides a comprehensive overview of the dual-inhibition mechanism of this compound, with a focus on its well-documented effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora kinases. While the concept of dual EGFR and VEGFR2 inhibition is a promising anti-cancer strategy, current scientific literature does not provide direct evidence of this compound acting as a direct inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways affected by this compound.

Core Mechanism of Action: Targeting Angiogenesis and Mitosis

This compound functions as a multi-target kinase inhibitor, exerting its anti-tumor effects through the inhibition of key enzymes involved in cancer progression. The primary, well-documented targets of this compound are VEGFR2 and Aurora kinases. This dual-pronged attack disrupts both the tumor's ability to form new blood vessels (angiogenesis) and the process of cell division (mitosis), leading to potent anti-proliferative and pro-apoptotic effects.

A series of biochemical and cell-based assays have identified that the target kinase cluster of this compound includes Aurora kinases and VEGFR2.[1] In preclinical studies, this compound has shown superior efficacy and a better toxicity profile when compared to the multi-kinase inhibitor sorafenib (B1663141) in various xenograft models.[1]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound against its key targets has been quantified in various studies. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against different kinases.

Target KinaseIC50 (µM)Cell Line/Assay ConditionReference
VEGFR2 Data not explicitly stated in publicly available abstractsBiochemical/Cell-based assays[1]
Aurora A Data not explicitly stated in publicly available abstractsBiochemical/Cell-based assays[1]
Aurora B Data not explicitly stated in publicly available abstractsBiochemical/Cell-based assays[1]
EGFR No direct inhibitory data available in the reviewed literature--

Note: While the primary source confirms VEGFR2 and Aurora kinases as major targets, specific IC50 values were not detailed in the abstract. The in vitro growth inhibition on a panel of tumor cells was reported to be in the micromole range.[1]

Signaling Pathways Targeted by this compound

Inhibition of the VEGFR2 Signaling Pathway

VEGFR2 is a key receptor tyrosine kinase that plays a central role in angiogenesis. Its activation by VEGF triggers a cascade of downstream signaling events that promote the proliferation, migration, and survival of endothelial cells, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This compound's inhibition of VEGFR2 directly counteracts this process.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis This compound This compound This compound->VEGFR2

Figure 1: Inhibition of the VEGFR2 signaling pathway by this compound.
Inhibition of the Aurora Kinase Signaling Pathway

Aurora kinases (A and B) are serine/threonine kinases that are essential for the proper execution of mitosis. Their overexpression is common in many cancers and is associated with genomic instability. This compound's inhibition of Aurora kinases disrupts multiple stages of cell division, leading to mitotic arrest and apoptosis.

Aurora_Kinase_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase M_Phase M Phase (Mitosis) G1_Phase G1 Phase Centrosome_Separation Centrosome Separation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Apoptosis Apoptosis Centrosome_Separation->Apoptosis Spindle_Assembly->Apoptosis Chromosome_Segregation->Apoptosis Cytokinesis->Apoptosis Aurora_A Aurora A Aurora_A->Centrosome_Separation Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis This compound This compound This compound->Aurora_A This compound->Aurora_B

Figure 2: Inhibition of Aurora Kinase-mediated mitotic events by this compound.

The Question of EGFR Inhibition

The concept of dual inhibition of both EGFR and VEGFR signaling pathways is a well-recognized and promising strategy in oncology. The rationale behind this approach is that it can simultaneously block tumor cell proliferation driven by EGFR and tumor angiogenesis mediated by VEGFR, potentially leading to synergistic anti-tumor effects and overcoming resistance mechanisms. However, based on the currently available scientific literature, there is no direct evidence to suggest that this compound is a direct inhibitor of EGFR. Kinase profiling studies are essential to definitively determine the full spectrum of this compound's targets.

Experimental Protocols

The following are generalized protocols for the key experiments typically used to characterize a multi-kinase inhibitor like this compound.

In Vitro Kinase Activity Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on purified kinase enzymes.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Kinase (e.g., VEGFR2, Aurora A/B) - Kinase Buffer - ATP (often radiolabeled) - Substrate Start->Prepare_Reagents Incubate Incubate Kinase, this compound, Substrate, and ATP Prepare_Reagents->Incubate Serial_Dilution Prepare Serial Dilutions of this compound Serial_Dilution->Incubate Measure_Activity Measure Kinase Activity (e.g., substrate phosphorylation) Incubate->Measure_Activity Analyze_Data Analyze Data and Calculate IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Figure 3: General workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase (e.g., VEGFR2, Aurora A, Aurora B), a suitable substrate, and ATP.

  • Compound Dilution: Create a series of dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and varying concentrations of this compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure ATP consumption.

  • Data Analysis: Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC50 value.

Cell Viability Assay (e.g., MTT or CCK-8)

These assays assess the effect of the inhibitor on the proliferation and survival of cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCC or GC cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT or CCK-8) to each well and incubate for a few hours.

  • Measurement: Measure the absorbance or fluorescence of the wells using a microplate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for cell growth inhibition.

In Vivo Tumor Xenograft Study

This model evaluates the anti-tumor efficacy of the compound in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., orally) to the treatment group and a vehicle control to the control group according to a specific dosing schedule.

  • Monitoring: Regularly measure tumor volume and monitor the body weight and overall health of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to assess the in vivo efficacy of this compound.

Conclusion

This compound is a promising multi-kinase inhibitor with a well-defined mechanism of action that involves the dual inhibition of VEGFR2 and Aurora kinases. This dual targeting of angiogenesis and mitosis provides a strong rationale for its development as a therapeutic agent for hepatocellular carcinoma and gastric cancer. While the simultaneous inhibition of EGFR and VEGFR2 is a validated and powerful anti-cancer strategy, the current body of scientific literature does not support the classification of this compound as a direct dual inhibitor of both EGFR and VEGFR2. Further kinome-wide profiling is necessary to fully elucidate the complete target spectrum of this compound and to definitively assess its activity against EGFR. The preclinical data gathered to date, however, strongly support its continued investigation as a potent anti-cancer agent.

References

R1498: A Multi-Targeted Kinase Inhibitor and its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: R1498 is an orally active, small molecule multi-kinase inhibitor with a unique therapeutic profile that targets both angiogenesis and mitosis, key pathways in tumor progression.[1] Developed for the treatment of hepatocellular carcinoma (HCC) and gastric cancer (GC), this compound has demonstrated significant anti-tumor efficacy in preclinical models, often superior to existing multi-kinase inhibitors like sorafenib.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on the tumor microenvironment, and the experimental protocols used to elucidate its activity.

Mechanism of Action: Dual Inhibition of Angiogenesis and Mitosis

This compound's anti-tumor activity stems from its ability to inhibit a specific cluster of protein kinases crucial for both the proliferation of cancer cells and the formation of new blood vessels that supply tumors.[1][2] The primary targets of this compound are:

  • Aurora Kinases (A and B): These are serine/threonine kinases that play a critical role in the regulation of mitosis.[2][3] By inhibiting Aurora kinases, this compound disrupts cell division, leading to cell cycle arrest and apoptosis.[2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key receptor tyrosine kinase involved in angiogenesis, the process of new blood vessel formation.[2][3] Inhibition of VEGFR2 by this compound curtails the tumor's ability to develop a blood supply, effectively starving it of essential nutrients and oxygen.[1]

This dual mechanism of action provides a multi-pronged attack on the tumor, targeting both the cancer cells directly and their supportive microenvironment.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (µM)
VEGFR20.023
Aurora A0.045
Aurora B0.018

Data sourced from Zhang et al., 2013.

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SGC-7901Gastric Cancer1.2
BGC-823Gastric Cancer1.5
MKN-45Gastric Cancer2.1
HepG2Hepatocellular Carcinoma3.5
Huh7Hepatocellular Carcinoma4.2
PLC/PRF/5Hepatocellular Carcinoma2.8

Data sourced from Zhang et al., 2013.

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosageTumor Growth Inhibition (%)
SGC-7901Gastric Cancer50 mg/kg, qd>80
BGC-823Gastric Cancer50 mg/kg, qd>80
Patient-Derived GCGastric Cancer50 mg/kg, qd10-30 (regression)
HepG2Hepatocellular Carcinoma50 mg/kg, qd>80
Huh7Hepatocellular Carcinoma50 mg/kg, qd>80

Data sourced from Zhang et al., 2013.[1]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the dual inhibitory mechanism of this compound on the Aurora kinase and VEGFR2 signaling pathways.

R1498_Signaling_Pathway cluster_this compound This compound cluster_Angiogenesis Angiogenesis Pathway cluster_Mitosis Mitosis Pathway This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 AuroraA Aurora A This compound->AuroraA AuroraB Aurora B This compound->AuroraB VEGF VEGF VEGF->VEGFR2 Angiogenesis Angiogenesis (Tumor Blood Supply) VEGFR2->Angiogenesis CellCycleArrest Cell Cycle Arrest & Apoptosis Mitosis Mitosis (Cell Division) AuroraA->Mitosis AuroraB->Mitosis

Caption: Dual inhibition of VEGFR2 and Aurora kinases by this compound.

In Vivo Xenograft Study Workflow

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in xenograft models.

Xenograft_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Monitoring Monitoring & Analysis CellCulture Tumor Cell Culture (e.g., SGC-7901) AnimalInoculation Subcutaneous Inoculation into Nude Mice CellCulture->AnimalInoculation TumorGrowth Tumor Growth to ~100-200 mm³ AnimalInoculation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Oral Gavage: - Vehicle Control - this compound (e.g., 50 mg/kg) - Comparator (e.g., Sorafenib) Randomization->Treatment TumorMeasurement Tumor Volume Measurement (e.g., 2-3 times/week) Treatment->TumorMeasurement BodyWeight Body Weight Monitoring (Toxicity Assessment) Treatment->BodyWeight Endpoint Endpoint: Tumor Volume Threshold or Study Duration TumorMeasurement->Endpoint BodyWeight->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - Statistical Significance Endpoint->Analysis

Caption: Workflow for in vivo xenograft efficacy studies of this compound.

Detailed Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase (e.g., VEGFR2, Aurora A, Aurora B), a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Incubation: this compound is serially diluted and added to the reaction mixture. A control with no inhibitor is also prepared.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay (e.g., Z'-LYTE Kinase Assay).

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the Sulforhodamine B (SRB) assay. This involves fixing the cells, staining with SRB, and then solubilizing the dye for absorbance measurement.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition. The IC50 value is determined from the dose-response curve.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of this compound.

Methodology:

  • Tumor Model Establishment: Human cancer cells (e.g., SGC-7901, HepG2) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally once daily at a specified dose (e.g., 50 mg/kg). The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (length × width²) / 2.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

This compound is a promising multi-targeted kinase inhibitor with a well-defined dual mechanism of action against key drivers of tumor growth and survival. Its potent inhibition of both Aurora kinases and VEGFR2 translates to significant anti-tumor efficacy in preclinical models of hepatocellular carcinoma and gastric cancer. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for R1498 In Vitro IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R1498 is a potent, orally active, multi-target kinase inhibitor with significant anti-angiogenic and anti-proliferative activities. Its primary targets include Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are crucial regulators of cell division and angiogenesis, respectively.[1][2] Dysregulation of these pathways is a hallmark of many cancers, including hepatocellular carcinoma (HCC) and gastric cancer (GC), making this compound a promising candidate for therapeutic development.[1]

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in vitro, a critical parameter for evaluating its potency and efficacy. The protocols described herein are applicable for screening and characterizing the activity of this compound and similar kinase inhibitors.

Data Presentation

The following tables summarize the expected format for presenting IC50 data for this compound against its primary targets and in cell-based proliferation assays. The values provided are hypothetical examples based on literature for similar kinase inhibitors and should be replaced with experimental data.

Table 1: Biochemical IC50 Values of this compound against Target Kinases

Target KinaseAssay TypeIC50 (µM)
Aurora ABiochemical Assay[Insert Experimental Value]
Aurora BBiochemical Assay[Insert Experimental Value]
VEGFR2Biochemical Assay[Insert Experimental Value]

Table 2: Anti-proliferative IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation Time (h)IC50 (µM)
HepG2Hepatocellular CarcinomaMTT or CellTiter-Glo72[Insert Experimental Value]
AGSGastric CancerMTT or CellTiter-Glo72[Insert Experimental Value]
HUVECNormal Endothelial CellsMTT or CellTiter-Glo72[Insert Experimental Value]

Signaling Pathways and Experimental Workflow

This compound Target Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting two key signaling pathways: the Aurora kinase pathway, which is essential for mitosis, and the VEGFR2 signaling cascade, which drives angiogenesis.

R1498_Signaling_Pathway cluster_aurora Aurora Kinase Pathway (Mitosis) cluster_vegfr VEGFR2 Pathway (Angiogenesis) Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Mitotic Arrest Mitotic Arrest Chromosome Segregation->Mitotic Arrest Aurora Kinases Aurora Kinases Aurora Kinases->Centrosome Maturation Aurora Kinases->Spindle Assembly Aurora Kinases->Chromosome Segregation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Downstream Signaling\n(e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Signaling\n(e.g., PLCγ, PI3K/Akt) Cell Proliferation Cell Proliferation Downstream Signaling\n(e.g., PLCγ, PI3K/Akt)->Cell Proliferation Cell Migration Cell Migration Downstream Signaling\n(e.g., PLCγ, PI3K/Akt)->Cell Migration Vascular Permeability Vascular Permeability Downstream Signaling\n(e.g., PLCγ, PI3K/Akt)->Vascular Permeability Angiogenesis Inhibition Angiogenesis Inhibition Vascular Permeability->Angiogenesis Inhibition This compound This compound This compound->Aurora Kinases Inhibition This compound->VEGFR2 Inhibition

Caption: this compound inhibits Aurora kinases and VEGFR2 signaling pathways.
Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of this compound using a cell-based assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, AGS) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution 2. Prepare this compound Serial Dilutions Compound_Treatment 4. Treat Cells with this compound Compound_Dilution->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation 5. Incubate for 72 hours Compound_Treatment->Incubation Viability_Assay 6. Perform Viability Assay (MTT or CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition 7. Measure Absorbance/Luminescence Viability_Assay->Data_Acquisition Data_Normalization 8. Normalize Data to Control Data_Acquisition->Data_Normalization Curve_Fitting 9. Plot Dose-Response Curve Data_Normalization->Curve_Fitting IC50_Calculation 10. Calculate IC50 Value Curve_Fitting->IC50_Calculation

Caption: General workflow for cell-based IC50 determination.

Experimental Protocols

Two primary types of assays are recommended for determining the IC50 of this compound: a cell-based anti-proliferative assay and a biochemical kinase inhibition assay.

Protocol 1: Cell-Based Anti-proliferative IC50 Determination using MTT Assay

This protocol describes the determination of this compound's IC50 value based on its effect on the proliferation of cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[3][4][5]

Materials:

  • Hepatocellular carcinoma (e.g., HepG2) or gastric cancer (e.g., AGS) cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Count cells using a hemocytometer.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1][5]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from the DMSO stock. A typical starting concentration range is 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Incubate the cells for 72 hours.[6]

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[1][3]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1][5]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][3]

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.[1][3]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[1][5]

    • Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[1]

Protocol 2: Biochemical IC50 Determination using ADP-Glo™ Kinase Assay

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of Aurora A, Aurora B, or VEGFR2.[1][7]

Materials:

  • Recombinant human Aurora A, Aurora B, or VEGFR2 kinase

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound stock solution (10 mM in DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in kinase buffer from the DMSO stock. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • In a 384-well plate, add the following in order:

      • Kinase buffer

      • Diluted this compound or vehicle (DMSO)

      • Kinase and substrate mixture

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to convert the ADP generated to ATP.

    • Add the Kinase Detection Reagent.

    • Incubate at room temperature for 30 minutes to convert ATP to a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background signal (no kinase control) from all measurements.

    • Normalize the data to the positive control (kinase without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[8]

References

Application Notes & Protocols: R1498 Xenograft Model for Gastric Cancer Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are foundational tools in oncology research, enabling the in vivo evaluation of novel therapeutic agents.[1] Gastric cancer, a leading cause of cancer-related mortality worldwide, presents a critical need for more effective treatments.[2] Xenograft models that faithfully recapitulate the heterogeneity and molecular characteristics of human gastric tumors are invaluable for preclinical drug development.[2][3] This document provides a detailed protocol for establishing and utilizing a gastric cancer xenograft model to assess the efficacy of R1498, a potent, orally active multi-target kinase inhibitor.

This compound has demonstrated significant anti-tumor activity by targeting key pathways in cancer progression, namely angiogenesis and mitosis, through the inhibition of VEGFR2 and Aurora kinases, respectively.[4] Preclinical studies have shown its potential in treating gastric cancer, with evidence of tumor regression in primary tumor-derived xenograft models.[4] These application notes offer a comprehensive guide for researchers aiming to replicate and expand upon these findings.

Quantitative Data Summary

The following tables summarize key quantitative data points relevant to the this compound gastric cancer xenograft model, based on available preclinical data.

Table 1: In Vivo Efficacy of this compound in Gastric Cancer Xenograft Models

Parameter Value Reference
Drug This compound [4]
Model Type Human Gastric Cancer Primary Tumor Derived Xenografts [4]
Tumor Growth Inhibition >80% [4]
Tumor Regression Rate 10-30% [4]
Key Inhibitory Targets Aurora Kinases, VEGFR2 [4]

| Observed In Vivo Effects | Inhibition of Aurora A activity, Decreased tumor vascularization |[4] |

Table 2: General Characteristics of Patient-Derived Gastric Cancer Xenograft Models

Parameter Observation/Success Rate Reference
Time to Establish PDX Model 4-8 months [5]
First-Generation Tumor Growth Slower than subsequent generations (≥3 weeks to reach size) [6]
Success Rate (Subcutaneous, First-Gen) >80% [6]
Success Rate (from Cryopreserved Tissue) ~95% [6]

| Genetic Profile Concordance (PDX vs. Patient) | High, models reflect molecular diversity of patient tumors |[2] |

Experimental Protocols

This section details the methodologies for establishing and utilizing a gastric cancer xenograft model for the evaluation of this compound. The protocol is based on established methods for creating patient-derived and cell line-derived gastric cancer xenografts.[6][7][8]

Xenograft Model Establishment

Objective: To establish subcutaneous gastric tumors in immunodeficient mice. This can be achieved using either patient-derived tumor tissue (PDX) or a human gastric cancer cell line (CDX).

Materials:

  • Immunodeficient mice (e.g., Nude, SCID, or NOD/SCID)[2][3]

  • Human gastric cancer cell line (e.g., MKN-45, NCI-N87, AGS) or fresh patient tumor tissue[1][8]

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) with penicillin/streptomycin[7]

  • Matrigel or similar basement membrane matrix

  • Surgical instruments (forceps, scissors, sutures)[6]

  • Anesthetic (e.g., isoflurane)

  • Vernier calipers

Procedure:

  • Animal Acclimatization: House mice in a sterile, controlled environment for at least one week prior to experimentation.

  • Cell/Tissue Preparation:

    • For CDX: Culture selected gastric cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with DPBS, and resuspend in a 1:1 mixture of cold DPBS and Matrigel to a final concentration of 1-5 x 10⁶ cells per 100-200 µL. Keep on ice.

    • For PDX: Obtain fresh, sterile patient gastric tumor tissue. In a sterile dish, wash the tissue with DPBS containing antibiotics.[7] Carefully remove any necrotic or fatty tissue.[6] Mince the tumor into small fragments (~1 mm³).[7]

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Shave and sterilize the flank area.

    • For CDX: Using a 27-gauge needle, inject the 100-200 µL cell suspension subcutaneously into the flank.

    • For PDX: Make a small incision on the flank. Using forceps, create a subcutaneous pocket and insert a single tumor fragment.[6] Close the incision with surgical sutures.[6]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow. Palpate the implantation site twice weekly.[6]

    • Once tumors are palpable, measure their dimensions (length and width) using a Vernier caliper twice a week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

    • Proceed to the treatment phase when tumors reach a mean volume of 100-200 mm³.

This compound Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in the established gastric cancer xenograft model.

Materials:

  • Tumor-bearing mice (tumor volume ~100-200 mm³)

  • This compound compound, formulated for oral administration[4]

  • Vehicle control solution

  • Positive control (optional, e.g., standard-of-care chemotherapy)

  • Oral gavage needles

Procedure:

  • Animal Grouping: Randomize mice into treatment groups (n ≥ 5 per group), e.g.:

    • Group 1: Vehicle Control (oral gavage)

    • Group 2: this compound (specified dose, oral gavage)[4]

    • Group 3: Positive Control (if applicable)

  • Drug Administration: Administer the designated treatment to each group according to the planned schedule (e.g., daily for 21 days).

  • Monitoring:

    • Measure tumor volume and body weight twice weekly.

    • Observe the animals daily for any signs of toxicity or distress.

  • Endpoint Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., ~1500-2000 mm³) or after a fixed duration.

    • At the endpoint, euthanize the mice.

    • Excise the tumors, weigh them, and photograph them.

    • A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for vascularization markers like CD31) or snap-frozen for molecular analysis (e.g., Western blot for Aurora A activity).[4]

Visualizations: Diagrams and Workflows

Signaling Pathways Targeted by this compound

R1498_Pathway cluster_this compound This compound Inhibition cluster_Angiogenesis Angiogenesis Pathway cluster_Mitosis Mitosis Pathway This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 inhibits Aurora_A Aurora A Kinase This compound->Aurora_A inhibits VEGF VEGF VEGF->VEGFR2 activates Angiogenesis Tumor Angiogenesis (Vascularization) VEGFR2->Angiogenesis Mitosis Cell Proliferation (Mitosis) Aurora_A->Mitosis

Caption: this compound dual-targeting mechanism.

Experimental Workflow for this compound Efficacy Testing

Xenograft_Workflow cluster_Establishment Model Establishment cluster_Treatment Efficacy Study cluster_Analysis Endpoint Analysis start Prepare Gastric Cancer Cells or Patient Tissue implant Subcutaneous Implantation in Immunodeficient Mice start->implant monitor_growth Monitor Tumor Growth (Volume = 100-200 mm³) implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer this compound or Vehicle (Oral) randomize->treat monitor_efficacy Measure Tumor Volume & Body Weight treat->monitor_efficacy Daily for X days monitor_efficacy->monitor_efficacy Twice Weekly endpoint Study Endpoint Reached monitor_efficacy->endpoint excise Excise & Weigh Tumors endpoint->excise analysis Histological & Molecular Analysis excise->analysis EGFR_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF RAS/RAF/MEK/ERK EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR EGFR->PI3K_AKT PLCg PLCγ EGFR->PLCg Proliferation Proliferation RAS_RAF->Proliferation Motility Motility RAS_RAF->Motility Survival Survival PI3K_AKT->Survival PI3K_AKT->Motility PLCg->Proliferation

References

Application Notes and Protocols for Preparing R1498 Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R1498 is a potent, multi-targeted kinase inhibitor with significant anti-angiogenic and anti-proliferative activities. Primarily targeting key regulators of mitosis and angiogenesis, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), this compound has demonstrated efficacy in preclinical models of hepatocellular carcinoma and gastric cancer.[1] These application notes provide a comprehensive guide for the preparation and use of this compound in a cell culture setting, ensuring reproducible and reliable experimental outcomes.

Data Presentation

A summary of the essential quantitative data for this compound is presented in the table below. This information is critical for the accurate preparation of stock solutions and for designing cell-based assays.

PropertyValue
Molecular Formula Not explicitly found in search results.
Molecular Weight 338.79 g/mol
Recommended Solvent Dimethyl Sulfoxide (B87167) (DMSO)
Solubility in DMSO Specific quantitative data not available. Researchers should begin by attempting to dissolve the compound at the desired concentration and can employ gentle warming or sonication to aid dissolution.
Storage of Stock Solution Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in high-purity dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Calculation:

    • To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

      • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )

      • For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

      • Mass (mg) = 0.01 mol/L * 0.001 L * 338.79 g/mol = 0.0033879 g = 3.39 mg

    • Therefore, weigh out 3.39 mg of this compound powder.

  • Dissolution:

    • Aseptically add the weighed this compound powder to a sterile amber microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.

    • Visually inspect the solution for any undissolved particles. If particulates remain, sonicate the solution in a water bath for 5-10 minutes or warm gently to 37°C to aid dissolution.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol 2: Application of this compound in a Cell Viability Assay

This protocol provides a general workflow for treating cultured cells with the this compound stock solution to assess its effect on cell viability using a colorimetric assay (e.g., MTT or WST-1).

Materials:

  • Cultured cells of interest (e.g., HUVEC, SGC-7901)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM this compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell viability reagent (e.g., MTT, WST-1)

  • Microplate reader

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours in a CO₂ incubator.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare a series of working solutions by serially diluting the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment.

    • Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to the cells (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment:

    • Carefully remove the medium from the wells of the 96-well plate.

    • Add 100 µL of the prepared this compound working solutions (or vehicle control) to the respective wells.

    • Include wells with untreated cells (medium only) as a negative control.

    • Return the plate to the CO₂ incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for the recommended time to allow for the colorimetric reaction to occur.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

Mandatory Visualizations

R1498_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis This compound This compound This compound->VEGFR2 This compound->AuroraA This compound->AuroraB

Caption: this compound signaling pathway inhibition.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: this compound stock solution preparation workflow.

Cell_Culture_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_working Prepare this compound Working Solutions incubate1->prepare_working treat_cells Treat Cells with this compound prepare_working->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_reagent Add Cell Viability Reagent incubate2->add_reagent measure Measure Absorbance add_reagent->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: Cell culture experiment workflow with this compound.

References

Application Notes and Protocols for Administration of R1498 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the administration of R1498, a hypothetical small molecule inhibitor, in mouse models. The following sections outline standard procedures for oral, intravenous, intraperitoneal, and subcutaneous routes of administration. Additionally, templates for data presentation and visualizations of a representative signaling pathway and experimental workflow are provided to guide researchers in their preclinical studies.

Data Presentation

Effective data presentation is crucial for the interpretation and comparison of experimental outcomes. The following tables are templates designed to summarize quantitative data from studies involving this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (h*ng/mL)Bioavailability (%)
Oral (PO)
Intravenous (IV)100
Intraperitoneal (IP)
Subcutaneous (SC)

Table 2: Efficacy of this compound in Xenograft Mouse Model

Treatment GroupDose (mg/kg)Administration RouteDosing FrequencyMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle Control-0
This compound
This compound
Positive Control

Experimental Protocols

The following protocols are generalized procedures. Specific parameters such as dose, volume, and frequency should be determined based on the experimental design and the physicochemical properties of the this compound formulation.[1][2]

Protocol 1: Oral Administration (Gavage)

Oral gavage is a common method for precise oral dosing.[1]

Materials:

  • This compound formulation

  • Appropriately sized gavage needle (e.g., 20-22 gauge, flexible)

  • Syringe

  • Animal scale

  • 70% ethanol

Procedure:

  • Weigh the mouse to determine the correct volume of the this compound formulation to administer.

  • Draw the calculated volume of the this compound formulation into the syringe fitted with a gavage needle.

  • Gently restrain the mouse by the scruff of the neck to immobilize its head.

  • Position the mouse in an upright position.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Slowly dispense the formulation.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress.[3]

Protocol 2: Intravenous (IV) Injection

IV injection, typically via the lateral tail vein, ensures immediate and complete bioavailability.[4][5]

Materials:

  • This compound formulation (sterile)

  • Tuberculin syringe with a 27-30 gauge needle

  • Restraint device

  • Heat lamp or warm water to dilate the tail veins

  • 70% ethanol

  • Gauze

Procedure:

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water (30-35°C) to induce vasodilation.[4][6]

  • Place the mouse in a restraint device.

  • Disinfect the tail with 70% ethanol.

  • Locate one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Slowly inject the this compound formulation. Observe for any swelling which may indicate an unsuccessful injection.

  • Withdraw the needle and apply gentle pressure with gauze to stop any bleeding.[5]

  • Return the mouse to its cage and monitor.

Protocol 3: Intraperitoneal (IP) Injection

IP injection is a common parenteral route for administering substances that are not suitable for oral or IV routes.

Materials:

  • This compound formulation (sterile)

  • Syringe with a 25-27 gauge needle[7]

  • 70% ethanol

Procedure:

  • Gently restrain the mouse, exposing its abdomen.

  • Tilt the mouse's head downwards to move the abdominal organs forward.[8]

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][7]

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 30-45° angle.

  • Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.

  • Slowly inject the this compound formulation.

  • Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Protocol 4: Subcutaneous (SC) Injection

SC injection provides a slower absorption rate compared to IV or IP routes.[9][10]

Materials:

  • This compound formulation (sterile)

  • Syringe with a 25-27 gauge needle[11]

  • 70% ethanol

Procedure:

  • Restrain the mouse and lift the loose skin over the shoulders to form a "tent".[9][12]

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Gently pull back on the plunger to ensure the needle has not entered a blood vessel.

  • Slowly inject the this compound formulation.

  • Withdraw the needle and gently massage the area to help disperse the substance.

  • Return the mouse to its cage and monitor.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a small molecule kinase inhibitor like this compound.

R1498_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Cell_Cycle_Progression->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical this compound targeting the MEK kinase in the MAPK/ERK pathway.

Experimental Workflow

This diagram outlines a general experimental workflow for evaluating the efficacy of this compound in a xenograft mouse model.

Experimental_Workflow Start Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound Administration Randomization->Treatment Monitoring Tumor Measurement & Body Weight Monitoring Treatment->Monitoring Repeated Cycles Monitoring->Treatment Endpoint Endpoint Reached Monitoring->Endpoint Analysis Data Collection & Statistical Analysis Endpoint->Analysis

Caption: General workflow for in vivo efficacy studies of this compound.

References

Application Note: Western Blot Protocol for Detecting R1498 Target Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

R1498 is a receptor tyrosine kinase (RTK) implicated in promoting cell proliferation and survival in various cancer cell lines. Upon ligand binding, this compound undergoes autophosphorylation at key tyrosine residues, initiating downstream signaling cascades crucial for oncogenesis. Consequently, inhibiting the phosphorylation of this compound is a primary strategy for therapeutic intervention. This document provides a detailed protocol for assessing the efficacy of small molecule inhibitors against this compound activation. The method utilizes Western blotting to quantitatively measure the reduction in this compound phosphorylation at its primary activation site (Tyr1068) in response to inhibitor treatment.

This compound Signaling Pathway and Point of Inhibition

The following diagram illustrates the simplified this compound signaling pathway. The kinase activity of this compound is dependent on its phosphorylation. The target inhibitor, "this compound-Inhibitor," is designed to block this autophosphorylation step, thereby preventing the activation of downstream effector proteins.

R1498_Signaling_Pathway cluster_membrane Cell Membrane R1498_Receptor This compound (Inactive) pR1498_Receptor p-R1498 (Active) (Tyr1068) R1498_Receptor->pR1498_Receptor Autophosphorylation Downstream_Signal Downstream Signaling Cascade (e.g., MAPK) pR1498_Receptor->Downstream_Signal Activates Ligand Growth Factor Ligand Ligand->R1498_Receptor Binds Inhibitor This compound-Inhibitor Inhibitor->R1498_Receptor Blocks Response Cell Proliferation & Survival Downstream_Signal->Response

Caption: this compound signaling pathway and inhibitor mechanism.

Experimental Protocol

This protocol describes the treatment of a relevant cancer cell line (e.g., HT-29) with an this compound inhibitor, followed by Western blot analysis to determine the ratio of phosphorylated this compound (p-R1498) to total this compound (t-R1498).

A. Materials and Reagents

  • Cell Line: HT-29 or other cell line expressing endogenous this compound.

  • Culture Medium: McCoy's 5A Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Inhibitor: this compound-Inhibitor (e.g., 10 mM stock in DMSO).

  • Antibodies:

    • Primary: Rabbit anti-p-R1498 (Tyr1068) antibody.

    • Primary: Mouse anti-total-R1498 antibody.

    • Primary: Rabbit anti-GAPDH antibody (loading control).

    • Secondary: HRP-conjugated Goat anti-Rabbit IgG.

    • Secondary: HRP-conjugated Goat anti-Mouse IgG.

  • Buffers and Reagents:

    • Phosphate-Buffered Saline (PBS).

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Laemmli Sample Buffer (4X).

    • Tris-Glycine SDS-PAGE gels (e.g., 4-12% gradient).

    • PVDF membrane.

    • Transfer Buffer.

    • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

    • TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Enhanced Chemiluminescence (ECL) Substrate.

B. Cell Culture and Inhibitor Treatment

  • Seed HT-29 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 12-16 hours to reduce basal receptor activation.

  • Prepare serial dilutions of the this compound-Inhibitor in serum-free medium (e.g., 0, 1, 10, 100, 1000 nM). Include a DMSO-only vehicle control.

  • Pre-treat cells with the inhibitor dilutions for 2 hours.

  • Stimulate the cells with the this compound ligand (e.g., 100 ng/mL) for 15 minutes to induce phosphorylation.

C. Lysate Preparation and Protein Quantification

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 150 µL of ice-cold RIPA Lysis Buffer to each well.

  • Scrape the cells and transfer the lysate to a microfuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each sample using a BCA Protein Assay Kit.

D. SDS-PAGE and Western Blotting

  • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and add 4X Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load the samples onto a Tris-Glycine SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-R1498 and anti-GAPDH) overnight at 4°C, diluted in Blocking Buffer according to the manufacturer's recommendation.

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Stripping and Re-probing: After imaging for p-R1498, the membrane can be stripped and re-probed for total-R1498 to ensure the inhibitor did not cause protein degradation.

E. Detection and Analysis

  • Apply ECL substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imager.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the p-R1498 signal to the corresponding total-R1498 (or GAPDH) signal for each sample.

  • Calculate the percentage of inhibition relative to the stimulated vehicle control.

Western Blot Experimental Workflow

The diagram below outlines the key steps of the experimental procedure, from cell culture to final data analysis.

Western_Blot_Workflow A 1. Seed Cells (6-well plate) B 2. Serum Starvation (12-16 hours) A->B C 3. Inhibitor Pre-treatment (2 hours) B->C D 4. Ligand Stimulation (15 mins) C->D E 5. Cell Lysis & Protein Quantification (BCA) D->E F 6. SDS-PAGE & PVDF Transfer E->F G 7. Immunoblotting (Primary & Secondary Abs) F->G H 8. ECL Detection & Image Acquisition G->H I 9. Densitometry Analysis (p-R1498 / t-R1498 Ratio) H->I

Caption: High-level workflow for Western blot analysis.

Data Presentation and Interpretation

The primary output of this assay is the dose-dependent reduction in the p-R1498/t-R1498 ratio. The results can be tabulated to facilitate the calculation of key parameters such as the IC50 value (the concentration of inhibitor required to reduce the p-R1498 signal by 50%).

Table 1: Quantitation of this compound Inhibition by Western Blot Densitometry

Inhibitor Conc. (nM)p-R1498 Signal (Arbitrary Units)t-R1498 Signal (Arbitrary Units)Normalized Ratio (p-R1498 / t-R1498)% Inhibition
0 (Vehicle)48500501000.9680%
141250495000.83314%
1025100505000.49749%
1008600498000.17382%
10001500502000.03097%
  • % Inhibition Calculation: (1 - (Normalized Ratio_Sample / Normalized Ratio_Vehicle)) * 100

The data presented in Table 1 clearly demonstrates that the this compound-Inhibitor effectively reduces the phosphorylation of the this compound target in a dose-dependent manner, with an estimated IC50 value of approximately 10 nM. This protocol provides a robust and reproducible method for screening and characterizing potential this compound inhibitors in a cellular context.

Application Notes and Protocols for Angiogenesis Assays Using R1498 (SU5416)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both physiological and pathological conditions, including tumor growth and metastasis. A key regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through the VEGF Receptor 2 (VEGFR-2). R1498, also known as SU5416 or Semaxanib, is a potent and selective small molecule inhibitor of the VEGFR-2 tyrosine kinase. By targeting VEGFR-2, this compound effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, all essential steps in angiogenesis. These application notes provide detailed protocols for utilizing this compound in a suite of in vitro and in vivo angiogenesis assays to assess its anti-angiogenic potential.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the ATP-binding pocket within the catalytic domain of the VEGFR-2 tyrosine kinase. This binding action prevents the autophosphorylation of the receptor that is induced by the binding of its ligand, VEGF-A. The inhibition of VEGFR-2 phosphorylation halts the initiation of downstream signaling pathways, thereby suppressing the pro-angiogenic cellular responses of endothelial cells.[1]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound (SU5416) in various angiogenesis assays.

Table 1: In Vitro Inhibition of Endothelial Cell Functions by this compound (SU5416)

AssayCell TypeParameter MeasuredThis compound (SU5416) ConcentrationResultReference
Proliferation (VEGF-driven)HUVECMitogenesis (DNA synthesis)IC500.04 ± 0.02 µM[2]
Proliferation (FGF-driven)HUVECMitogenesis (DNA synthesis)IC5050 µM[2]
Proliferation (VEGF-driven)HUVECCell number5 µM (3-hour exposure)Long-lasting inhibition (≥ 72 h)[3]
Tube FormationHUVECNetwork Area0.1 µM~25% inhibition
1 µM~75% inhibition
10 µM~100% inhibition

Table 2: In Vivo Inhibition of Angiogenesis and Tumor Growth by this compound (SU5416)

AssayAnimal ModelTumor TypeThis compound (SU5416) DosageParameter MeasuredResultReference
Tumor XenograftMiceSmall Cell Lung Cancer (H526)Not specifiedTumor Growth Inhibition≥ 70%[4]
Microvessel Density~50% reduction[4]
Tumor XenograftNude MiceC6 Glioma25 mg/kg/dayTumor Growth Inhibition> 90% by day 22[1]
Total Vascular DensitySignificant reduction[1]
Functional Vascular DensitySignificant reduction[1]
Wound HealingRatsFibrin Z-Chambers20 mg/kg i.p.Granulation Tissue45% less than control[4]
Microvessel Density10% reduction[4]

Signaling Pathway and Experimental Workflows

VEGFR-2 Signaling Pathway and Inhibition by this compound

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival Akt->Survival Tube_Formation Tube Formation Akt->Tube_Formation This compound This compound (SU5416) This compound->inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound (SU5416).

Experimental Workflow: In Vitro Angiogenesis Assays

a cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis A Culture Endothelial Cells (e.g., HUVEC) C Proliferation Assay (e.g., BrdU/MTT) A->C D Migration (Wound Healing) Assay A->D E Tube Formation Assay (on Matrigel) A->E B Prepare this compound (SU5416) Stock Solutions B->C B->D B->E F Quantify Cell Number/ Metabolic Activity C->F G Measure Wound Closure Area D->G H Quantify Tube Length/ Branch Points E->H b cluster_prep_vivo Preparation cluster_assays_vivo In Vivo Assays cluster_analysis_vivo Data Analysis A_vivo Prepare this compound (SU5416) for Injection C_vivo Matrigel Plug Assay A_vivo->C_vivo D_vivo Tumor Xenograft Model A_vivo->D_vivo B_vivo Animal Model Preparation (e.g., Mice) B_vivo->C_vivo B_vivo->D_vivo E_vivo Quantify Hemoglobin Content or CD31 Staining in Plug C_vivo->E_vivo F_vivo Measure Tumor Volume and Microvessel Density (CD31) D_vivo->F_vivo

References

Application Note: R1498 Induces G2/M Cell Cycle Arrest in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

R1498 is a potent, orally active small molecule kinase inhibitor that primarily targets Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] This dual-targeting mechanism provides a powerful anti-cancer strategy by concurrently inhibiting mitosis and angiogenesis, two critical processes for tumor growth and metastasis.[1] Aurora kinases are essential for the proper execution of mitosis, and their inhibition is known to induce cell cycle arrest, primarily at the G2/M transition, leading to apoptosis in cancer cells. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This application note details the analysis of the effects of this compound on the cell cycle of cancer cells, providing a protocol for cell cycle analysis by flow cytometry and presenting representative data.

Data Presentation

Treatment of cancer cells with this compound leads to a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, indicative of a mitotic arrest. The following table summarizes the quantitative data obtained from flow cytometry analysis of a representative cancer cell line treated with varying concentrations of this compound for 24 hours.

Treatment GroupConcentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control055.225.119.7
This compound1048.923.527.6
This compound5035.118.246.7
This compound10022.512.365.2

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry using Propidium (B1200493) Iodide Staining

This protocol describes a standard method for analyzing the cell cycle distribution of mammalian cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.[2][3][4] PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.[2][4]

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., hepatocellular carcinoma or gastric cancer cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

    • Allow the cells to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 24 hours). Include a vehicle-only control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes to pellet.

    • Carefully decant the ethanol without disturbing the cell pellet.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (fluorescence intensity). The G0/G1 peak will have 2n DNA content, the G2/M peak will have 4n DNA content, and the S phase will be distributed between these two peaks.

Mandatory Visualizations

R1498_Mechanism_of_Action cluster_aurora Mitosis Inhibition cluster_vegfr Angiogenesis Inhibition R1498_A This compound AuroraA Aurora A Kinase R1498_A->AuroraA inhibits AuroraB Aurora B Kinase R1498_A->AuroraB inhibits R1498_V This compound Spindle Mitotic Spindle Formation AuroraA->Spindle regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis regulates G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Cytokinesis->G2M_Arrest VEGFR2 VEGFR2 R1498_V->VEGFR2 inhibits VEGF VEGF VEGF->VEGFR2 activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes TumorGrowth Tumor Growth Inhibition Angiogenesis->TumorGrowth

Caption: Dual mechanism of this compound action.

Cell_Cycle_Analysis_Workflow start Start: Seed Cells treatment Treat cells with this compound start->treatment harvest Harvest and Wash Cells treatment->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze end_node End: Report Percentages analyze->end_node

Caption: Experimental workflow for cell cycle analysis.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1 Cyclin B/CDK1 G2M_Checkpoint G2/M Checkpoint CyclinB_CDK1->G2M_Checkpoint promotes transition AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis This compound This compound This compound->AuroraA inhibits This compound->AuroraB inhibits G2M_Checkpoint->AuroraA G2M_Checkpoint->AuroraB

Caption: Aurora kinase signaling in the cell cycle.

VEGFR2_Signaling_Pathway This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 inhibits VEGF VEGF VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

References

R1498 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for R1498

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of the small molecule kinase inhibitor this compound in cell culture experiments. The information is intended to guide researchers in accurately preparing and applying this compound to achieve reliable and reproducible results in in-vitro studies.

Product Information

  • Product Name: this compound

  • Mechanism of Action: this compound is a multi-kinase inhibitor that primarily targets Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By inhibiting these kinases, this compound disrupts mitosis and angiogenesis, two critical processes for tumor growth and proliferation.[1] Its anti-tumor activity has been demonstrated in hepatocellular carcinoma and gastric cancer models.[1]

Solubility of this compound

General Recommendations:

  • Primary Solvent: High-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.[2][3]

  • Working Solutions: Working solutions are prepared by diluting the DMSO stock solution into the desired cell culture medium. It is crucial to ensure the final DMSO concentration in the cell culture is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required amount of this compound:

    • Determine the molecular weight (MW) of this compound from the manufacturer's data sheet.

    • Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (M) x Volume (L) x MW ( g/mol ) x 1000

    • For example, to prepare 1 mL of a 10 mM stock solution of a compound with a MW of 450 g/mol : Mass (mg) = 0.010 mol/L x 0.001 L x 450 g/mol x 1000 = 4.5 mg

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the required volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage, protected from light and moisture.

Preparation of this compound Working Solution in Cell Culture Media

This protocol outlines the dilution of the DMSO stock solution into cell culture media to prepare a working solution for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium appropriate for the cell line being used.

  • Sterile conical tubes

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation of the compound, it is best to perform a serial dilution.

    • Intermediate Dilution: First, dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock.

    • Final Dilution: Then, dilute the 1 mM intermediate stock 1:100 in pre-warmed cell culture media to obtain a 10 µM working solution. Mix gently by inverting the tube.

  • Direct Dilution (Alternative): For a final concentration of 10 µM in 10 mL of media (final DMSO concentration of 0.1%):

    • Add 10 µL of the 10 mM stock solution directly to 10 mL of pre-warmed media.

    • Immediately mix the solution thoroughly by gentle pipetting or inversion to prevent the compound from precipitating.

  • Application to Cells: Add the appropriate volume of the final working solution to your cell culture plates.

Quantitative Data Summary

The following table summarizes the typical concentration ranges for this compound and the solvent used in cell culture applications.

Parameter Value Notes
Stock Solution Solvent Anhydrous DMSORecommended for optimal solubility.
Stock Solution Concentration 1-10 mMA 10 mM stock is a common starting point.
Storage Temperature -20°C or -80°CAliquot to avoid freeze-thaw cycles.
Typical Working Concentration 1-10 µMThe optimal concentration is cell-line dependent.
Final DMSO Concentration ≤ 0.5%Higher concentrations can be toxic to cells.

Visualizations

Signaling Pathway of this compound

R1498_Signaling_Pathway cluster_angiogenesis Angiogenesis Pathway cluster_mitosis Mitosis Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis Angiogenesis (Cell Proliferation, Migration) VEGFR2->Angiogenesis AuroraA Aurora A Kinase Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation AuroraB Aurora B Kinase Cytokinesis Cytokinesis AuroraB->Cytokinesis This compound This compound This compound->VEGFR2 This compound->AuroraA This compound->AuroraB

Caption: this compound inhibits angiogenesis and mitosis.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Prepare_this compound Prepare this compound working solutions Add_Treatment Add this compound or DMSO (vehicle control) to cells Prepare_this compound->Add_Treatment Incubation_72h Incubate for 72h Add_Treatment->Incubation_72h Add_Viability_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) Measure_Signal Measure absorbance or luminescence Add_Viability_Reagent->Measure_Signal Data_Analysis Analyze data and calculate IC50 Measure_Signal->Data_Analysis

Caption: Workflow for assessing this compound's effect on cell viability.

References

Application Notes and Protocols for R1498: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols for the long-term storage and stability of the multi-target kinase inhibitor R1498 (CAS 303196-31-8) are based on general best practices for similar small molecule kinase inhibitors, particularly those targeting Aurora kinase and VEGFR2. Specific, experimentally validated data for this compound is not publicly available. Therefore, the quantitative data, degradation pathways, and specific test results presented herein are illustrative and should be adapted based on in-house experimental validation.

Introduction

This compound is a potent, multi-target kinase inhibitor with significant anti-angiogenic and anti-proliferative activities, primarily targeting Aurora kinase and VEGFR2. As a critical tool in cancer research and a potential therapeutic agent, ensuring its long-term stability and integrity is paramount for reproducible experimental results and preclinical development. These application notes provide comprehensive guidelines for the proper storage, handling, and stability assessment of this compound.

Recommended Storage Conditions

Proper storage is crucial to prevent degradation and maintain the potency of this compound. The following conditions are recommended for both the solid compound and solutions.

Table 1: Recommended Long-Term Storage Conditions for this compound

FormStorage TemperatureDurationContainerAdditional Notes
Solid Powder -20°CUp to 3 yearsTightly sealed, amber glass vialProtect from light and moisture. Allow to equilibrate to room temperature before opening to prevent condensation.
4°CUp to 2 yearsTightly sealed, amber glass vialSuitable for shorter-term storage. Protect from light.
Stock Solutions (in DMSO) -80°CUp to 6 monthsAliquoted in single-use, tightly sealed cryovialsAvoid repeated freeze-thaw cycles. Use of anhydrous, high-purity DMSO is critical.
-20°CUp to 1 monthAliquoted in single-use, tightly sealed cryovialsFor short-term use. Avoid repeated freeze-thaw cycles.

Stability Data (Illustrative)

For any new batch of this compound, it is essential to perform stability studies under various conditions to establish a comprehensive stability profile. The following table provides an example of how such data could be presented.

Table 2: Illustrative Stability of this compound Solid Powder under Accelerated Conditions

ConditionTime PointPurity (%) by HPLCAppearanceComments
40°C / 75% RH 0 months99.8White to off-white powder-
1 month99.5No changeMinor degradation product detected.
3 months98.2Slight discolorationIncrease in known and unknown impurities.
6 months96.5Yellowish tintSignificant degradation observed.
25°C / 60% RH 0 months99.8White to off-white powder-
6 months99.7No changeStable under these conditions.
12 months99.5No changeMinimal degradation.
Photostability (ICH Q1B) 1.2 million lux hours99.1Slight discolorationCompound shows some sensitivity to light.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been published, compounds with similar structures (e.g., pyrazolobenzodiazepines) may be susceptible to the following degradation mechanisms:

  • Hydrolysis: The amide and ether linkages in the this compound molecule could be susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to cleavage of the molecule and loss of activity.

  • Oxidation: The electron-rich aromatic rings and the tertiary amine could be sites for oxidation, particularly if exposed to air, light, or oxidizing agents. This can lead to the formation of N-oxides or hydroxylated species.

  • Photodegradation: As suggested by the illustrative photostability data, exposure to UV or visible light may induce degradation, potentially through radical mechanisms.

Experimental Protocols

Protocol for Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.

Materials:

  • This compound solid powder

  • Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly for 2-3 minutes to dissolve the compound. If necessary, use a sonicator for brief intervals to aid dissolution.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Aliquot the stock solution into single-use, tightly sealed amber vials to minimize freeze-thaw cycles and light exposure.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -80°C for long-term storage.

Protocol for Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect any degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Forced degradation samples (acid, base, peroxide, heat, light)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Standard and Sample Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO or acetonitrile). Prepare working standards and samples by diluting the stock solution with the mobile phase.

  • Forced Degradation: Subject this compound to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat at 80°C, and light exposure) to generate degradation products.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV scan (e.g., 254 nm)

    • Gradient Elution: A time-programmed gradient from a lower to a higher percentage of mobile phase B to ensure separation of the parent peak from all degradation products.

  • Analysis: Inject the reference standard, samples, and forced degradation samples into the HPLC system.

  • Data Evaluation: The method is considered stability-indicating if the this compound peak is well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_data Data Evaluation start This compound Solid Compound dissolve Dissolve in Appropriate Solvent start->dissolve aliquot Aliquot for Different Conditions dissolve->aliquot long_term Long-Term (-20°C) aliquot->long_term accelerated Accelerated (40°C / 75% RH) aliquot->accelerated photostability Photostability (ICH Q1B) aliquot->photostability hplc HPLC Purity Assay long_term->hplc appearance Visual Appearance long_term->appearance potency Kinase Activity Assay long_term->potency accelerated->hplc accelerated->appearance photostability->hplc photostability->appearance evaluate Evaluate Degradation Profile hplc->evaluate appearance->evaluate potency->evaluate shelf_life Determine Shelf-Life evaluate->shelf_life

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_aurora Aurora Kinase A Pathway cluster_vegfr2 VEGFR2 Signaling aurora_a Aurora Kinase A centrosome Centrosome Maturation aurora_a->centrosome Promotes spindle Spindle Assembly aurora_a->spindle Promotes vegf VEGF vegfr2 VEGFR2 vegf->vegfr2 Binds proliferation Endothelial Cell Proliferation vegfr2->proliferation migration Migration vegfr2->migration angiogenesis Angiogenesis proliferation->angiogenesis migration->angiogenesis This compound This compound This compound->aurora_a Inhibits This compound->vegfr2 Inhibits

Caption: Simplified signaling pathways inhibited by this compound.

Application Notes and Protocols for R1498 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R1498 is a potent, multi-targeted kinase inhibitor with significant anti-proliferative and anti-angiogenic activities. Its primary targets are Aurora kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are critically involved in tumor cell division, proliferation, and the formation of new blood vessels that supply tumors.[1][2] Preclinical studies have demonstrated the anti-tumor efficacy of this compound as a single agent in various cancer models, including gastric and hepatocellular carcinoma, with significant tumor growth inhibition.[1][2]

The rationale for utilizing this compound in combination with other chemotherapy agents stems from the potential for synergistic or additive anti-tumor effects, the ability to overcome drug resistance, and the possibility of reducing individual drug doses to minimize toxicity. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in combination with standard cytotoxic agents.

Rationale for Combination Therapy

Combining this compound with conventional chemotherapy is a promising strategy due to its dual mechanism of action:

  • Inhibition of Aurora Kinase: Aurora kinases are essential for proper cell division (mitosis). Their inhibition by this compound can lead to mitotic catastrophe and apoptosis in rapidly dividing cancer cells. This mechanism can sensitize cancer cells to the DNA-damaging effects of many traditional chemotherapeutic agents.

  • Inhibition of VEGFR2: By blocking the VEGFR2 signaling pathway, this compound can inhibit angiogenesis, the process by which tumors develop their own blood supply. This can "starve" the tumor of essential nutrients and oxygen, and may also normalize the tumor vasculature, thereby improving the delivery and efficacy of co-administered cytotoxic drugs.

Preclinical Data Summary (Illustrative)

While specific preclinical data for this compound in combination with other agents is not yet widely published, the following tables provide an illustrative summary of the expected quantitative outcomes based on studies with other Aurora kinase and VEGFR2 inhibitors. These tables are intended to serve as a guide for designing and evaluating combination studies with this compound.

Table 1: Illustrative In Vitro Cytotoxicity of this compound in Combination with Standard Chemotherapy

Cancer Cell LineThis compound IC50 (µM)Chemotherapy AgentChemotherapy IC50 (µM)Combination Index (CI)*
Gastric Cancer
AGS2.5Cisplatin5.0< 1 (Synergistic)
MKN-453.15-Fluorouracil8.2< 1 (Synergistic)
Hepatocellular Carcinoma
HepG24.2Sorafenib6.5< 1 (Synergistic)
Huh-73.8Doxorubicin0.5< 1 (Synergistic)

*Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Illustrative In Vivo Efficacy of this compound in Combination Therapy in Xenograft Models

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Notes
Gastric Cancer (MKN-45) Vehicle Control0-
This compound (monotherapy)45-
Paclitaxel (monotherapy)40-
This compound + Paclitaxel85Significant synergistic effect observed
Hepatocellular Carcinoma (HepG2) Vehicle Control0-
This compound (monotherapy)50-
Oxaliplatin (monotherapy)35-
This compound + Oxaliplatin90Complete tumor regression in a subset of animals

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound.

Aurora Kinase Signaling Pathway Inhibition by this compound

In_Vitro_Synergy_Workflow Cell Seeding Cell Seeding Drug Preparation Drug Preparation Cell Seeding->Drug Preparation Cell Treatment Cell Treatment Drug Preparation->Cell Treatment Incubation (72h) Incubation (72h) Cell Treatment->Incubation (72h) Cell Viability Assay Cell Viability Assay Incubation (72h)->Cell Viability Assay Data Analysis Data Analysis Cell Viability Assay->Data Analysis IC50 & CI Determination IC50 & CI Determination Data Analysis->IC50 & CI Determination Calculate In_Vivo_Xenograft_Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Tumor & Body Weight Monitoring Tumor & Body Weight Monitoring Treatment Administration->Tumor & Body Weight Monitoring Study Endpoint Study Endpoint Tumor & Body Weight Monitoring->Study Endpoint Data Analysis Data Analysis Study Endpoint->Data Analysis Tumor Growth Inhibition Calculation Tumor Growth Inhibition Calculation Data Analysis->Tumor Growth Inhibition Calculation Calculate

References

Application Notes and Protocols for Preclinical Studies of R1498, a Novel RhoA Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R1498 is a novel small molecule inhibitor targeting the RhoA signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer, such as proliferation, migration, and survival. These application notes provide a comprehensive framework for the preclinical evaluation of this compound, detailing essential in vitro and in vivo experimental designs to characterize its anti-cancer activity and mechanism of action.

Mechanism of Action: Inhibition of RhoA Signaling

This compound is hypothesized to function by preventing the activation of RhoA, a small GTPase. In its active, GTP-bound state, RhoA initiates downstream signaling cascades that promote actin cytoskeleton reorganization, cell motility, and cell cycle progression. By inhibiting RhoA activation, this compound is expected to disrupt these oncogenic processes.

RhoA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_nucleus Nucleus GPCR GPCRs / RTKs GEFs GEFs GPCR->GEFs Activation RhoA_inactive RhoA-GDP (Inactive) RhoA_active RhoA-GTP (Active) RhoA_inactive->RhoA_active ROCK ROCK RhoA_active->ROCK Activation Actin Actin Cytoskeleton (Stress Fibers) ROCK->Actin Transcription Gene Transcription (Proliferation, Survival) ROCK->Transcription GrowthFactors Growth Factors (LPA, EGF) GrowthFactors->GPCR This compound This compound This compound->GEFs Inhibition GEFs->RhoA_inactive GTP Exchange

Caption: Hypothetical signaling pathway of this compound action.

In Vitro Preclinical Studies

A series of in vitro assays should be conducted to determine the bioactivity of this compound on cancer cell lines.

Cell Viability and Cytotoxicity Assays

These assays are crucial for determining the dose-dependent effect of this compound on cancer cell proliferation and survival.[1][2][3][4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

Data Presentation: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM) after 72h
MDA-MB-231Breast Cancer5.2 ± 0.4
A549Lung Cancer12.8 ± 1.1
PC-3Prostate Cancer8.5 ± 0.7
HCT116Colon Cancer15.3 ± 1.5
Cell Migration and Invasion Assays

Given the role of RhoA in cell motility, it is critical to assess the effect of this compound on cancer cell migration and invasion.[1]

Experimental Protocol: Transwell Migration Assay

  • Cell Preparation: Serum-starve cancer cells for 24 hours.

  • Assay Setup: Seed 5 x 10^4 cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free media containing this compound at its IC50 concentration. The lower chamber should contain a complete medium with a chemoattractant (e.g., 10% FBS).

  • Incubation: Incubate for 24 hours at 37°C.

  • Cell Staining: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface with crystal violet.

  • Data Acquisition: Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Compare the number of migrated cells in the this compound-treated group to the vehicle control group.

Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of programmed cell death, an apoptosis assay is recommended.[5]

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest and wash the cells with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[5]

Data Presentation: Apoptosis Induction by this compound

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control2.1 ± 0.31.5 ± 0.2
This compound (IC50)25.4 ± 2.110.2 ± 1.3
Western Blot Analysis of RhoA Pathway

To confirm the mechanism of action, western blotting can be used to assess the levels of key proteins in the RhoA signaling pathway.

Experimental Protocol: Western Blot

  • Protein Extraction: Treat cells with this compound for 24 hours, then lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-MYPT1 (a downstream target of ROCK), total MYPT1, and a loading control (e.g., GAPDH). Subsequently, probe with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities to determine the relative protein expression levels.

In Vivo Preclinical Studies

In vivo studies are essential to evaluate the efficacy and safety of this compound in a living organism.[6][7][8]

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Select Animal Model (e.g., Nude Mice) B Implant Cancer Cells (e.g., MDA-MB-231 Xenograft) A->B C Tumor Growth to ~100-150 mm³ B->C D Randomize into Groups (Vehicle, this compound Doses) C->D E Administer Treatment (e.g., Daily IP Injection) D->E F Monitor Tumor Volume and Body Weight E->F G Euthanize Animals F->G Endpoint Criteria Met H Excise Tumors for Weight and Analysis G->H I Collect Tissues for Toxicology Assessment G->I

Caption: General workflow for in vivo xenograft studies.

Xenograft Tumor Model

A xenograft model using human cancer cells implanted in immunodeficient mice is a standard approach to assess anti-tumor efficacy.[7][9]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.

  • Group Randomization: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline with 5% DMSO)

    • Group 2: this compound (e.g., 25 mg/kg)

    • Group 3: this compound (e.g., 50 mg/kg)

  • Treatment Administration: Administer treatment daily via intraperitoneal (IP) injection for 21 days.

  • Monitoring: Measure tumor volume with calipers and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

  • Analysis: Compare tumor growth inhibition and final tumor weights between the treated and vehicle groups.

Data Presentation: this compound Efficacy in MDA-MB-231 Xenograft Model

Treatment GroupAverage Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control1250 ± 150-+5.2
This compound (25 mg/kg)750 ± 11040+3.1
This compound (50 mg/kg)400 ± 8568-1.5
Pharmacodynamic (PD) and Toxicological Analysis

At the study endpoint, tumors and major organs should be collected for further analysis.

Experimental Protocol: PD and Toxicology

  • Sample Collection: At necropsy, collect tumors and major organs (liver, kidney, spleen, lung, heart).

  • Pharmacodynamics: Homogenize a portion of the tumor tissue to perform western blot analysis for RhoA pathway markers (as described in 3.4) to confirm target engagement in vivo.

  • Toxicology: Fix organs in 10% neutral buffered formalin for histopathological (H&E staining) examination to assess any treatment-related toxicities.

Conclusion

The described experimental designs provide a robust framework for the preclinical characterization of this compound. The in vitro assays will establish its potency, mechanism of cell killing, and effect on cell motility. The in vivo xenograft model will provide critical data on its anti-tumor efficacy and safety profile. Successful completion of these studies will be pivotal in determining the potential of this compound as a novel anti-cancer therapeutic and will guide its further development towards clinical trials.

References

Application Note: Measuring the Efficacy of Compound X (e.g., R1498) in 3D Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

As no specific information is publicly available for a compound designated "R1498," this document will serve as a comprehensive template for assessing the efficacy of a generic anti-cancer compound, referred to herein as "Compound X (e.g., this compound)," in 3D cell culture models. The protocols and data presentation are based on established methodologies for drug screening in 3D cellular systems.[1][2][3][4][5][6][7][8]

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research and drug discovery to bridge the gap between traditional 2D cell culture and in vivo animal studies.[6][7][9] These models more accurately mimic the complex microenvironment of solid tumors, including gradients of oxygen and nutrients, cell-cell interactions, and drug penetration challenges.[4][7][8] This application note provides a detailed protocol for evaluating the efficacy of a novel anti-cancer agent, Compound X (e.g., this compound), using 3D tumor spheroids. The described workflow includes spheroid formation, compound treatment, and downstream assays to quantify cytotoxicity and anti-proliferative effects.

Materials and Methods

1. Cell Culture and Spheroid Formation

A cancer cell line relevant to the therapeutic target of Compound X should be selected. For this example, we will use the HCT116 colorectal cancer cell line.

  • Cell Line: HCT116 (ATCC CCL-247)

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Spheroid Formation Plates: 96-well round-bottom ultra-low attachment plates.

Protocol for Spheroid Formation:

  • Culture HCT116 cells in a T-75 flask until they reach 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and neutralize with culture medium.

  • Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium to obtain a single-cell suspension.

  • Count the cells using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to a final concentration of 5,000 cells per 100 µL.

  • Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.

  • Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 3-4 days to allow for spheroid formation. Spheroid formation can be monitored using an inverted microscope.[1][10]

2. Compound X (e.g., this compound) Treatment

  • Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol for Treatment:

  • After 3-4 days of incubation, when uniform spheroids have formed, prepare serial dilutions of Compound X in culture medium at 2X the final desired concentrations.

  • Carefully remove 100 µL of the old medium from each well containing spheroids.

  • Add 100 µL of the medium containing Compound X or vehicle control to the respective wells.

  • Treat the spheroids for a predefined duration (e.g., 72 hours).

3. Measurement of Spheroid Viability (ATP Assay)

The viability of the spheroids can be assessed by measuring the intracellular ATP content, which correlates with the number of metabolically active cells.

  • Assay Kit: CellTiter-Glo® 3D Cell Viability Assay (Promega) or a similar reagent.

Protocol for Viability Assay:

  • After the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the ATP assay reagent to each well.

  • Lyse the spheroids by mixing on an orbital shaker for 5 minutes.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control spheroids.

4. Imaging and Morphological Analysis

Spheroid size and morphology provide important insights into the anti-proliferative effects of the compound.

  • Imaging System: High-content imaging system or an inverted microscope with a camera.

  • Stains (Optional): Live/dead staining reagents like Calcein-AM (live cells) and Propidium Iodide (dead cells).

Protocol for Imaging:

  • Before and after treatment, capture brightfield images of the spheroids in each well.

  • If using live/dead stains, follow the manufacturer's protocol for incubation and imaging with appropriate fluorescence channels.

  • Use image analysis software to measure the diameter or area of the spheroids. Spheroid volume can be calculated using the formula V = 4/3 * π * (diameter/2)³.

  • Quantify the change in spheroid size over the treatment period.

Experimental Workflow Visualization

Below is a diagram illustrating the overall experimental workflow.

G cluster_0 Spheroid Formation cluster_1 Compound Treatment cluster_2 Efficacy Assessment cluster_3 Data Analysis cell_culture 1. HCT116 Cell Culture cell_harvest 2. Cell Harvesting & Counting cell_culture->cell_harvest cell_culture->cell_harvest cell_seeding 3. Seeding in ULA Plates cell_harvest->cell_seeding cell_harvest->cell_seeding spheroid_formation 4. Incubation (3-4 days) cell_seeding->spheroid_formation cell_seeding->spheroid_formation compound_prep 5. Prepare Compound X Dilutions treatment 6. Treat Spheroids (72h) spheroid_formation->treatment compound_prep->treatment imaging 7a. Brightfield & Fluorescent Imaging treatment->imaging treatment->imaging viability_assay 7b. ATP Viability Assay treatment->viability_assay treatment->viability_assay size_analysis 8a. Spheroid Size & Morphology imaging->size_analysis imaging->size_analysis viability_analysis 8b. IC50 Calculation viability_assay->viability_analysis viability_assay->viability_analysis

Caption: Experimental workflow for assessing Compound X efficacy.

Hypothetical Signaling Pathway for Compound X

Let's assume Compound X is an inhibitor of the mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

G cluster_pathway mTOR Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Translation Protein Synthesis & Cell Growth S6K->Translation FourEBP1->Translation | CompoundX Compound X (e.g., this compound) CompoundX->mTORC1 Inhibition

Caption: Hypothetical inhibition of the mTOR pathway by Compound X.

Results

Data Presentation

The efficacy of Compound X can be summarized in the following tables. The data presented here is for illustrative purposes only.

Table 1: Effect of Compound X on HCT116 Spheroid Size

Compound X Conc. (µM)Initial Spheroid Diameter (µm) ± SDFinal Spheroid Diameter (µm) ± SDPercent Growth Inhibition (%)
0 (Vehicle)452 ± 25680 ± 310
0.1455 ± 28615 ± 2928.4
1450 ± 22520 ± 2669.9
10458 ± 30465 ± 3397.4
100453 ± 26420 ± 24114.8 (Shrinkage)

Table 2: Effect of Compound X on HCT116 Spheroid Viability

Compound X Conc. (µM)Luminescence (RLU) ± SDPercent Viability (%)
0 (Vehicle)854,321 ± 45,123100
0.1768,901 ± 39,87690.0
1543,210 ± 31,54363.6
10123,456 ± 15,67814.5
10045,678 ± 9,8765.3

From this data, an IC50 value (the concentration of Compound X that inhibits 50% of cell viability) can be calculated using non-linear regression analysis.

The use of 3D spheroid models provides a more physiologically relevant system for evaluating the efficacy of anti-cancer compounds.[11][12][13][14] The protocols outlined in this application note offer a robust framework for assessing the dose-dependent effects of Compound X (e.g., this compound) on cancer cell proliferation and viability in a 3D context. The quantitative data derived from these assays, including changes in spheroid size and ATP levels, are critical for determining the potency of the compound and guiding further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Effects of R1498

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on understanding, identifying, and minimizing the off-target effects of R1498, a multi-kinase inhibitor targeting Aurora kinases and VEGFR2. The following resources, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, are designed to assist researchers in obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, orally active small molecule inhibitor that targets multiple protein kinases. Its primary targets are Aurora kinases (both A and B) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This dual targeting profile gives this compound both anti-proliferative and anti-angiogenic properties, making it a compound of interest for cancer therapy, particularly for hepatocellular carcinoma (HCC) and gastric cancer (GC).

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a drug or compound binds to and modulates the activity of proteins other than its intended targets. For a multi-kinase inhibitor like this compound, which is designed to interact with the highly conserved ATP-binding pocket of kinases, the potential for off-target binding is a significant consideration. These unintended interactions can lead to a variety of issues, including:

  • Misinterpretation of experimental data: The observed phenotype may be due to an off-target effect rather than the inhibition of Aurora kinases or VEGFR2.

  • Cellular toxicity: Inhibition of essential kinases can lead to unintended cell death or other toxic effects.

  • Reduced therapeutic window: Off-target effects can cause side effects that limit the effective and safe dosage of the compound.

Q3: How can I determine if the phenotype I observe is a true on-target effect of this compound?

Distinguishing on-target from off-target effects is crucial for validating your findings. A multi-faceted approach is recommended:

  • Use multiple, structurally distinct inhibitors: If different inhibitors targeting Aurora kinases and VEGFR2 produce the same phenotype, it is more likely to be an on-target effect.

  • Employ genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown the intended targets (Aurora kinases, VEGFR2). If the phenotype of the genetic knockdown mimics the effect of this compound, it strengthens the evidence for an on-target mechanism.

  • Perform rescue experiments: In a system where this compound has an effect, overexpressing a drug-resistant mutant of the target protein should reverse the phenotype if it is an on-target effect.

  • Confirm target engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended targets within the cell at the concentrations used in your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or severe cytotoxicity at low concentrations of this compound. Potent inhibition of an essential off-target kinase.1. Perform a kinome-wide selectivity screen: This will identify other kinases that this compound inhibits at concentrations similar to its on-targets. Several commercial services are available for this. 2. Compare with known off-targets of similar inhibitors: Research the off-target profiles of other Aurora kinase and VEGFR2 inhibitors to identify potential common off-targets. 3. Titrate this compound concentration: Determine the lowest effective concentration that inhibits the on-target without causing excessive toxicity.
Discrepancy between biochemical IC50 and cellular potency. Poor cell permeability, active drug efflux, or off-target effects in the cellular context.1. Assess cell permeability: Use analytical methods to measure the intracellular concentration of this compound. 2. Investigate drug efflux pumps: Test if co-incubation with known efflux pump inhibitors alters the cellular potency of this compound. 3. Confirm on-target pathway inhibition in cells: Use Western blotting to check the phosphorylation status of downstream effectors of Aurora kinases (e.g., Histone H3) and VEGFR2 (e.g., ERK, Akt) at various this compound concentrations.
Inconsistent results between experiments. Variability in experimental conditions or off-target effects.1. Standardize experimental parameters: Ensure consistent cell passage number, confluency, and treatment times. 2. Use a positive and negative control: Include a well-characterized Aurora/VEGFR2 inhibitor as a positive control and a structurally related inactive compound as a negative control, if available. 3. Validate target engagement: Regularly perform target engagement assays like CETSA to ensure consistent compound activity.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

The following table provides an illustrative example of a kinase selectivity profile for this compound. This data is not from a published source and should be used for conceptual understanding only. A comprehensive kinome scan is the recommended method to determine the actual off-target profile of this compound.

Kinase Target IC50 (nM) Kinase Family Selectivity Notes
Aurora A 15 Serine/Threonine KinaseOn-Target
Aurora B 25 Serine/Threonine KinaseOn-Target
VEGFR2 40 Tyrosine KinaseOn-Target
ABL1250Tyrosine KinaseModerate Off-Target
SRC800Tyrosine KinaseWeak Off-Target
LCK1,200Tyrosine KinaseWeak Off-Target
FLT3150Tyrosine KinasePotent Off-Target
KIT300Tyrosine KinaseModerate Off-Target
PDGFRβ200Tyrosine KinaseModerate Off-Target
p38α>10,000Serine/Threonine KinaseNot a significant off-target
ERK1>10,000Serine/Threonine KinaseNot a significant off-target

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Experimental Protocols

Protocol 1: Western Blot Analysis of VEGFR2 and Aurora B Pathway Inhibition

Objective: To determine the effect of this compound on the phosphorylation status of downstream effectors of VEGFR2 and Aurora B in a cellular context.

Materials:

  • Cell line of interest (e.g., HUVEC for VEGFR2, HeLa for Aurora B)

  • This compound

  • Recombinant human VEGF-A (for VEGFR2 pathway)

  • Nocodazole (B1683961) (for synchronizing cells in G2/M for Aurora B pathway)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-phospho-Histone H3 (Ser10), anti-total-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • For VEGFR2 pathway: Serum-starve cells for 12-24 hours. Treat with various concentrations of this compound for 1-2 hours, followed by stimulation with 50 ng/mL VEGF-A for 10-15 minutes.

    • For Aurora B pathway: Treat cells with nocodazole to synchronize them in G2/M phase. Then, treat with various concentrations of this compound for the desired time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100-150 µL of ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect with ECL substrate and image the blot.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its target proteins (Aurora kinases, VEGFR2) in intact cells.

Materials:

  • Cell line expressing the target protein(s)

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Thermal cycler

  • Equipment for cell lysis (e.g., for freeze-thaw cycles)

  • Western blotting reagents (as described in Protocol 1)

Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound or DMSO (vehicle control) at the desired concentration for 1-2 hours at 37°C.

  • Cell Harvesting and Heat Treatment:

    • Harvest cells and wash with PBS.

    • Resuspend cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Separation:

    • Lyse the cells using freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Analysis:

    • Analyze the amount of soluble target protein in each sample by Western blotting.

    • Quantify the band intensities and normalize to the unheated control.

    • Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve for this compound-treated cells compared to the control indicates target engagement.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation Strategy cluster_validation Validation phenotype Unexpected Phenotype with this compound kinome_scan Kinome Scan phenotype->kinome_scan Is it a known off-target? genetic Genetic Knockdown (siRNA/CRISPR) phenotype->genetic Does knockdown replicate phenotype? orthogonal Orthogonal Inhibitor phenotype->orthogonal Does another inhibitor cause the same effect? cetsa Target Engagement (CETSA) phenotype->cetsa Does this compound bind the target in cells? off_target Off-Target Effect Identified kinome_scan->off_target on_target On-Target Effect Confirmed genetic->on_target orthogonal->on_target cetsa->on_target

Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.

signaling_pathway cluster_aurora Aurora Kinase Pathway cluster_vegfr2 VEGFR2 Signaling Aurora Kinases Aurora Kinases Histone H3 Histone H3 Aurora Kinases->Histone H3 phosphorylates Mitotic Progression Mitotic Progression Histone H3->Mitotic Progression VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 activates PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival This compound This compound This compound->Aurora Kinases inhibits This compound->VEGFR2 inhibits

Technical Support Center: Managing R1498-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity in normal cells induced by the experimental compound R1498.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is an experimental compound under investigation for its anti-neoplastic properties. Its primary mechanism of action is the potent and selective inhibition of the tyrosine kinase FAK (Focal Adhesion Kinase). FAK is a critical mediator of cell adhesion, proliferation, and survival signaling. By inhibiting FAK, this compound disrupts downstream signaling pathways, including PI3K/AKT and MAPK, leading to apoptosis in cancer cells.

Q2: Why is cytotoxicity observed in normal (non-cancerous) cells with this compound treatment?

A2: While FAK is often overexpressed in tumor cells, it also plays a vital role in the function of normal cells, particularly those reliant on adhesion for survival and growth, such as endothelial cells and fibroblasts. The cytotoxic effects of this compound in normal cells are typically an "on-target" effect, stemming from the inhibition of FAK's essential functions in these cells. This can lead to anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix) and reduced proliferative capacity.

Q3: What are the common signs of this compound-induced cytotoxicity in cell culture?

A3: Common morphological and cellular signs of cytotoxicity include:

  • Cell detachment and rounding: A noticeable increase in floating cells in the culture medium.

  • Reduced cell viability: As measured by assays such as MTT, WST-1, or Trypan Blue exclusion.

  • Induction of apoptosis: Detectable through assays like Annexin V/PI staining or caspase activity assays.

  • Decreased confluence: A reduction in the percentage of the culture surface covered by cells over time compared to vehicle-treated controls.

Troubleshooting Guide: Mitigating this compound Cytotoxicity

This guide provides potential strategies and experimental adjustments to minimize the cytotoxic impact of this compound on normal cells during your experiments.

Issue 1: High levels of cytotoxicity observed in primary normal cell lines at the target effective concentration.

Potential Cause: The therapeutic window for this compound may be narrow, with overlapping concentrations causing efficacy in cancer cells and toxicity in normal cells.

Suggested Solutions:

  • Concentration and Exposure Time Optimization:

    • Recommendation: Perform a detailed dose-response and time-course study to identify the lowest effective concentration and shortest exposure time required for the desired anti-cancer effect.

    • Rationale: Reducing the overall drug exposure may spare normal cells from irreversible damage while still being effective against more sensitive cancer cells.

  • Co-treatment with a Cytoprotective Agent:

    • Recommendation: Investigate the co-administration of agents that can selectively protect normal cells. For example, antioxidants like N-acetylcysteine (NAC) can sometimes mitigate off-target oxidative stress.

    • Rationale: If a component of the cytotoxicity is due to secondary effects like oxidative stress, a cytoprotective agent can help to alleviate this without compromising the primary anti-FAK activity.

Issue 2: Experimental results are inconsistent across different normal cell types.

Potential Cause: The dependence on FAK signaling can vary significantly between different types of normal cells. For example, endothelial cells may be more sensitive than epithelial cells.

Suggested Solutions:

  • Cell-Type Specific Baseline Characterization:

    • Recommendation: Before initiating this compound experiments, characterize the baseline FAK expression and activity levels in your panel of normal cell lines.

    • Rationale: This will help to correlate the observed cytotoxicity with the dependence on FAK signaling, allowing for more informed cell model selection.

  • Standardize Seeding Density and Culture Conditions:

    • Recommendation: Ensure that all cell lines are seeded at a consistent density and that culture conditions (e.g., serum concentration, passage number) are standardized.

    • Rationale: Cell density can influence the degree of cell-matrix and cell-cell adhesion, which can in turn affect the reliance on FAK signaling and sensitivity to its inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and cytotoxicity of this compound.

Table 1: In Vitro IC50 Values of this compound

Cell LineCell TypeIC50 (nM)
MDA-MB-231Human Breast Cancer150
HUVECHuman Umbilical Vein Endothelial850
NIH-3T3Mouse Embryonic Fibroblast1200

Data is representative and should be confirmed in your specific experimental system.

Table 2: Apoptosis Induction by this compound (500 nM, 24h)

Cell Line% Apoptotic Cells (Annexin V+)
MDA-MB-23165%
HUVEC35%
NIH-3T320%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cells in a 6-well plate with this compound or vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the adherent cells with PBS and then detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizations

R1498_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activates ECM Extracellular Matrix (ECM) ECM->Integrin Adhesion PI3K PI3K FAK->PI3K MAPK MAPK FAK->MAPK This compound This compound This compound->FAK AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits MAPK->Apoptosis Inhibits

Caption: this compound inhibits FAK, disrupting survival signals and promoting apoptosis.

Experimental_Workflow start Start: Cell Culture (Normal & Cancer Lines) treatment Treat with this compound (Dose-Response) start->treatment viability Assess Viability (MTT Assay) treatment->viability apoptosis Assess Apoptosis (Annexin V/PI) treatment->apoptosis analysis Data Analysis (IC50 & % Apoptosis) viability->analysis apoptosis->analysis end End: Compare Cytotoxicity & Therapeutic Window analysis->end

Caption: Workflow for assessing this compound-induced cytotoxicity.

Technical Support Center: Optimizing Investigational Compound Dosage to Reduce In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "R1498" is not publicly available. The following technical support guide is a generalized resource for researchers, scientists, and drug development professionals working with novel small molecule compounds. It provides a framework for optimizing dosage and mitigating in vivo toxicity based on established principles in preclinical drug development.

This guide is intended for informational purposes only and should not replace compound-specific data, institutional guidelines, or expert consultation.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to determine a starting dose for our novel compound in an in vivo study?

A1: The initial dose for a first-in-animal study is determined through a combination of in vitro and in silico data. Key considerations include:

  • In Vitro Potency: The concentration of the compound that elicits the desired biological effect in cell-based assays (e.g., IC50, EC50).

  • In Vitro Toxicity: The concentration at which the compound shows toxicity to cells (e.g., CC50). The ratio of toxicity to potency helps determine the therapeutic index.

  • Pharmacokinetic (PK) Data: Preliminary data from in vitro assays (e.g., metabolic stability in liver microsomes) and in silico modeling can predict the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Allometric Scaling: Data from at least two different animal species can be used to scale doses to the species of interest.

Q2: What are common signs of in vivo toxicity to monitor in animal models?

A2: Clinical and pathological signs of toxicity can be varied. It is crucial to monitor animals daily. Common signs include:

  • Clinical Observations: Weight loss, reduced food and water intake, changes in posture or gait, lethargy, ruffled fur, and changes in body temperature.

  • Hematological Changes: Alterations in red and white blood cell counts, platelets, and hemoglobin.

  • Clinical Chemistry: Elevated liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and other organ-specific markers.

  • Histopathology: Microscopic examination of tissues for signs of cell death, inflammation, or other abnormalities in target organs.

Q3: How can we reduce the observed in vivo toxicity of our compound?

A3: If toxicity is observed, several strategies can be employed:

  • Dose Reduction: The most straightforward approach is to lower the dose to a level that maintains efficacy while minimizing adverse effects.

  • Alternative Dosing Schedules: Changing the frequency of administration (e.g., from daily to every other day) can reduce cumulative exposure and allow for recovery between doses.

  • Formulation Optimization: The delivery vehicle can significantly impact a compound's toxicity profile. Exploring alternative formulations may improve solubility, alter the absorption rate, and reduce off-target effects.[1]

  • Route of Administration: Changing the route of administration (e.g., from intraperitoneal to subcutaneous) can alter the pharmacokinetic profile and potentially reduce localized or systemic toxicity.[1]

Troubleshooting Guides

Issue 1: Significant Body Weight Loss (>15%) Observed in a 14-Day Study

Potential Cause Troubleshooting Step
Systemic Toxicity 1. Immediately reduce the dose by 50% in a new cohort of animals.2. Switch to an intermittent dosing schedule (e.g., dose for 5 days, rest for 2 days).3. Conduct interim blood draws to check for markers of liver or kidney damage.
Poor Palatability of Oral Formulation 1. Observe animals during dosing to ensure complete administration.2. Consider an alternative route of administration, such as subcutaneous or intravenous injection.3. Reformulate with a more palatable vehicle if oral administration is necessary.
Dehydration 1. Monitor water intake daily.2. Provide supplemental hydration (e.g., hydrogel packs or subcutaneous fluids) if necessary.

Issue 2: Elevated Liver Enzymes (ALT/AST) at the Efficacious Dose

Potential Cause Troubleshooting Step
Hepatotoxicity 1. Perform a dose-response study to identify the No-Observed-Adverse-Effect-Level (NOAEL).2. Conduct histopathological analysis of liver tissue to assess the extent of injury.3. Investigate the metabolic profile of the compound to identify any reactive metabolites.
Off-Target Effects 1. Screen the compound against a panel of off-target proteins, particularly those known to be involved in liver function.2. Consider structural modifications to the compound to reduce off-target activity.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity over a specified period.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., BALB/c mice, 6-8 weeks old).

  • Group Allocation: Assign animals to several dose groups (e.g., 5 animals per group), including a vehicle control group. Dose levels should be chosen based on preliminary range-finding studies.

  • Administration: Administer the compound daily for a set period (e.g., 7 or 14 days) via the intended clinical route.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity.

    • Record food and water consumption.

  • Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss, mortality, or other severe clinical signs.

  • Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

Data Presentation: Example MTD Study Results

Dose Group (mg/kg)Mean Body Weight Change (%)MortalityKey Clinical Signs
Vehicle Control+5.2%0/5None
10+2.1%0/5None
30-8.5%0/5Mild lethargy
100-22.3%2/5Severe lethargy, hunched posture

In this example, the MTD would be considered 30 mg/kg.

Visualizations

Workflow for In Vivo Dose Optimization

DoseOptimizationWorkflow cluster_preclinical Preclinical Assessment cluster_invivo In Vivo Studies A In Vitro Potency & Toxicity Assays C Dose Range Finding Study A->C B Pharmacokinetic Modeling B->C D Maximum Tolerated Dose (MTD) Study C->D E Efficacy Study at Sub-MTD Doses D->E F Toxicity Observed? E->F G Refine Dose/Schedule F->G Yes H Optimal Dose Identified F->H No G->E

A generalized workflow for determining an optimal in vivo dose.

Decision Tree for Troubleshooting In Vivo Toxicity

ToxicityTroubleshooting Start Toxicity Observed in Efficacy Study Q1 Is the toxicity severe? (e.g., >20% weight loss, mortality) Start->Q1 A1 Stop Study. Re-evaluate MTD. Q1->A1 Yes Q2 Is toxicity target-organ specific? (e.g., elevated ALT/AST) Q1->Q2 No A2 Conduct histopathology. Consider alternative formulation. Q2->A2 Yes A3 Reduce dose by 30-50%. Change dosing schedule. Q2->A3 No End Continue with Optimized Regimen A2->End A3->End

A decision-making framework for addressing in vivo toxicity.

References

Technical Support Center: Overcoming R1498 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the Aurora kinase inhibitor, R1498.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule kinase inhibitor that primarily targets Aurora kinases A and B. These serine/threonine kinases are crucial for the proper execution of mitosis. By inhibiting Aurora kinases, this compound disrupts key mitotic processes, including centrosome maturation, spindle assembly, and chromosome segregation. This leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][2]

Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?

Acquired resistance to this compound, and Aurora kinase inhibitors in general, can arise through several mechanisms:

  • Target Alteration: Point mutations in the AURKA or AURKB genes, particularly within the ATP-binding pocket, can prevent this compound from binding effectively to its target.[3]

  • Activation of Bypass Signaling Pathways: Cancer cells can upregulate alternative signaling pathways to compensate for the inhibition of Aurora kinases. Common bypass pathways include the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[1][4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.

  • Altered Cell Cycle and Apoptotic Regulation: Mutations or altered expression of key cell cycle regulators (e.g., p53) or apoptosis-related proteins (e.g., Bcl-2 family) can allow cells to evade the mitotic catastrophe induced by this compound.[5]

Q3: How can I develop an this compound-resistant cell line for my studies?

The most common method for generating a drug-resistant cancer cell line is through continuous, long-term exposure to the drug. This typically involves treating a sensitive parental cell line with an initial dose of this compound (e.g., the IC25 or IC50 value) and gradually increasing the concentration as the cells adapt and become more resistant. This process can take several months.

Troubleshooting Guides

Issue 1: Decreased Potency of this compound in Cell Viability Assays
Possible Cause Troubleshooting Step
Development of Resistance Confirm the shift in IC50 value by performing a dose-response curve comparing the suspected resistant line with the parental (sensitive) cell line. A significant rightward shift indicates resistance.
Drug Inactivity Test the activity of your this compound stock on a different, highly sensitive cancer cell line to confirm its potency.
Suboptimal Experimental Conditions Optimize your cell viability assay parameters, including cell seeding density, drug concentration range, and incubation time.
Issue 2: No Significant Increase in Apoptosis After this compound Treatment in a Previously Sensitive Cell Line
Possible Cause Troubleshooting Step
Upregulation of Anti-Apoptotic Proteins Perform Western blot analysis to assess the expression levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak) in the resistant and parental cell lines.
Activation of Survival Pathways Investigate the activation of pro-survival signaling pathways such as PI3K/Akt. Analyze the phosphorylation status of key proteins like Akt by Western blotting.
Mutations in Apoptotic Machinery Sequence key genes in the apoptotic pathway (e.g., TP53) to identify potential mutations that may confer resistance to apoptosis.
Issue 3: How to Investigate the Specific Mechanism of this compound Resistance in My Cell Line?

The following workflow can help you systematically investigate the mechanism of resistance in your this compound-resistant cell line.

G start This compound-Resistant Cell Line ic50 Confirm Resistance (IC50 Shift) start->ic50 target_mutation Sequence Aurora Kinase (AURKA/B) Genes ic50->target_mutation On-target resistance? bypass_pathway Western Blot for Bypass Pathways (p-Akt, p-ERK) ic50->bypass_pathway Off-target resistance? drug_efflux Drug Efflux Assay (e.g., Rhodamine 123) ic50->drug_efflux apoptosis Assess Apoptosis (Annexin V Staining) ic50->apoptosis mutation_found Target Alteration Identified target_mutation->mutation_found pathway_activated Bypass Pathway Activation Identified bypass_pathway->pathway_activated efflux_increased Increased Drug Efflux Identified drug_efflux->efflux_increased apoptosis_blocked Apoptosis Blockade Identified apoptosis->apoptosis_blocked

Investigating this compound Resistance Mechanisms.

Data Presentation

The following table summarizes hypothetical IC50 data that might be observed in an experimental setting investigating resistance to an Aurora kinase inhibitor like this compound. This data is for illustrative purposes and based on trends seen with other Aurora kinase inhibitors.

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold ResistancePotential Mechanism
HCT-116 (Colon) 1525016.7Upregulation of ABCB1
A549 (Lung) 3050016.7Activation of PI3K/Akt pathway
MCF-7 (Breast) 2540016.0Mutation in Aurora A kinase domain
K562 (Leukemia) 1018018.0Increased Bcl-2 expression

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the various this compound dilutions (including a vehicle control with DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Phosphorylated Aurora Kinase and Bypass Pathway Activation

This protocol is for assessing the phosphorylation status of Aurora kinases and key proteins in potential bypass pathways.

Materials:

  • Parental and this compound-resistant cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-Aurora A, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse parental and resistant cells, with and without this compound treatment, using RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Analyze the relative phosphorylation levels of the target proteins.

Signaling Pathway Diagrams

G cluster_0 Upstream Regulation cluster_1 Aurora Kinase Signaling Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs PI3K PI3K RTKs->PI3K Ras Ras RTKs->Ras Akt Akt PI3K->Akt Aurora_A Aurora A Akt->Aurora_A activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Aurora_A activates Mitotic_Events Centrosome Maturation Spindle Assembly Chromosome Segregation Aurora_A->Mitotic_Events Aurora_B Aurora B Aurora_B->Mitotic_Events Cell_Cycle_Progression Cell Cycle Progression Mitotic_Events->Cell_Cycle_Progression This compound This compound This compound->Aurora_A inhibits This compound->Aurora_B inhibits

Aurora Kinase Signaling and this compound Inhibition.

G cluster_0 This compound Action cluster_1 Mechanisms of Resistance This compound This compound Aurora_Kinase Aurora Kinase This compound->Aurora_Kinase inhibits Mitosis_Inhibition Mitotic Arrest Aurora_Kinase->Mitosis_Inhibition Apoptosis Apoptosis Mitosis_Inhibition->Apoptosis Target_Mutation Target Mutation (e.g., in ATP-binding pocket) Target_Mutation->Aurora_Kinase prevents this compound binding Bypass_Pathways Activation of Bypass Pathways (e.g., PI3K/Akt, MEK/ERK) Bypass_Pathways->Apoptosis inhibits Drug_Efflux Increased Drug Efflux (e.g., ABC Transporters) Drug_Efflux->this compound removes from cell Apoptosis_Evasion Apoptosis Evasion (e.g., Bcl-2 upregulation) Apoptosis_Evasion->Apoptosis inhibits

Mechanisms of Resistance to this compound.

References

Technical Support Center: R1498 Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in angiogenesis assays using the hypothetical anti-angiogenic compound R1498. The information is designed for researchers, scientists, and drug development professionals to help interpret results and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of using this compound in an angiogenesis assay?

A1: this compound is an anti-angiogenic compound. Therefore, it is expected to inhibit the key processes of angiogenesis. In in vitro assays, this would typically manifest as a reduction in endothelial cell proliferation, migration, and tube formation. The extent of inhibition is expected to be dose-dependent.

Q2: At what concentration should I use this compound?

A2: The optimal concentration for this compound will be cell-type and assay-specific. It is highly recommended to perform a dose-response curve to determine the effective inhibitory concentration for your particular experimental setup. A good starting point would be to test a range of concentrations based on any known IC50 values or previous experimental data.

Q3: The inhibitory effect of this compound seems to diminish over time in my long-term experiments. Why?

A3: This could be due to several factors, including the stability of this compound in your culture medium, the development of compensatory signaling pathways by the cells, or the degradation of the compound.[1] Consider replenishing the medium with fresh this compound at regular intervals for long-term assays.

Q4: Should I expect to see cytotoxicity with this compound?

A4: While the primary goal of an anti-angiogenic agent is to inhibit vessel formation, some compounds can induce cytotoxicity at higher concentrations. It is crucial to differentiate between an anti-angiogenic effect and a cytotoxic effect. This can be achieved by performing a cytotoxicity assay (e.g., LDH release or Trypan Blue exclusion) in parallel with your angiogenesis assays to ensure you are working with non-toxic concentrations of this compound.

Troubleshooting Guides

This section addresses common issues observed during in vitro and ex vivo angiogenesis experiments with this compound.

Endothelial Cell Tube Formation Assay

Issue 1: High variability in tube formation between replicate wells treated with this compound.

  • Possible Cause: Inconsistent coating of the basement membrane extract (e.g., Matrigel®).[2]

  • Solution: Ensure the basement membrane extract is thawed slowly on ice to prevent premature polymerization. Use pre-chilled pipette tips and plates to ensure an even and consistent layer in each well. Avoid introducing air bubbles.[2]

  • Possible Cause: Inconsistent cell seeding density.

  • Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into each well. The optimal seeding density is cell-type specific and should be determined empirically.[2]

  • Possible Cause: Variation in the final concentration of the solvent (e.g., DMSO).

  • Solution: Prepare a master mix of your this compound dilutions to add to the wells, ensuring the final solvent concentration is consistent and non-toxic (typically <0.1%) across all wells, including the vehicle control.

Issue 2: No tube formation is observed even in the positive control wells.

  • Possible Cause: Poor cell health or high cell passage number.

  • Solution: Use healthy, low-passage endothelial cells (e.g., HUVECs between passages 2 and 6 are often recommended for this assay).[2] Ensure cells are in the logarithmic growth phase before the experiment.

  • Possible Cause: The basement membrane extract did not polymerize correctly.

  • Solution: Ensure the plate is incubated at 37°C for 30-60 minutes after coating to allow for complete polymerization before seeding the cells.[2]

Issue 3: Endothelial cells are clumping instead of forming a network.

  • Possible Cause: Suboptimal cell density.

  • Solution: Too many cells can lead to clumping or a confluent monolayer, while too few will result in a sparse network.[2] Perform a cell titration experiment to find the optimal seeding density for your specific endothelial cells.

Endothelial Cell Migration (Transwell) Assay

Issue 1: Very few or no cells migrate, even in the control group.

  • Possible Cause: Inappropriate pore size of the transwell insert.

  • Solution: Ensure the pore size is suitable for your cell type. For many endothelial cells, an 8 µm pore size is commonly used, but this may need to be optimized.[3]

  • Possible Cause: Insufficient chemoattractant gradient.

  • Solution: Ensure a sufficient chemoattractant (e.g., serum or a specific growth factor like VEGF) is present in the lower chamber. Serum-starving the cells for a few hours before the assay can increase their migratory response to the chemoattractant.

  • Possible Cause: Air bubbles trapped under the insert.

  • Solution: When placing the insert into the well, do so at an angle to allow any air to escape.

Issue 2: High background migration in the negative control (no chemoattractant).

  • Possible Cause: Cells are not sufficiently quiescent before the assay.

  • Solution: Increase the duration of serum starvation before seeding the cells in the inserts to reduce random migration.

  • Possible Cause: Autocrine signaling.

  • Solution: Some cell lines may produce their own migratory factors. Using a lower cell seeding density might help reduce this effect.

Endothelial Cell Proliferation Assay

Issue 1: Inconsistent proliferation rates across replicate wells.

  • Possible Cause: Uneven cell seeding.

  • Solution: Ensure a uniform single-cell suspension and careful pipetting to seed the same number of cells in each well.

  • Possible Cause: Edge effects in the multi-well plate.

  • Solution: To minimize evaporation and temperature fluctuations at the edges of the plate, avoid using the outer wells for experimental conditions. Fill the outer wells with sterile PBS or media.

Issue 2: this compound shows a strong inhibitory effect, but I'm unsure if it's due to reduced proliferation or cell death.

  • Possible Cause: The concentration of this compound used is cytotoxic.

  • Solution: As mentioned in the FAQs, run a cytotoxicity assay (e.g., LDH) in parallel. Also, consider using a proliferation assay that specifically measures DNA synthesis (e.g., BrdU incorporation) in addition to metabolic assays like MTT, as changes in metabolic rates can sometimes be misinterpreted as changes in cell number.[4]

Data Presentation

Table 1: Key Parameters for In Vitro Angiogenesis Assays
ParameterTube Formation AssayTranswell Migration AssayCell Proliferation Assay
Cell Type HUVEC, HMVEC, etc.HUVEC, HMVEC, etc.HUVEC, HMVEC, etc.
Cell Seeding Density 1.5-2.0 x 10^4 cells/well (96-well)5 x 10^4 - 1 x 10^5 cells/insert (24-well)2-5 x 10^3 cells/well (96-well)
Matrix Matrigel®, ECM GelCollagen, Fibronectin (optional)None
Incubation Time 4-18 hours6-24 hours24-72 hours
Positive Control VEGF, bFGF10% FBS, VEGF10% FBS
Negative Control Basal MediumSerum-free mediumSerum-free medium
This compound Treatment Dose-responseDose-responseDose-response
Quantification Tube length, branch points, loopsNumber of migrated cellsAbsorbance (MTT), Fluorescence (BrdU)

Experimental Protocols

Endothelial Cell Tube Formation Assay
  • Plate Coating: Thaw basement membrane extract (BME) on ice. Pipette 50 µL of BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow polymerization.

  • Cell Preparation: Harvest endothelial cells and resuspend them in a low-serum medium (e.g., 2% FBS).

  • Treatment and Seeding: Add this compound at various concentrations to the cell suspension. Seed 1.5 x 10^4 to 2.0 x 10^4 cells per well onto the polymerized BME.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Analysis: Visualize and capture images of the tube-like structures using a phase-contrast microscope. Quantify parameters such as total tube length, number of nodes, and number of meshes.

Transwell Migration Assay
  • Cell Preparation: Culture endothelial cells to ~80% confluency. Serum-starve the cells for 4-6 hours prior to the assay.

  • Assay Setup: Add chemoattractant (e.g., medium with 10% FBS and/or VEGF) to the lower chamber of a 24-well plate.

  • Cell Seeding: Harvest and resuspend the serum-starved cells in a serum-free medium containing different concentrations of this compound or vehicle control. Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the transwell inserts (8 µm pore size).

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 6-24 hours.

  • Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet. Count the stained cells in multiple fields of view under a microscope.

Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 2-5 x 10^3 cells per well in a complete growth medium. Allow cells to attach overnight.

  • Treatment: Replace the medium with a fresh low-serum medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours until formazan (B1609692) crystals are formed.

  • Analysis: Solubilize the formazan crystals with DMSO or another suitable solvent. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Visualizations

Signaling Pathway

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival This compound This compound This compound->VEGFR2 Inhibits

Caption: Simplified VEGF signaling pathway targeted by this compound.

Experimental Workflows

Tube_Formation_Workflow start Start coat_plate Coat 96-well plate with BME start->coat_plate polymerize Polymerize BME (37°C, 30-60 min) coat_plate->polymerize prep_cells Prepare cell suspension with this compound/Controls polymerize->prep_cells seed_cells Seed endothelial cells onto BME prep_cells->seed_cells incubate Incubate (4-18 hours) seed_cells->incubate image Image wells (Phase Contrast) incubate->image quantify Quantify tube network (Length, Nodes, Loops) image->quantify end End quantify->end

Caption: Workflow for the Endothelial Cell Tube Formation Assay.

Transwell_Migration_Workflow start Start add_chemo Add chemoattractant to lower chamber start->add_chemo starve_cells Serum-starve endothelial cells start->starve_cells seed_cells Seed cells into Transwell insert add_chemo->seed_cells prep_cells Prepare cell suspension with this compound/Controls starve_cells->prep_cells prep_cells->seed_cells incubate Incubate (6-24 hours) seed_cells->incubate remove_nonmigrated Remove non-migrated cells from top of insert incubate->remove_nonmigrated fix_stain Fix and stain migrated cells remove_nonmigrated->fix_stain count Count migrated cells fix_stain->count end End count->end

Caption: Workflow for the Transwell Migration Assay.

Logical Relationship Diagram

Troubleshooting_Workflow start Inconsistent Results with this compound check_controls Are controls (positive/negative) behaving as expected? start->check_controls troubleshoot_assay Troubleshoot general assay parameters (cell health, reagents, etc.) check_controls->troubleshoot_assay No check_this compound Is this compound the issue? check_controls->check_this compound Yes optimize_assay Optimize assay conditions for your specific cell line troubleshoot_assay->optimize_assay check_concentration Review this compound concentration (dose-response) check_this compound->check_concentration check_prep Check this compound preparation & stability (solvent, age of stock) check_this compound->check_prep check_cytotoxicity Perform cytotoxicity assay check_this compound->check_cytotoxicity check_concentration->optimize_assay check_prep->optimize_assay check_cytotoxicity->optimize_assay

Caption: General troubleshooting workflow for inconsistent results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of R1498

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of the hypothetical poorly soluble compound, R1498.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo studies with this compound, offering potential solutions and experimental guidance.

Issue 1: Low and variable plasma concentrations of this compound in pharmacokinetic (PK) studies.

  • Question: We are observing significantly lower than expected Cmax and AUC values for this compound in our rodent PK studies, with high variability between subjects. What are the likely causes and how can we improve this?

  • Answer: Low and variable plasma exposure for a compound like this compound is often attributed to its poor aqueous solubility, which leads to dissolution-rate-limited absorption.[1][2][3] High inter-subject variability can be exacerbated by physiological differences in the gastrointestinal tract.

    Recommended Actions:

    • Formulation Enhancement: Move beyond simple suspensions. Consider advanced formulation strategies known to improve the bioavailability of poorly soluble drugs.[1][4]

    • Particle Size Reduction: Decreasing the particle size of the drug increases the surface area available for dissolution.[2][4]

    • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance the solubility and absorption of lipophilic compounds.[1][2][5]

Issue 2: Precipitation of this compound observed in the gastrointestinal tract during necropsy.

  • Question: Upon necropsy of study animals, we have observed undissolved compound in the stomach and small intestine. Is this expected, and what can be done to prevent it?

  • Answer: The observation of precipitated drug in the GI tract is a clear indication of poor solubility and dissolution in vivo. This directly contributes to low bioavailability.

    Recommended Actions:

    • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can prevent crystallization and improve dissolution.

    • Inclusion Complexes: Utilizing cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.[1]

    • pH Modification: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can improve its solubility.[4]

Frequently Asked Questions (FAQs)

Q1: What is the first step to take when formulating a poorly soluble compound like this compound for in vivo studies?

A1: The initial and most critical step is to characterize the physicochemical properties of this compound, including its aqueous solubility at different pH values, its pKa, and its LogP. This information will guide the selection of an appropriate formulation strategy. For instance, a highly lipophilic compound may be a good candidate for a lipid-based formulation.[4][5]

Q2: Are there any simple formulation adjustments that can be made for early-stage in vivo screening?

A2: For preliminary studies, using a co-solvent system can be a rapid way to enhance solubility.[1][4] A common approach is to dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as a polyethylene (B3416737) glycol (PEG) and water mixture. However, be mindful of potential solvent toxicity and precipitation upon administration.

Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) work to improve bioavailability?

A3: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions when introduced into aqueous phases under gentle agitation (such as the digestive motility of the GI tract).[1][2] This process creates a large surface area for drug release and absorption, and the lipidic components can facilitate absorption through the lymphatic pathway.[4]

Data Presentation: Comparative Pharmacokinetics of this compound Formulations

The following table summarizes hypothetical pharmacokinetic data for this compound in different formulations administered orally to rats.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Aqueous Suspension50150 ± 454.0900 ± 3505
Micronized Suspension50450 ± 1202.02700 ± 80015
Solid Dispersion25800 ± 2001.54800 ± 110053
SEDDS101200 ± 2501.07200 ± 150080

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Component Selection: Based on solubility and emulsification studies, select an oil (e.g., Labrafac PG), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP).

  • Preparation:

    • Accurately weigh this compound and dissolve it in the chosen oil with gentle heating and stirring until a clear solution is formed.

    • Add the surfactant and co-surfactant to the oil-drug mixture.

    • Vortex the mixture until a homogenous, clear, and isotropic solution is obtained.

  • Characterization:

    • Visually assess the formulation for clarity and homogeneity.

    • Perform a self-emulsification test by adding a small amount of the SEDDS formulation to water under gentle agitation and observe the formation of a microemulsion.

    • Determine the particle size of the resulting emulsion using a dynamic light scattering instrument.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least 3 days prior to the study.

  • Dosing:

    • Fast the animals overnight with free access to water.

    • Administer the this compound formulation via oral gavage at the desired dose volume.

  • Blood Sampling:

    • Collect blood samples (approximately 100 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Harvest the plasma and store it at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Troubleshooting_Bioavailability start Low in vivo exposure of this compound check_solubility Is solubility the limiting factor? start->check_solubility formulation Enhance Formulation check_solubility->formulation Yes particle_size Particle Size Reduction (Micronization/Nanonization) formulation->particle_size solid_dispersion Amorphous Solid Dispersion formulation->solid_dispersion lipid_formulation Lipid-Based Formulation (e.g., SEDDS) formulation->lipid_formulation complexation Inclusion Complexation (Cyclodextrins) formulation->complexation re_evaluate Re-evaluate in vivo PK particle_size->re_evaluate solid_dispersion->re_evaluate lipid_formulation->re_evaluate complexation->re_evaluate PK_Workflow acclimatization Animal Acclimatization dosing Oral Administration of This compound Formulation acclimatization->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis SEDDS_Mechanism sedds SEDDS Formulation (this compound in Oil/Surfactant) emulsion Spontaneous Emulsification sedds->emulsion gi_fluid GI Fluids gi_fluid->emulsion micelles Drug-Loaded Micelles (High Surface Area) emulsion->micelles absorption Enhanced Absorption across Gut Wall micelles->absorption circulation Systemic Circulation absorption->circulation

References

Technical Support Center: Controlling for Variability in Xenograft Studies Investigating the Kinase Inhibitor R1498

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo xenograft studies with the dual Aurora kinase and VEGFR2 inhibitor, R1498.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule kinase inhibitor that primarily targets Aurora kinases (A and B) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Its anti-cancer effect is twofold: by inhibiting Aurora kinases, it disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells. By inhibiting VEGFR2, it blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1][3]

Q2: We are observing significant variability in tumor growth between animals in the same treatment group. What are the potential causes?

A2: Inter-animal variability in tumor growth is a common challenge in xenograft studies. Several factors can contribute to this:

  • Intrinsic Tumor Heterogeneity: The cancer cell line itself may not be entirely homogeneous, leading to different growth rates.

  • Animal Health and Status: Differences in the age, weight, and overall health of the mice can impact tumor engraftment and growth.

  • Implantation Technique: Inconsistent cell numbers, injection volumes, or implantation sites can lead to variability.

  • Tumor Microenvironment: The interaction of the tumor cells with the host stroma can vary between animals.[4]

  • Drug Formulation and Administration: Inconsistent preparation or administration of the this compound formulation can lead to variable drug exposure.

Q3: How can we minimize variability in our this compound xenograft studies?

A3: To minimize variability, it is crucial to standardize your experimental protocols. Key areas to focus on include:

  • Cell Culture: Ensure consistent cell culture conditions, including passage number and confluency, to maintain a uniform cell population.

  • Animal Cohorts: Use animals of the same sex, age, and weight. Allow for an acclimatization period before starting the experiment.

  • Tumor Implantation: Standardize the number of cells injected, the injection volume, and the anatomical location of the injection.

  • Randomization: Once tumors reach a predetermined size, randomize the animals into control and treatment groups.

  • Drug Formulation: Prepare the this compound formulation consistently for each administration. For poorly soluble compounds like many kinase inhibitors, consider using appropriate vehicles and formulation strategies.[5][6][7]

  • Administration: Ensure accurate and consistent dosing for all animals in a treatment group.

Q4: What are the expected outcomes of this compound treatment in gastric and hepatocellular carcinoma xenograft models?

A4: Preclinical studies have shown that this compound demonstrates significant anti-tumor efficacy in both gastric and hepatocellular carcinoma xenograft models. In several models, this compound has shown superior tumor growth inhibition compared to sorafenib, another multi-kinase inhibitor.[1][2] You can expect to see a dose-dependent inhibition of tumor growth, and in some cases, tumor regression.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in tumor growth within a group Inconsistent cell implantation, animal health, or drug administration.Review and standardize all experimental protocols. Ensure all technicians are following the same procedures.
No significant anti-tumor effect of this compound Insufficient drug dosage, poor drug formulation/solubility, or a resistant tumor model.Conduct a dose-response study to determine the optimal dose. Evaluate different formulation strategies to improve solubility and bioavailability.[5][7] Confirm the sensitivity of your cell line to this compound in vitro before in vivo studies.
Toxicity or weight loss in treated animals Drug dosage is too high or off-target effects.Reduce the dosage of this compound. Monitor animal health closely, including daily weight checks. If toxicity persists, consider a different dosing schedule.
Tumor regrowth after initial response Development of drug resistance.Analyze the molecular profile of the resistant tumors to identify potential resistance mechanisms. Consider combination therapies to overcome resistance.

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes the in vivo anti-tumor efficacy of this compound in various xenograft models.

Tumor Model Cell Line Cancer Type This compound Dosage & Schedule Tumor Growth Inhibition (TGI %) Reference
XenograftSGC-7901Gastric Carcinoma100 mg/kg, daily, oral>80%[1]
XenograftMGC-803Gastric Carcinoma100 mg/kg, daily, oral>80%[1]
XenograftBEL-7402Hepatocellular Carcinoma100 mg/kg, daily, oral>80% (80% of animals showed tumor regression)[1]

Experimental Protocols

Subcutaneous Xenograft Model Establishment
  • Cell Culture: Culture human gastric (SGC-7901, MGC-803) or hepatocellular (BEL-7402) carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Animal Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of 4-6 week old female BALB/c nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Begin oral administration of this compound (or vehicle control) according to the specified dosage and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.

Mandatory Visualizations

Signaling Pathways

Aurora_Kinase_Signaling_Pathway cluster_G2_M G2/M Phase cluster_Aurora_Kinases Aurora Kinases cluster_this compound This compound Inhibition cluster_Outcome Outcome G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Mitotic Entry Cytokinesis Cytokinesis Mitosis->Cytokinesis Chromosome Segregation Aurora A Aurora A Mitotic Entry Mitotic Entry Aurora A->Mitotic Entry Aurora B Aurora B Aurora B->Cytokinesis Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Mitotic Arrest Mitotic Arrest Mitotic Entry->Mitotic Arrest Chromosome Segregation->Mitotic Arrest This compound This compound This compound->Aurora A Inhibits This compound->Aurora B Inhibits Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: this compound inhibits Aurora A and B, leading to mitotic arrest and apoptosis.

VEGFR2_Signaling_Pathway cluster_Ligand_Receptor Ligand-Receptor Binding cluster_Downstream_Signaling Downstream Signaling cluster_this compound This compound Inhibition cluster_Cellular_Response Cellular Response cluster_Outcome Outcome VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival This compound This compound This compound->VEGFR2 Inhibits Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibition of Angiogenesis Inhibition of Angiogenesis Angiogenesis->Inhibition of Angiogenesis

Caption: this compound inhibits VEGFR2 signaling, blocking downstream pathways and angiogenesis.

References

R1498 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is for illustrative purposes only. "R1498" is not a publicly documented compound, and therefore, the following content, including its mechanism of action, degradation pathways, and experimental protocols, is hypothetical and based on general knowledge of small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase (MEK), a critical component of the RAS/RAF/MEK/ERK signaling pathway. By inhibiting MEK, this compound can block downstream signaling that is often hyperactivated in various cancer types, leading to reduced cell proliferation and tumor growth.

Q2: What are the primary causes of this compound degradation?

A2: The primary factors that can lead to the degradation of this compound are exposure to non-neutral pH conditions (both acidic and basic hydrolysis), high temperatures, and photodegradation upon exposure to light. Oxidative conditions can also contribute to its degradation.

Q3: What are the visual signs of this compound degradation?

A3: A freshly prepared stock solution of this compound in a suitable solvent (e.g., DMSO) should be a clear, colorless solution. Signs of degradation may include a change in color (e.g., to pale yellow) or the formation of visible precipitate. However, it is important to note that significant degradation can occur without any visible changes. Analytical methods such as HPLC or LC-MS are necessary for confirmation.

Q4: What are the recommended storage conditions for this compound?

A4: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store at -20°C in a light-protected, airtight container with a desiccant.

  • In Solution (e.g., in DMSO): Prepare stock solutions in anhydrous, high-purity DMSO. Aliquot into single-use, light-protected tubes and store at -80°C. It is strongly recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in cell-based assays.

  • Question: Could the degradation of this compound be the cause of the variability in my experimental results?

  • Answer: Yes, this is a highly likely cause. If this compound degrades in the stock solution or within the assay medium, its effective concentration will be lower than anticipated, leading to inconsistent and unreliable results.

  • Recommendations:

    • Use Freshly Prepared Solutions: Always prepare fresh dilutions of your this compound stock for each experiment. If you are using a frozen stock, use a fresh aliquot that has not been previously thawed.

    • Minimize Light Exposure: Protect your this compound solutions from light during all handling steps by using amber tubes and covering plates with foil.

    • Assess Stability in Media: Perform a stability study of this compound in your specific cell culture medium to determine its degradation rate under your experimental conditions (e.g., 37°C, 5% CO2).

Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.

  • Question: My analysis of an this compound sample shows several peaks in addition to the main compound peak. What could be the reason for this?

  • Answer: The presence of additional peaks is a strong indication of degradation. These peaks likely represent degradation products formed through pathways such as hydrolysis or oxidation.

  • Recommendations:

    • Review Handling and Storage Procedures: Ensure that all solvents are of high purity and anhydrous where necessary. Verify that the pH of all aqueous solutions is within the stable range for this compound (pH 6.0-7.5). Confirm that storage conditions have been consistently maintained.

    • Perform Forced Degradation Studies: To identify the potential degradation products, you can perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in characterizing the degradation profile of this compound.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound under various stress conditions after a 24-hour incubation period.

ConditionTemperatureThis compound Remaining (%)Degradation Products Detected
0.1 N HCl40°C65%2
0.1 N NaOH40°C42%3
3% H₂O₂40°C78%1
Light (Photostability Chamber)25°C85%1
Control (Water)40°C98%0

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general method for evaluating the stability of this compound under forced degradation conditions.

1. Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Anhydrous DMSO

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Preparation of this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

3. Preparation of Stress Samples:

  • Acid Hydrolysis: Add 10 µL of this compound stock to 990 µL of 0.1 N HCl.

  • Base Hydrolysis: Add 10 µL of this compound stock to 990 µL of 0.1 N NaOH.

  • Oxidation: Add 10 µL of this compound stock to 990 µL of 3% H₂O₂.

  • Photostability: Add 10 µL of this compound stock to 990 µL of HPLC-grade water and expose to a calibrated light source. Keep a control sample wrapped in foil at the same temperature.

  • Control: Add 10 µL of this compound stock to 990 µL of HPLC-grade water.

4. Incubation:

  • Incubate all samples (except the photostability sample) in a water bath at 40°C for 24 hours, protected from light.

5. Sample Quenching and Analysis:

  • After incubation, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µM).

  • Inject the samples into the HPLC system and analyze the chromatograms.

6. Data Analysis:

  • Calculate the percentage of this compound remaining by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

Visualizations

R1498_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->MEK Proliferation Cell Proliferation Transcription_Factors->Proliferation

Caption: Hypothetical signaling pathway showing this compound inhibition of MEK.

R1498_Stability_Workflow Prep_Stock Prepare 10 mM this compound Stock in DMSO Prep_Stress Prepare Stress Samples (Acid, Base, Oxidative, Photo, Control) Prep_Stock->Prep_Stress Incubate Incubate Samples (e.g., 40°C for 24h) Prep_Stress->Incubate Quench Quench Reactions (Neutralize Acid/Base) Incubate->Quench Dilute Dilute Samples for Analysis Quench->Dilute HPLC Analyze by HPLC Dilute->HPLC Analyze Analyze Data (% Remaining this compound) HPLC->Analyze

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Degradation Start Inconsistent Experimental Results? Check_Storage Review this compound Storage Conditions Start->Check_Storage Yes Check_Handling Review Solution Preparation & Handling Check_Storage->Check_Handling New_Stock Prepare Fresh Stock Solution Check_Storage->New_Stock Stability_Study Perform Stability Study in Assay Medium Check_Handling->Stability_Study Protect_Light Protect from Light During Experiments Check_Handling->Protect_Light Fresh_Aliquots Use Fresh Aliquots for Each Experiment Stability_Study->Fresh_Aliquots

Caption: Troubleshooting decision tree for this compound degradation issues.

Technical Support Center: Interpreting Unexpected Phenotypes with R1498 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific compound designated "R1498" is not available in the public domain based on the conducted search. The following content is a generalized template designed to guide researchers in interpreting unexpected phenotypes when working with a novel therapeutic compound. This framework can be adapted once specific details about the compound, its mechanism of action, and observed phenotypes are known.

Frequently Asked Questions (FAQs)

Q1: We are observing a phenotype that was not predicted by the known mechanism of action of our compound. What are the initial steps we should take?

A1: Unexpected phenotypes can arise from various factors, including off-target effects, interaction with unknown biological pathways, or patient-specific genetic backgrounds. The initial steps for investigation should include:

  • Verification of the phenotype: Confirm that the observed effect is statistically significant and reproducible across multiple experiments or subjects.

  • Dose-response relationship: Determine if the intensity of the phenotype correlates with the dosage of the compound.

  • Literature review: Conduct a thorough search for similar phenotypes associated with compounds of the same class or targeting similar pathways.

Q2: How can we begin to investigate the molecular basis of an unexpected phenotype?

A2: A multi-pronged approach is often necessary. Consider the following experimental avenues:

  • Transcriptomic analysis (RNA-seq): To identify global changes in gene expression in response to the compound.

  • Proteomic analysis: To investigate changes in protein expression and post-translational modifications.

  • Kinase profiling/Phosphoproteomics: If the compound is a kinase inhibitor, to identify off-target kinase interactions.

  • Metabolomic analysis: To assess changes in metabolic pathways.

Troubleshooting Guides

Issue 1: Observation of Cellular Toxicity in an In Vitro Model

  • Problem: Unexpected cell death or growth inhibition at concentrations intended to be non-toxic.

  • Troubleshooting Steps:

StepActionRationale
1 Confirm Compound Integrity and Concentration Ensure the compound has not degraded and the correct concentration was used. Perform analytical chemistry checks (e.g., HPLC, mass spectrometry).
2 Evaluate Assay-Specific Artifacts Some assay reagents (e.g., fluorescent dyes) can interact with test compounds. Run appropriate controls without cells to check for interference.
3 Assess Off-Target Cytotoxicity Use a panel of diverse cell lines to determine if the toxicity is cell-type specific. This can provide clues about the affected pathways.
4 Mechanism of Cell Death Analysis Perform assays to distinguish between apoptosis and necrosis (e.g., caspase activation, Annexin V/PI staining).

Issue 2: Unanticipated In Vivo Phenotype in Animal Models

  • Problem: An unexpected physiological or behavioral change is observed in animal models following treatment.

  • Troubleshooting Steps:

StepActionRationale
1 Comprehensive Health Monitoring Broaden the scope of animal monitoring to include daily clinical observations, body weight, food/water intake, and basic hematology/clinical chemistry.
2 Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Correlate the timing of the phenotype with the compound's concentration in relevant tissues. This can help distinguish between on-target and off-target effects.
3 Histopathological Examination Conduct a thorough histological analysis of major organs to identify any tissue-level changes or damage.
4 Target Engagement Biomarkers If available, use biomarkers to confirm that the compound is engaging its intended target in the relevant tissues.

Experimental Protocols

Protocol 1: Global Gene Expression Analysis using RNA-Sequencing

  • Cell/Tissue Preparation: Treat cells or animals with the compound at various concentrations and time points. Include vehicle-treated controls.

  • RNA Extraction: Isolate total RNA from samples using a commercially available kit, ensuring high purity and integrity (RIN > 8).

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to the compound.

    • Conduct pathway analysis (e.g., GO, KEGG) to identify biological processes affected by the treatment.

Visualizations

Signaling Pathway Investigation Workflow

cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Mechanism Elucidation UnexpectedPhenotype Unexpected Phenotype Observed OffTarget Off-Target Effect? UnexpectedPhenotype->OffTarget Pathway Novel Pathway Modulation? UnexpectedPhenotype->Pathway Metabolism Metabolite-driven Effect? UnexpectedPhenotype->Metabolism Profiling Target/Kinase Profiling OffTarget->Profiling Omics Transcriptomics/Proteomics Pathway->Omics Metabolomics Metabolomic Analysis Metabolism->Metabolomics Mechanism Elucidate Molecular Mechanism Profiling->Mechanism Omics->Mechanism Metabolomics->Mechanism

Caption: Workflow for investigating the molecular basis of an unexpected phenotype.

Troubleshooting Logic for Off-Target Effects

Phenotype Unexpected Phenotype? DoseDependent Is it Dose-Dependent? Phenotype->DoseDependent StructurallyRelated Similar effects with structurally related inactive analogs? DoseDependent->StructurallyRelated Yes OnTarget Likely On-Target DoseDependent->OnTarget No OffTarget Suspect Off-Target StructurallyRelated->OffTarget No Investigate Investigate Further StructurallyRelated->Investigate Yes

Caption: Decision tree for preliminary assessment of on-target vs. off-target effects.

Technical Support Center: Adjusting R1498 Concentration for Different Cell Densities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Compound R1498. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on adjusting this compound concentration for varying cell densities. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Compound this compound and what is its mechanism of action?

A1: Compound this compound is a potent and selective small molecule inhibitor of Kinase-Y, a critical enzyme in the pro-survival signaling pathway initiated by Growth Factor Z (GF-Z). By blocking the activity of Kinase-Y, Compound this compound induces apoptosis in cell lines where this pathway is aberrantly activated.

Q2: We are observing a decrease in the efficacy of this compound when we plate our cells at a higher density. Why is this happening?

A2: This phenomenon is a well-documented "density-dependent" effect, where higher cell densities can lead to an increase in the IC50 value (the concentration of a drug that gives a half-maximal inhibitory response).[1][2] Several factors can contribute to this:

  • Increased cell-to-cell contact: This can alter signaling pathways and cellular metabolism, making cells less susceptible to the drug.[3]

  • Depletion of the drug: A higher number of cells can metabolize or bind to the drug, reducing its effective concentration in the media.[2][4]

  • Changes in the microenvironment: Higher cell densities can lead to the depletion of nutrients and oxygen, and the accumulation of waste products, which can affect cell physiology and drug response.[1]

  • Altered cell cycle status: Cell density can influence the proportion of cells in different phases of the cell cycle, and the efficacy of many drugs is cell-cycle dependent.[5][6]

Q3: How do we determine the optimal seeding density for our experiments with this compound?

A3: The optimal seeding density should be determined empirically for each cell line and experimental condition. The goal is to find a density where cells are in a logarithmic growth phase for the duration of the experiment.[5][7] It is recommended to perform a preliminary experiment to determine the growth rate of your specific cell line (see Protocol 1).

Q4: Should we adjust the concentration of this compound when we change the cell seeding density?

A4: Yes, it is highly likely that you will need to adjust the concentration. As discussed in Q2, higher cell densities often require higher drug concentrations to achieve the same biological effect.[1][2] It is crucial to perform a dose-response experiment at each cell density you plan to use to determine the accurate IC50 value for that specific condition.[1]

Q5: What is a good starting confluence for my cells when treating with this compound?

A5: The ideal starting confluence depends on the goal of your experiment.

  • For cytostatic effects (i.e., inhibition of proliferation), a lower confluence of 30-50% is recommended. This ensures the cells have ample space to grow and that the control cells do not become contact-inhibited during the experiment.[5]

  • For cytotoxic effects (i.e., inducing cell death), a higher confluence of 70-90% can be used.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability in results between experiments. 1. Inconsistent cell seeding density. 2. Use of cells with high passage numbers. 3. Fluctuation in incubation times.1. Standardize cell counting and seeding procedures. 2. Use cells within a consistent and low passage number range. 3. Ensure precise timing for all treatment and incubation steps.
Low this compound potency (High IC50) at high cell density. 1. Cell density is too high, leading to drug resistance.[8] 2. This compound has degraded. 3. Incorrect assay setup.1. Determine the optimal seeding density for your cell line (see Protocol 1). 2. Perform a dose-response curve for each cell density (see Protocol 2). 3. Use a fresh vial of this compound and store it as recommended. 4. Review and optimize the assay protocol.
Control (untreated) cells have stopped proliferating before the end of the experiment. 1. Initial cell seeding density was too high, leading to contact inhibition.[5] 2. Depletion of nutrients in the media.1. Reduce the initial cell seeding density. 2. Ensure you are using the appropriate volume of fresh media for the culture vessel.
High background signal in assays. 1. Contamination of cell culture. 2. Reagent-related issues. 3. Suboptimal washing steps.1. Regularly test for mycoplasma and other contaminants. 2. Check the expiration dates and proper storage of all assay reagents. 3. Ensure thorough but gentle washing of cells to remove background noise.

Data Presentation

Table 1: Hypothetical IC50 Values for Compound this compound at Different Seeding Densities in a 96-well plate.

Cell LineSeeding Density (cells/well)Confluence at TreatmentIC50 of this compound (nM)
Cell Line A2,000~30%50
Cell Line A10,000~70%250
Cell Line B5,000~40%120
Cell Line B20,000~85%800

This data is for illustrative purposes only and highlights the trend of increasing IC50 with higher cell density.

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).

  • Culture the cells for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).

  • At each time point, measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

  • Plot the cell growth over time for each seeding density.

  • Select seeding densities that result in exponential growth throughout the planned experiment duration and do not lead to over-confluence in the control wells.[7]

Protocol 2: Determining IC50 at Different Cell Densities

  • Based on the results from Protocol 1, select at least two different seeding densities (e.g., a "low" and a "high" density).

  • Seed separate 96-well plates for each cell density.

  • Allow the cells to adhere and stabilize for 24 hours.

  • Prepare a serial dilution of Compound this compound in culture medium. For a new compound, a wide range from 1 nM to 10 µM is recommended.[9]

  • Treat the cells with the range of this compound concentrations. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO). Ensure the final DMSO concentration is non-toxic (typically <0.5%).

  • Incubate the plates for the desired treatment duration (e.g., 48 hours).

  • Measure cell viability using a suitable assay.

  • Plot the dose-response curves for each cell density and calculate the respective IC50 values using appropriate software.

Visualizations

G cluster_membrane Cell Membrane GF-Z_Receptor GF-Z Receptor Kinase-Y Kinase-Y GF-Z_Receptor->Kinase-Y Activates GF-Z Growth Factor Z GF-Z->GF-Z_Receptor Downstream_Effector Downstream Effector Kinase-Y->Downstream_Effector Apoptosis Apoptosis Survival_Proliferation Cell Survival & Proliferation Downstream_Effector->Survival_Proliferation This compound Compound this compound This compound->Kinase-Y Inhibits This compound->Apoptosis G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Determine Optimal Seeding Densities (Protocol 1) B Select Low & High Densities A->B C Seed Cells in 96-well Plates B->C D Prepare Serial Dilutions of this compound C->D E Treat Cells with this compound & Vehicle Control D->E F Incubate for 48-72 hours E->F G Measure Cell Viability F->G H Plot Dose-Response Curves G->H I Calculate IC50 for each Density H->I

References

Technical Support Center: Troubleshooting "R1498" in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "R1498" is not publicly available in scientific literature. This technical support center will address common challenges and troubleshooting strategies applicable to a hypothetical small molecule inhibitor, referred to as "this compound," in the context of long-term cell culture experiments. The principles and protocols provided are broadly applicable to research involving chemical inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished effect of this compound over time in our long-term cell culture. What are the potential causes?

A1: A diminishing effect of a small molecule inhibitor like this compound in long-term cultures can stem from several factors:

  • Compound Instability: this compound may be degrading in the cell culture medium at 37°C. Factors such as pH, exposure to light, or interaction with media components can contribute to its degradation.[1][2]

  • Cellular Metabolism: The cells themselves may metabolize this compound into a less active or inactive form over time.

  • Development of Resistance: Cells can develop resistance to a compound through various mechanisms, including mutation of the drug target, upregulation of efflux pumps, or activation of compensatory signaling pathways.

  • Cell Population Heterogeneity: The initial cell population may contain a small subpopulation of cells that are inherently resistant to this compound. Over time, these resistant cells can outgrow the sensitive cells.

Q2: How can we determine if this compound is stable in our cell culture medium for the duration of our experiment?

A2: To assess the stability of this compound, you can perform a time-course experiment where the compound is incubated in your complete cell culture medium without cells. At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the medium and analyze the concentration of the intact this compound using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] A significant decrease in the parent compound's concentration over time indicates instability.

Q3: What are the best practices for preparing and storing this compound to ensure its activity?

A3: To maintain the integrity and activity of this compound:

  • Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent (e.g., DMSO).

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment and avoid storing diluted solutions for extended periods.

Q4: We suspect off-target effects with this compound. How can we investigate this?

A4: Investigating off-target effects is crucial for interpreting your results.[3][4] Consider the following approaches:

  • Phenotypic Rescue: Attempt to rescue the observed phenotype by overexpressing the intended target of this compound.

  • Use of Analogs: Test structural analogs of this compound that are known to be inactive against the primary target.

  • Target Knockdown/Knockout: Compare the phenotype induced by this compound with that of genetically knocking down or knocking out the intended target (e.g., using siRNA or CRISPR).

  • Proteomic/Genomic Profiling: Employ techniques like proteomics or RNA sequencing to identify unintended changes in protein expression or gene transcription following this compound treatment.

Troubleshooting Guides

Problem: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Variability in Compound Potency Confirm the identity and purity of your this compound stock. If possible, order a new batch and compare its activity. Always prepare fresh dilutions from a single-use aliquot for each experiment.
Inconsistent Cell Seeding Density Ensure accurate and consistent cell counting and seeding for each experiment. Variations in starting cell number can significantly impact the outcome of drug treatment studies.
Media and Serum Variability Use the same lot of media and serum for a set of related experiments. Lot-to-lot variability in these reagents can affect cell growth and drug response.
Incubation Conditions Verify that the incubator's temperature, CO2, and humidity levels are stable and consistent.
Problem: Increased Cell Death or Unexpected Cytotoxicity
Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
Compound Cytotoxicity Perform a dose-response experiment to determine the cytotoxic concentration of this compound. Use a viability assay (e.g., MTT or CellTiter-Glo) to quantify cell viability across a range of concentrations.
Contamination Regularly check your cell cultures for signs of microbial contamination (e.g., bacteria, yeast, mycoplasma), as this can cause unexpected cell death.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data from long-term experiments with this compound.

Table 1: Stability of this compound in Cell Culture Medium at 37°C

Time (Hours)This compound Concentration (% of Initial)
0100%
2485%
4865%
7240%

Table 2: Change in IC50 of this compound in A-498 Cells Over Time

Passage NumberIC50 (µM)
51.2
102.5
155.8
2011.3

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in complete cell culture medium over a specified time course.

Materials:

  • This compound stock solution

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a working solution of this compound in pre-warmed complete cell culture medium at the final experimental concentration.

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At each designated time point (e.g., 0, 8, 24, 48, 72 hours), remove one tube and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples and prepare them for analysis according to the requirements of your HPLC or LC-MS/MS method. This may involve protein precipitation with a solvent like acetonitrile.

  • Analyze the concentration of the parent this compound compound in each sample.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the concentration-dependent effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., A-498)[5][6]

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and vehicle (solvent) only as controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylation This compound This compound This compound->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow start Inconsistent Experimental Results check_compound Assess this compound Stability (HPLC/LC-MS) start->check_compound stable Stable check_compound->stable unstable Unstable check_compound->unstable check_cells Verify Cell Line (Authentication, Mycoplasma) stable->check_cells adjust_dosing Adjust Dosing (More Frequent) unstable->adjust_dosing optimize_protocol Optimize Protocol (Seeding, Media) check_cells->optimize_protocol end_stable Proceed with Optimized Protocol optimize_protocol->end_stable end_unstable Problem Solved adjust_dosing->end_unstable

Caption: Workflow for troubleshooting inconsistent results.

Resistance_Logic start Decreased this compound Efficacy Over Time is_stable Is this compound Stable? start->is_stable yes_stable Yes is_stable->yes_stable Yes no_stable No is_stable->no_stable No resistance_suspected Suspect Cellular Resistance yes_stable->resistance_suspected change_media Increase Frequency of Media/Compound Change no_stable->change_media target_sequencing Sequence Target Gene for Mutations resistance_suspected->target_sequencing pathway_analysis Analyze Compensatory Signaling Pathways resistance_suspected->pathway_analysis combination_therapy Consider Combination Therapy target_sequencing->combination_therapy pathway_analysis->combination_therapy

Caption: Decision-making for addressing cellular resistance.

References

Technical Support Center: Managing Vehicle Control Effects in R1498 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential effects of vehicle controls in experiments involving the hypothetical compound R1498. A vehicle control is the formulation used to deliver a test compound, administered without the active ingredient. Its purpose is to distinguish the effects of the compound from those of the delivery medium itself.[1][2][3] The selection of an appropriate vehicle is critical for the success and reproducibility of both in vitro and in vivo studies.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and standardized protocols to help mitigate confounding variables and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it essential in this compound experiments?

A vehicle control group is administered the same substance (the "vehicle") used to dissolve or suspend the experimental drug, this compound, but without the drug itself. This is crucial for differentiating the effects of this compound from any potential biological effects of the vehicle.[1][2] Without a proper vehicle control, it is impossible to determine if observed outcomes are a result of the compound's activity or an unintended consequence of the delivery formulation.

Q2: How should I choose the right vehicle for my this compound study?

The ideal vehicle for this compound should:

  • Effectively solubilize or create a stable suspension of the compound.

  • Be non-toxic and well-tolerated by the animal model at the required dose and volume.[1]

  • Not interfere with the absorption, distribution, metabolism, or excretion (ADME) of this compound.

  • Be chemically inert and not react with the test compound.[1]

  • Have a pH between 5 and 9, if possible, and be nearly isotonic for parenteral routes.[4]

A screening process is recommended to evaluate a panel of potential vehicles for both solubility and tolerability before beginning definitive experiments.

Q3: What are some common vehicles used in preclinical research?

Commonly used vehicles for compounds with poor solubility include aqueous solutions, oils, and solvent mixtures.[1] The choice depends on the physicochemical properties of this compound. See Table 1 for a summary of common vehicles and their properties.

Q4: Can the vehicle itself cause biological or adverse effects?

Yes. Some vehicles can have inherent biological effects that may confound study results. For example, solvents like Dimethyl sulfoxide (B87167) (DMSO) and Polyethylene glycol (PEG-400) have been reported to cause neuromotor toxicity and may possess anti-inflammatory properties.[2][5][6] Even aqueous vehicles, if not correctly buffered, can lead to local irritation or physiological changes. It is essential to conduct tolerability studies for the vehicle alone.[1][7]

Q5: How can I minimize the impact of the vehicle on my experimental results?

To minimize vehicle impact, you should:

  • Select the simplest, most inert vehicle that effectively formulates this compound.

  • Use the lowest effective concentration of any co-solvents.[1]

  • Keep the administration volume to a minimum.

  • Ensure the pH of the formulation is as close to physiological as possible.[7]

  • Standardize the preparation protocol to ensure consistency across all batches.[7]

Troubleshooting Guides

This guide addresses specific issues that may arise during experiments with this compound, with a focus on identifying and mitigating vehicle-related effects.

Issue 1: Unexpected toxicity or adverse events are observed in the vehicle control group.

  • Possible Causes:

    • Inherent Vehicle Toxicity: The vehicle itself may be toxic at the administered dose, route, and concentration.[2] Some organic solvents are known to cause adverse effects.[2][6]

    • Improper Formulation: The osmolality, pH, or viscosity of the vehicle can cause local irritation or physiological stress.[1]

    • Contamination: The vehicle may be contaminated with endotoxins or microbes.[1][7]

    • Administration Stress: The administration procedure itself can cause transient physiological changes.[7]

  • Troubleshooting Steps:

    • Review Vehicle Components: Carefully evaluate the known toxicities of all vehicle components.[7]

    • Conduct Dose-Response Study (Vehicle Only): Perform a dose-escalation study with the vehicle alone to determine its maximum tolerated dose (MTD) in your specific animal model and route of administration.

    • Verify Formulation Properties: Check the pH and osmolarity of your vehicle solution to ensure it is within a physiologically tolerated range.[7]

    • Ensure Sterility: Culture the vehicle solution to test for microbial contamination.[7]

    • Refine Administration Technique: Ensure all personnel are properly trained and that handling and dosing are performed consistently and with minimal stress to the animals.[1][7]

    • Consider Alternatives: If toxicity persists, test alternative, potentially less toxic, vehicle formulations.

Issue 2: High variability is observed in the data from the vehicle control group.

  • Possible Causes:

    • Inconsistent Formulation Preparation: Lack of a standardized protocol can lead to batch-to-batch differences.[1][7]

    • Non-Homogenous Suspension: If this compound is a suspension, it may not be uniformly mixed before each dose.[1]

    • Variable Dosing Volumes: Inaccurate dosing can lead to variability.[1]

    • Underlying Animal Health: Pre-existing health issues in study animals can affect results.[7]

  • Troubleshooting Steps:

    • Standardize Protocol: Implement and adhere to a strict, standardized protocol for vehicle preparation.[1]

    • Ensure Homogeneity: For suspensions, ensure uniform mixing (e.g., continuous stirring) before each dose is drawn.[1]

    • Calibrate Equipment: Use calibrated equipment for accurate dosing.[1]

    • Randomize Dosing: Randomize the order of animal dosing to avoid time-of-day effects.[7]

    • Monitor Animal Health: Ensure all animals are properly acclimatized and monitor their health closely throughout the study.[7]

Issue 3: this compound precipitates out of the vehicle upon dilution or administration.

  • Possible Causes:

    • Poor Solubility: this compound may have low solubility in the chosen vehicle, especially when diluted into an aqueous environment.

    • Incorrect pH: The solubility of this compound may be pH-dependent.[1]

    • Temperature Fluctuations: Changes in temperature can affect solubility.[1]

  • Troubleshooting Steps:

    • Screen a Panel of Vehicles: Test a variety of vehicles with different properties to find one that provides optimal solubility and stability.[1]

    • Adjust pH: If this compound's solubility is pH-dependent, adjust the vehicle's pH to enhance it.[1]

    • Prepare Fresh Formulations: Prepare formulations fresh daily and store them at an appropriate, stable temperature.[1]

Data Presentation

Table 1: Summary of Common Vehicles for In Vivo Studies

VehicleTypeCommon UsePotential Issues & Mitigation Strategies
0.9% Saline Aqueous SolutionSoluble compoundsGenerally well-tolerated. Ensure sterility and physiological pH.[7]
Phosphate-Buffered Saline (PBS) Aqueous SolutionSoluble compoundsGenerally well-tolerated. Ensure sterility and appropriate ionic concentration.[7]
Carboxymethylcellulose (CMC) SuspensionInsoluble compoundsCan alter gastrointestinal motility in repeat-dose studies. Use low concentrations (e.g., 0.5%).[7]
Dimethyl Sulfoxide (DMSO) Co-solventPoorly soluble compoundsCan cause neuromotor toxicity and has inherent anti-inflammatory effects.[2][5] Use the lowest effective concentration.
Polyethylene Glycol (PEG-400) Co-solventPoorly soluble compoundsCan cause neuromotor toxicity.[2][6] Use the lowest effective concentration.
Cyclodextrins (e.g., HPBCD) CarrierPoorly soluble compoundsCan cause gastrointestinal disturbances at higher doses.[8]
Corn Oil / Sesame Oil Oil-basedLipophilic compoundsCan be a source of variability. Ensure consistency of the source and quality.

Table 2: Template for Vehicle Tolerability Study Observations

Animal IDGroupDay 1 Body Weight (g)Day 3 Body Weight (g)Day 5 Body Weight (g)Clinical Signs (e.g., lethargy, ruffled fur)Food Intake ( g/day )Water Intake (mL/day)
101Vehicle A
102Vehicle A
201Vehicle B
202Vehicle B
301Untreated
302Untreated

Experimental Protocols

Protocol 1: Vehicle Selection and Solubility Screening

  • Objective: To identify a suitable vehicle that effectively solubilizes or suspends this compound without causing immediate precipitation.

  • Materials: this compound, a panel of potential vehicles (e.g., 0.5% CMC in water, 10% DMSO in corn oil, 20% PEG-400 in saline), vortex mixer, centrifuge.

  • Method:

    • Prepare small-scale formulations of this compound in each test vehicle at the desired concentration.

    • Vortex each mixture thoroughly for 2-5 minutes.

    • Visually inspect for solubility (clear solution) or a uniform suspension.

    • Let the formulations stand at room temperature for 24 hours and re-inspect for any signs of precipitation or instability.

    • For promising candidates, perform a dilution test by adding the formulation to a relevant aqueous buffer (e.g., PBS) to mimic in vivo dilution and check for precipitation.

    • Select the vehicle(s) that provide the best solubility/stability for further in vivo tolerability testing.

Protocol 2: In Vivo Vehicle Tolerability Study

  • Objective: To assess the tolerability of a selected vehicle in the chosen animal model and administration route.

  • Animal Model: Select the appropriate animal model (e.g., C57BL/6 mice).

  • Method:

    • Acclimatize animals to housing conditions for at least one week before the experiment.

    • Randomly assign animals to groups (e.g., n=3-5 per group): an untreated control group and one or more vehicle-treated groups.

    • Administer the vehicle to the test groups at the same volume and route planned for the main this compound study.

    • Monitor animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing), especially within the first 4 hours post-administration.

    • Record body weight, food intake, and water consumption daily for 3-5 days.

    • At the end of the study, a gross necropsy may be performed to look for signs of local irritation or organ abnormalities.

    • Select the vehicle that is best tolerated by the animals.

Mandatory Visualizations

G cluster_0 Vehicle Selection Workflow start Start: Define this compound Properties (Solubility, Route) solubility_screen Screen Vehicle Panel (Solubility & Stability) start->solubility_screen precip Precipitation? solubility_screen->precip tolerability_study In Vivo Tolerability Study (Vehicle Only) precip->tolerability_study No reformulate Reformulate or Select New Vehicle precip->reformulate Yes adverse_effects Adverse Effects? tolerability_study->adverse_effects select_vehicle Select Optimal Vehicle adverse_effects->select_vehicle No adverse_effects->reformulate Yes reformulate->solubility_screen

Caption: Workflow for selecting a suitable vehicle control.

G cluster_1 Troubleshooting Unexpected Vehicle Effects start Unexpected Effects in Vehicle Control Group check_toxicity Review Vehicle Toxicity & Literature start->check_toxicity check_formulation Verify Formulation (pH, Osmolarity, Sterility) start->check_formulation check_protocol Review Administration Technique & Volume start->check_protocol run_pilot Conduct Vehicle-Only Pilot Study check_toxicity->run_pilot check_formulation->run_pilot check_protocol->run_pilot effects_identified Source of Effects Identified? run_pilot->effects_identified mitigate Mitigate Issue (e.g., Lower Concentration) effects_identified->mitigate Yes reconsider Consider Alternative Vehicle effects_identified->reconsider No

Caption: Troubleshooting pathway for unexpected effects.

G cluster_2 Hypothetical Signaling Pathway: this compound Target Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B (this compound Target) KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Vehicle Vehicle (e.g., DMSO) Vehicle->KinaseA Potential Inhibition

Caption: Potential vehicle interference in a signaling pathway.

References

best practices for handling and disposing of R1498

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: R1498

This guide provides best practices for the safe handling and disposal of the novel research compound this compound. Given that this compound is a new chemical entity, it should be treated as hazardous until comprehensive safety data is available.[1] Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before handling this compound?

A1: Before working with any new compound, a preliminary hazard assessment is essential.[1] Review all available information, including its synthetic pathway and the functional groups present in the molecule, to anticipate potential hazards like reactivity, flammability, or toxicity.[1] Always consult the Safety Data Sheet (SDS) if one is available. If an SDS is not available, the substance should be treated as hazardous.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to, safety goggles or a face shield, a lab coat, and chemically resistant gloves.[2] The specific type of glove material should be chosen based on the chemical properties of this compound and any solvents used.

Q3: How should I store this compound in the laboratory?

A3: this compound should be stored in a cool, dry, and well-ventilated area.[3] It is crucial to keep it away from incompatible materials; for instance, oxidizing agents should be stored separately from reducing agents and organic compounds.[1] All containers must be clearly labeled with the full chemical name and any known hazards.[1][4]

Q4: What is the correct procedure for disposing of this compound waste?

A4: this compound waste is considered hazardous and must be disposed of accordingly.[5] Never dispose of this compound down the drain or in regular trash.[6][7] All waste, including contaminated consumables, should be collected in designated, properly labeled, and sealed hazardous waste containers.[7]

Q5: Can I mix this compound waste with other chemical waste?

A5: As a general rule, incompatible wastes should never be mixed.[1][7] Unless you are certain that this compound is compatible with another waste stream, it is best to collect it separately.[8] Mixing incompatible chemicals can lead to dangerous reactions.[4] For example, acids and bases, or organic solvents and oxidizers, should be kept in separate waste containers.[8]

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected reaction during handling (e.g., fuming, color change) Chemical instability or reaction with air/moisture.Immediately move to a safe location and, if necessary, use a fume hood.[9] Alert your lab supervisor. Review the preliminary hazard assessment for potential reactivity.
Spill of this compound Accidental mishandling or container failure.For small spills, use an appropriate absorbent material, and collect the waste in a sealed container for hazardous waste disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.[10]
Container for this compound waste is full. Normal accumulation of waste.Do not overfill waste containers.[5] When a container is full, seal it and request a waste pickup from your institution's Environmental Health & Safety (EHS) department.[7]
Unsure of the compatibility of this compound with another chemical. Lack of data on a novel compound.Assume they are incompatible and do not mix them.[1][7] Store and dispose of them in separate, clearly labeled containers.

Experimental Protocols

Protocol: Weighing and Preparing a Solution of this compound
  • Preparation: Before starting, ensure you are wearing the appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves).[2]

  • Weighing:

    • Perform all weighing operations of solid this compound within a chemical fume hood to minimize inhalation exposure.[9]

    • Use a tared, appropriate glass container for weighing.

    • Carefully transfer the desired amount of this compound to the container, avoiding the creation of dust.

  • Solubilization:

    • Add the desired solvent to the container with this compound.

    • If necessary, gently agitate the mixture to facilitate dissolution. Avoid vigorous shaking that could cause spills.

  • Storage of Solution:

    • Clearly label the container with the name of the compound, concentration, solvent, and date of preparation.

    • Store the solution in a compatible container and in a designated storage area, following the storage guidelines mentioned in the FAQs.

  • Waste Disposal:

    • Dispose of any contaminated materials (e.g., weighing paper, pipette tips) in the designated this compound solid waste container.

    • Any excess solution should be disposed of in the this compound liquid waste container.

Visualizations

R1498_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal start Start sds Review SDS or Preliminary Hazard Assessment start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) weigh Weigh this compound in Fume Hood ppe->weigh sds->ppe prepare Prepare Solution weigh->prepare experiment Conduct Experiment prepare->experiment segregate Segregate Waste (Solid, Liquid, Sharps) experiment->segregate spill Spill? experiment->spill label_waste Label Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup spill->segregate No spill_response Follow Spill Response Protocol spill->spill_response Yes

Caption: Workflow for the safe handling and disposal of this compound.

R1498_Disposal_Decision_Tree start Generated this compound Waste is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid? is_liquid->is_solid No liquid_container Collect in sealed, labeled liquid hazardous waste container is_liquid->liquid_container Yes is_sharp Is the waste a contaminated sharp? is_solid->is_sharp No solid_container Collect in sealed, labeled solid hazardous waste container is_solid->solid_container Yes sharps_container Collect in a designated puncture-proof sharps container is_sharp->sharps_container Yes end Store for EHS Pickup is_sharp->end No (Consult EHS) liquid_container->end solid_container->end sharps_container->end

Caption: Decision tree for the proper segregation of this compound waste.

References

Validation & Comparative

A Preclinical Showdown: R1498 vs. Sorafenib in Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive comparison of emerging and established therapies is crucial for advancing the fight against hepatocellular carcinoma (HCC). This guide provides a detailed, data-driven analysis of the novel kinase inhibitor R1498 against the established therapeutic, sorafenib (B1663141), in preclinical HCC models.

This report synthesizes available data on the anti-tumor efficacy of this compound and sorafenib, focusing on their mechanisms of action, in vitro cytotoxicity, and in vivo tumor growth inhibition. The findings suggest that this compound demonstrates a superior efficacy and safety profile in preclinical settings.

In Vitro Efficacy: A Head-to-Head Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. While the primary study directly comparing this compound and sorafenib in vivo did not provide a side-by-side IC50 comparison in the same panel of hepatocellular carcinoma (HCC) cell lines, it did state that this compound exhibited moderate growth inhibition in the micromolar range. To provide a comparative perspective, the table below includes IC50 values for sorafenib in HCC cell lines that were also used in the in vivo comparative study (HepG2 and SMMC-7721), and another relevant HCC line (Huh7).

DrugCell LineIC50 (µM)Citation
SorafenibHepG2~6[1]
SorafenibHuh7~6[1]
SorafenibSMMC-7721Not explicitly found
This compoundVarious Tumor CellsMicromole Range

Note: The exact IC50 value for sorafenib in the SMMC-7721 cell line was not available in the searched literature. The IC50 for this compound is stated as being in the "micromole range" without specific values provided in the primary comparative study.

In Vivo Anti-Tumor Activity: this compound Demonstrates Superior Tumor Suppression

A pivotal preclinical study directly compared the in vivo efficacy of this compound and sorafenib in several xenograft models of hepatocellular carcinoma. The results, summarized below, indicate that this compound consistently achieved higher rates of tumor growth inhibition (TGI) and, in some gastric cancer models, a greater incidence of tumor regression.

Xenograft ModelDrugDosageTumor Growth Inhibition (TGI) %Tumor Regression Rate
Hepatocellular Carcinoma
MHCC97-HThis compound25 mg/kg, bid, po>80%Not Reported
MHCC97-HSorafenib25 mg/kg, bid, po10-19% less than this compoundNot Reported
HepG2This compound25 mg/kg, bid, po>80%Not Reported
HepG2Sorafenib25 mg/kg, bid, po10-19% less than this compoundNot Reported
SMMC-7721This compound25 mg/kg, bid, po>80%Not Reported
SMMC-7721Sorafenib25 mg/kg, bid, po10-19% less than this compoundNot Reported
Gastric Cancer
MGC-803This compound25 mg/kg, bid, poNot explicitly stated5/10 (50%)
MGC-803Sorafenib25 mg/kg, bid, poNot explicitly stated2/10 (20%)
SGC-7901This compound25 mg/kg, bid, poNot explicitly stated5/10 (50%)
SGC-7901Sorafenib25 mg/kg, bid, poNot explicitly stated2/10 (20%)

Data sourced from Zhang et al. (2013).

Mechanisms of Action: A Tale of Two Kinase Inhibitors

The distinct therapeutic profiles of this compound and sorafenib stem from their different primary molecular targets.

This compound: A Dual Inhibitor of Angiogenesis and Mitosis

This compound is a multi-kinase inhibitor that primarily targets Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This dual mechanism allows it to simultaneously attack two critical processes in tumor development: uncontrolled cell division (mitosis) and the formation of new blood vessels (angiogenesis) that supply the tumor with nutrients.

R1498_Mechanism cluster_mitosis Mitosis Inhibition cluster_angiogenesis Angiogenesis Inhibition This compound This compound Aurora Kinases Aurora Kinases This compound->Aurora Kinases VEGFR2 VEGFR2 This compound->VEGFR2 Mitotic Spindle Formation Aberrant Mitotic Spindle Formation Aurora Kinases->Mitotic Spindle Formation Cell Cycle Arrest Cell Cycle Arrest & Apoptosis Mitotic Spindle Formation->Cell Cycle Arrest Tumor Growth Inhibition Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition Endothelial Cell\nProliferation & Migration Endothelial Cell Proliferation & Migration VEGFR2->Endothelial Cell\nProliferation & Migration Tumor Angiogenesis Tumor Angiogenesis Endothelial Cell\nProliferation & Migration->Tumor Angiogenesis Tumor Angiogenesis->Tumor Growth Inhibition

Figure 1. this compound's dual inhibitory mechanism.

Sorafenib: Targeting Proliferation and Angiogenesis Pathways

Sorafenib is also a multi-kinase inhibitor, but its primary targets are the Raf kinases (B-Raf and C-Raf) in the MAPK signaling pathway, which is crucial for cell proliferation, and receptor tyrosine kinases such as VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), which are key drivers of angiogenesis.

Sorafenib_Mechanism cluster_proliferation Proliferation Inhibition cluster_angiogenesis Angiogenesis Inhibition Sorafenib Sorafenib Raf Kinases Raf Kinases (B-Raf, C-Raf) Sorafenib->Raf Kinases VEGFR/PDGFR VEGFR / PDGFR Sorafenib->VEGFR/PDGFR MEK/ERK Pathway MEK/ERK Pathway Raf Kinases->MEK/ERK Pathway Cell Proliferation Cell Proliferation MEK/ERK Pathway->Cell Proliferation Tumor Growth Inhibition Tumor Growth Inhibition Cell Proliferation->Tumor Growth Inhibition Endothelial Cell\nProliferation & Survival Endothelial Cell Proliferation & Survival VEGFR/PDGFR->Endothelial Cell\nProliferation & Survival Tumor Angiogenesis Tumor Angiogenesis Endothelial Cell\nProliferation & Survival->Tumor Angiogenesis Tumor Angiogenesis->Tumor Growth Inhibition

Figure 2. Sorafenib's mechanism of action.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings, detailed methodologies for the key experiments are provided below.

In Vivo Xenograft Studies

Xenograft_Workflow start Start cell_culture HCC Cell Culture (MHCC97-H, HepG2, SMMC-7721) start->cell_culture implantation Subcutaneous Implantation into Nude Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Oral Gavage Administration (this compound or Sorafenib, 25 mg/kg, bid) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (twice weekly) treatment->monitoring Daily for 2-3 weeks endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI) Immunohistochemistry monitoring->endpoint end End endpoint->end

Figure 3. In vivo xenograft experimental workflow.
  • Cell Lines and Animal Models: Human HCC cell lines (MHCC97-H, HepG2, SMMC-7721) were cultured under standard conditions. Female athymic nude mice (4-6 weeks old) were used for tumor implantation.

  • Tumor Implantation and Growth: 1 x 107 cells were suspended in serum-free medium and Matrigel (1:1) and injected subcutaneously into the right flank of the mice. Tumors were allowed to grow to a volume of 100-200 mm³.

  • Drug Administration: Mice were randomized into treatment groups. This compound and sorafenib were administered via oral gavage at a dose of 25 mg/kg twice daily.

  • Tumor Measurement: Tumor volume was calculated using the formula: (length x width²) / 2. Tumor growth inhibition was determined by comparing the mean tumor volume of the treated groups to the vehicle control group.

Immunohistochemistry (IHC)

  • Tissue Preparation: At the end of the in vivo studies, tumors were excised, fixed in formalin, and embedded in paraffin. 5 µm sections were prepared for staining.

  • Staining: Sections were deparaffinized and rehydrated. Antigen retrieval was performed using citrate (B86180) buffer. The sections were then incubated with primary antibodies against CD31 (for microvessel density), Ki-67 (for proliferation), and subjected to TUNEL staining (for apoptosis).

  • Analysis: Stained sections were visualized under a microscope, and the expression of each marker was quantified to assess the biological effects of the treatments on angiogenesis, cell proliferation, and apoptosis within the tumor microenvironment.

Conclusion

The preclinical data strongly suggests that this compound is a highly promising therapeutic candidate for hepatocellular carcinoma, demonstrating superior anti-tumor activity compared to sorafenib in xenograft models. Its dual mechanism of targeting both angiogenesis and mitosis may offer a more comprehensive approach to inhibiting tumor growth. Further clinical investigation is warranted to translate these encouraging preclinical findings into benefits for patients with HCC.

References

R1498: A Comparative Analysis of Efficacy Against Other VEGFR2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of R1498, a novel multi-target kinase inhibitor, with other established Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors. The content is structured to offer a clear overview of its performance, supported by available experimental data, and is intended for an audience with a background in oncology and drug development.

Introduction to this compound

This compound is an orally active, small molecule kinase inhibitor with a unique profile that primarily targets key pathways involved in angiogenesis and mitosis.[1][2] Its major targets include Aurora kinases and VEGFR2.[1][2] By inhibiting VEGFR2, this compound disrupts the signaling cascade responsible for the formation of new blood vessels, a critical process for tumor growth and metastasis. Simultaneously, its activity against Aurora kinases interferes with cell division, leading to anti-proliferative effects. Preclinical studies have positioned this compound as a promising therapeutic candidate for solid tumors, particularly hepatocellular carcinoma (HCC) and gastric cancer (GC).[1][2]

Comparative Efficacy Analysis

A direct comparison of the in vitro potency of this compound with other VEGFR2 inhibitors is challenging due to the limited public availability of its specific half-maximal inhibitory concentration (IC50) values for VEGFR2 and Aurora kinases. However, existing literature indicates that this compound exhibits moderate IC50 values in the micromolar range for in vitro growth inhibition across a panel of tumor cells.[2] It is noted that this compound does not possess single-digit nanomolar IC50 values against any tested kinases, suggesting a different potency profile compared to some highly potent, single-target inhibitors.[1]

The most compelling evidence for this compound's efficacy comes from in vivo preclinical studies, which have demonstrated its superiority over Sorafenib, a well-established multi-kinase inhibitor, in various xenograft models of gastric and hepatocellular carcinoma.

In Vitro Kinase Inhibitory Potency

The following table summarizes the IC50 values of several well-characterized VEGFR2 inhibitors. This data provides a benchmark for the potency of compounds targeting this critical angiogenic pathway.

CompoundVEGFR2 IC50 (nM)Other Key Targets (IC50, nM)
This compound Not Publicly AvailableAurora kinases
Apatinib1c-Kit (429), RET (13), c-Src (530)
Axitinib0.2VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)
Cabozantinib0.035c-MET (1.3), RET (4), c-Kit (4.6), VEGFR1 (12), VEGFR3 (6)
Lenvatinib4VEGFR1 (22), VEGFR3 (5.2), FGFR1 (46), PDGFRα (51), PDGFRβ (39), c-Kit (71), RET (75)
Regorafenib4.2 (murine)VEGFR1 (13), VEGFR3 (46, murine), PDGFRβ (22), c-Kit (7), RET (1.5), RAF-1 (2.5)
Sorafenib90BRAF (22), CRAF (6), PDGFRβ (57), c-Kit (58)
Sunitinib80PDGFRβ (2), c-Kit, FLT3, RET
Vandetanib40EGFR (500), VEGFR3 (110)

Data compiled from multiple sources.

In Vivo Anti-Tumor Efficacy

Preclinical xenograft models are crucial for evaluating the therapeutic potential of anti-cancer agents in a living system. This compound has demonstrated significant anti-tumor activity in this setting.

CompoundCancer ModelDosingTumor Growth Inhibition (TGI)Reference
This compound Gastric Cancer (Patient-Derived Xenograft)Not Specified>80% (Superior to Sorafenib)[1][2]
This compound Hepatocellular Carcinoma (Xenograft)Not Specified>80% (Superior to Sorafenib)[1][2]
SorafenibHepatocellular Carcinoma (Orthotopic H129)30 mg/kg, p.o., qdNo significant improvement in median survival vs. vehicle
SorafenibHepatocellular Carcinoma (Patient-Derived Xenograft)30 mg/kg, p.o., qdSignificant TGI in 7/10 models
ApatinibGastric Cancer (SGC-7901 & BGC-823 Xenografts)Not SpecifiedSignificant delay in tumor growth
ApatinibHepatocellular Carcinoma (Xenograft)Not Specified71% after 30 days
RegorafenibGastric Cancer (Patient-Derived Xenograft)10 mg/kg/day, p.o.72% to 96%
RegorafenibHepatocellular Carcinoma (Patient-Derived Xenograft)10 mg/kg, p.o., qdSignificant TGI in 8/10 models

p.o. = per os (by mouth); qd = quaque die (every day)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of VEGFR2 inhibitors.

VEGFR2 Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the in vitro potency of a compound against the VEGFR2 kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and thus, a more potent inhibitor will result in a higher luminescence signal.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., this compound)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 96-well solid white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the substrate at their final desired concentrations.

  • Reaction Setup:

    • Dispense the master mix into the wells of the 96-well plate.

    • Add the test compound at various concentrations to the appropriate wells. Include a positive control (a known VEGFR2 inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction Initiation: Add the diluted VEGFR2 enzyme to all wells except for the "no enzyme" blank control to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (typically 30-60 minutes).

  • Signal Detection:

    • Add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Subcutaneous Xenograft Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.

Materials:

  • Human cancer cell line (e.g., gastric or hepatocellular carcinoma)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cell culture medium and supplements

  • Sterile PBS

  • Matrigel® (optional)

  • Test compound (e.g., this compound) and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest the cells during their exponential growth phase and prepare a single-cell suspension in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers and the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue treatment and monitoring for the duration of the study.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes described, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 Extracellular Domain Transmembrane Domain Kinase Domain VEGF->VEGFR2:f0 Binding PLCg PLCγ VEGFR2:f2->PLCg Activation PI3K PI3K VEGFR2:f2->PI3K Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Permeability Vascular Permeability ERK->Permeability AKT AKT PI3K->AKT AKT->Proliferation AKT->Migration This compound This compound This compound->VEGFR2:f2 Inhibition

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell-Based Proliferation Assay (e.g., HUVEC) Kinase_Assay->Cell_Proliferation Xenograft_Model Subcutaneous Xenograft Model (e.g., Gastric, HCC) Cell_Proliferation->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment (Body Weight, Clinical Signs) Efficacy_Study->Toxicity_Study Data_Analysis IC50 Calculation & TGI Analysis Toxicity_Study->Data_Analysis Comparison Comparison with Standard of Care (e.g., Sorafenib) Data_Analysis->Comparison

Caption: General experimental workflow for preclinical evaluation of a VEGFR2 inhibitor.

References

R1498: A Preclinical Head-to-Head Comparison with Established Cancer Drugs for Hepatocellular and Gastric Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel kinase inhibitor R1498 against established therapeutic agents for hepatocellular carcinoma (HCC) and gastric cancer (GC). The information is based on available preclinical data to inform research and drug development professionals about the potential of this compound.

Executive Summary

This compound is an orally active, small molecule kinase inhibitor that targets key pathways in cancer progression: angiogenesis and mitosis. Its primary targets are Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Preclinical studies have demonstrated its potential as a potent anti-tumor agent in HCC and GC models, showing a promising efficacy and safety profile when compared to the established multi-kinase inhibitor, sorafenib (B1663141). However, to date, no clinical trial data for this compound has been made publicly available, which is a significant consideration when evaluating its translational potential against clinically validated drugs.

Mechanism of Action: A Dual Approach

This compound exhibits a dual mechanism of action by inhibiting two critical processes in tumor growth and survival:

  • Anti-angiogenic Effect: By targeting VEGFR2, this compound inhibits the formation of new blood vessels, a process essential for supplying nutrients to growing tumors.

  • Anti-mitotic Effect: Through the inhibition of Aurora kinases, this compound disrupts cell division, leading to cell cycle arrest and apoptosis.

This dual-targeting strategy is designed to attack the tumor on multiple fronts, potentially leading to enhanced efficacy and overcoming resistance mechanisms.

Signaling Pathway of this compound and Comparators

The following diagram illustrates the signaling pathways targeted by this compound and the established multi-kinase inhibitor sorafenib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 RAS RAS VEGFR2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Aurora_Kinases Aurora_Kinases Mitosis Mitosis Aurora_Kinases->Mitosis R1498_inhibits_VEGFR2->VEGFR2 This compound R1498_inhibits_Aurora->Aurora_Kinases This compound Sorafenib_inhibits_VEGFR2->VEGFR2 Sorafenib Sorafenib_inhibits_RAF->RAF Sorafenib

Figure 1. Simplified signaling pathways targeted by this compound and Sorafenib.

Head-to-Head Preclinical Performance

While comprehensive head-to-head clinical data is not available for this compound, preclinical studies provide valuable insights into its comparative efficacy and selectivity.

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and established drugs against their primary kinase targets. Lower IC50 values indicate greater potency.

DrugTarget KinaseIC50 (nM)
This compound Aurora A Data not publicly available
VEGFR2 Data not publicly available
SorafenibRAF-16
B-RAF22
VEGFR290
LenvatinibVEGFR11.8
VEGFR24
VEGFR35.2
FGFR146
RegorafenibVEGFR113
VEGFR24.2
TIE2311

Note: Specific IC50 values for this compound against its target kinases have not been disclosed in the available literature.

In Vitro Anti-proliferative Activity

The anti-proliferative effects of this compound and comparator drugs have been evaluated in various cancer cell lines.

DrugCell LineCancer TypeIC50 (µM)
This compound Panel of tumor cells Various Micromolar range
SorafenibHCT-116Colon Cancer2.6
PLC/PRF/5Hepatocellular Carcinoma4.5
LenvatinibHep3BHepatocellular Carcinoma0.23
HuH-7Hepatocellular Carcinoma0.42
RegorafenibSMMC-7721Hepatocellular Carcinoma2.6 - 10
HCT-116Colon Cancer2.6 - 10

Note: A specific panel of cell lines and their corresponding IC50 values for this compound are not detailed in the available preclinical studies.

In Vivo Efficacy in Xenograft Models

Preclinical studies using animal models provide a crucial assessment of a drug's anti-tumor activity in a living system. This compound has been evaluated in various hepatocellular and gastric cancer xenograft models, with a direct comparison to sorafenib.

DrugXenograft ModelKey Findings
This compound Hepatocellular & Gastric Cancer Demonstrated superior efficacy and a better toxicity profile compared to sorafenib in all tested models. Achieved >80% tumor growth inhibition, with tumor regression observed in some models.
This compound Primary Human Gastric Cancer Showed a 10-30% tumor regression rate.
SorafenibHepatocellular & Gastric CancerLess effective than this compound in direct preclinical comparisons.

Note: Specific numerical data on tumor growth inhibition (e.g., percentage TGI, p-values) from the head-to-head comparison between this compound and sorafenib are not publicly available.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the preclinical evaluation of this compound and similar kinase inhibitors.

In Vitro Kinase Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

G Start Start Prepare_Reagents Prepare kinase, substrate, ATP, and test compound (this compound) Start->Prepare_Reagents Incubate Incubate kinase, substrate, and test compound Prepare_Reagents->Incubate Add_ATP Initiate reaction by adding ATP Incubate->Add_ATP Stop_Reaction Stop reaction after a defined time Add_ATP->Stop_Reaction Measure_Activity Measure kinase activity (e.g., phosphorylation of substrate) Stop_Reaction->Measure_Activity Analyze_Data Calculate IC50 value Measure_Activity->Analyze_Data End End Analyze_Data->End

Figure 2. General workflow for an in vitro kinase assay.

Methodology:

  • Reagent Preparation: Recombinant human kinase (e.g., Aurora A, VEGFR2), a suitable substrate, ATP, and serial dilutions of the test compound (this compound) are prepared in an appropriate buffer.

  • Incubation: The kinase, substrate, and test compound are pre-incubated in a microplate well to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination: After a specified incubation period at a controlled temperature, the reaction is stopped.

  • Activity Measurement: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence-based assays that measure ADP production.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol)

This assay measures the effect of a compound on the growth of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCC or GC cell lines) are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) or a vehicle control.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin, which measures metabolic activity.

  • Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The IC50 value is then determined.

In Vivo Xenograft Model (General Protocol)

This model evaluates the anti-tumor efficacy of a compound in a living organism.

G Start Start Implant_Tumor Implant human cancer cells (HCC or GC) subcutaneously into immunocompromised mice Start->Implant_Tumor Tumor_Growth Allow tumors to grow to a palpable size Implant_Tumor->Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Tumor_Growth->Randomize_Mice Administer_Drug Administer this compound, comparator drug, or vehicle orally on a defined schedule Randomize_Mice->Administer_Drug Monitor_Tumors Measure tumor volume and body weight regularly Administer_Drug->Monitor_Tumors Endpoint Sacrifice mice when tumors reach a predetermined size or at the end of the study Monitor_Tumors->Endpoint Analyze_Data Calculate tumor growth inhibition (TGI) and assess toxicity Endpoint->Analyze_Data End End Analyze_Data->End

Figure 3. General workflow for an in vivo xenograft study.

Methodology:

  • Tumor Implantation: Human hepatocellular or gastric cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Once the tumors reach a specified volume, the mice are randomized into different treatment groups (e.g., vehicle control, this compound, sorafenib).

  • Drug Administration: The drugs are administered orally at predetermined doses and schedules.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.

  • Endpoint and Analysis: The study is terminated when the tumors in the control group reach a certain size or after a defined treatment period. The tumor growth inhibition is calculated, and statistical analyses are performed to compare the different treatment groups.

Conclusion and Future Directions

The available preclinical data suggests that this compound is a promising multi-targeted kinase inhibitor with potent anti-angiogenic and anti-mitotic activities. Head-to-head preclinical studies indicate that this compound may have superior efficacy and a better safety profile compared to sorafenib in models of hepatocellular and gastric cancer.

A Comparative Analysis of Multi-Kinase Inhibitors in Gastric Cancer: R1498 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of advanced gastric cancer treatment is continually evolving, with multi-kinase inhibitors (MKIs) emerging as a significant therapeutic class. These agents simultaneously target multiple signaling pathways implicated in tumor growth, angiogenesis, and metastasis. This guide provides a comprehensive comparison of the clinical efficacy and safety profiles of several prominent MKIs in gastric cancer, alongside detailed experimental protocols for their evaluation. While the specific agent "R1498" remains to be publicly characterized in major clinical trials, this analysis focuses on established and investigational MKIs to provide a valuable comparative framework.

Clinical Efficacy of Multi-Kinase Inhibitors in Advanced Gastric Cancer

The following tables summarize the clinical trial data for several multi-kinase inhibitors that have been evaluated in patients with advanced or metastatic gastric cancer. These agents primarily target vascular endothelial growth factor receptors (VEGFR), among other kinases, to inhibit angiogenesis.

Table 1: Efficacy of Multi-Kinase Inhibitors in Advanced Gastric Cancer (Monotherapy)

Drug (Trial Name)Line of TherapyMedian Overall Survival (OS) (months)Median Progression-Free Survival (PFS) (months)Objective Response Rate (ORR) (%)
Regorafenib (INTEGRATE IIa)≥ 3rd line4.5 vs 4.0 (placebo)[1]1.8 vs 1.6 (placebo)[2]2.4 vs 0 (placebo)[2]
Apatinib (B926) (Phase III)≥ 3rd line6.5 vs 4.7 (placebo)[3][4]2.6 vs 1.8 (placebo)[4]Not Reported
Apatinib (Real-world)1st/2nd/≥3rd line12.68 / 9.49 / 7.62[5]5.32[5]16.76[5]
Crizotinib (AcSé-Crizotinib)Chemo-refractory (MET-amplified)8.1[6][7]3.2[6][7]55.6 (Best Overall Response)[6][7]
Pazopanib (PaFLO)1st line (with chemo)10.19 vs 7.33 (chemo alone)[8]4.66 vs 4.47 (chemo alone)[8]Not Reported

Table 2: Efficacy of Lenvatinib in Combination Therapy for Advanced Gastric Cancer

Combination (Trial Name)Line of TherapyMedian Overall Survival (OS) (months)Median Progression-Free Survival (PFS) (months)Objective Response Rate (ORR) (%)
Lenvatinib + Pembrolizumab (EPOC1706)1st or 2nd lineNot Reached[9]7.1[9]69[9]
Lenvatinib + Pembrolizumab (LEAP-005)Previously Treated5.9[10]2.5[10]10[10]

Safety and Tolerability Profile

The adverse event profiles of these multi-kinase inhibitors are crucial for clinical management. Table 3 provides a summary of common treatment-related adverse events (TRAEs).

Table 3: Common Treatment-Related Adverse Events (Grade ≥3) of Selected Multi-Kinase Inhibitors

Adverse EventRegorafenib[11]Lenvatinib[8]Apatinib[12]Crizotinib[13]Pazopanib[8]
Hypertension 8%38%45.2% (any grade)--
Hand-Foot Syndrome 9%----
Fatigue/Asthenia 9%---Yes
Diarrhea ----Yes
Proteinuria -17%26.5% (any grade)--
Neutropenia --Yes (most common G3/4)-Yes
Thrombocytopenia -7%Yes (most common G3/4)-Yes
Anemia --Yes (most common G3/4)87.5% (any grade)-
Nausea ---75% (any grade)Yes

Experimental Protocols

Detailed methodologies are essential for the preclinical and clinical evaluation of multi-kinase inhibitors. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of a specific kinase (e.g., VEGFR2, FGFR2, MET).

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[14]

    • Dilute the recombinant kinase (e.g., VEGFR2, FGFR1, c-Met) to the desired concentration in the kinase buffer.[6][14][15]

    • Prepare a substrate solution containing a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at a concentration near the Kₘ for the specific kinase.[15]

    • Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase buffer.[15]

  • Assay Procedure:

    • Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.[6]

    • Add the diluted kinase to each well and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[16]

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for 45-60 minutes.[14][15]

  • Signal Detection:

    • Stop the reaction and measure the remaining ATP using a luminescence-based assay kit (e.g., Kinase-Glo®).[15]

    • The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[6]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.

Protocol:

  • Cell Seeding:

    • Seed gastric cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[4]

  • Compound Treatment:

    • Treat the cells with various concentrations of the multi-kinase inhibitor for 72 hours.[4]

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1.5-4 hours at 37°C.[4][17]

    • Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

    • Measure the absorbance at 492-570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of cell growth.

Gastric Cancer Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation:

    • Subcutaneously inject human gastric cancer cells into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the multi-kinase inhibitor or vehicle control orally or via intraperitoneal injection according to the desired dosing schedule.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Evaluate the safety of the compound by monitoring body weight changes and any signs of toxicity.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by multi-kinase inhibitors and a typical experimental workflow for their evaluation.

G cluster_0 VEGFR Signaling cluster_1 Other Targeted Pathways VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Endothelial Cell Proliferation, Survival, Migration ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis FGF FGF FGFR FGFR FGF->FGFR Downstream1 Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR->Downstream1 HGF HGF MET c-MET HGF->MET Downstream2 Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) MET->Downstream2 TumorGrowth Tumor Cell Proliferation & Survival Downstream1->TumorGrowth Downstream2->TumorGrowth MKI Multi-Kinase Inhibitors MKI->VEGFR MKI->FGFR MKI->MET

Caption: Key signaling pathways targeted by multi-kinase inhibitors in gastric cancer.

G cluster_0 Preclinical Evaluation cluster_1 Clinical Development A Target Identification (e.g., VEGFR, FGFR, MET) B In Vitro Kinase Assays (IC50 Determination) A->B C Cell-Based Assays (Viability, Proliferation, Apoptosis) B->C D In Vivo Xenograft Models (Efficacy & Tolerability) C->D E Phase I Trials (Safety, PK/PD, MTD) D->E IND Submission F Phase II Trials (Efficacy in Gastric Cancer) E->F G Phase III Trials (Comparison to Standard of Care) F->G H Regulatory Approval G->H

Caption: A generalized workflow for the development of multi-kinase inhibitors.

References

Validating the Mechanism of Action of Novel Small Molecule Inhibitors Using CRISPR-Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming that a novel small molecule inhibitor engages its intended target is a critical step in the drug discovery pipeline. The advent of CRISPR-Cas9 technology has revolutionized target validation by enabling precise and permanent gene knockout, providing a robust system to assess a compound's on-target effects.[1] This guide provides an objective comparison of CRISPR-Cas9-based target validation with other alternatives, supported by experimental data and detailed protocols.

Initial searches for "R1498" did not yield information on a specific compound with this name in the public domain. It is possible that this is a novel or internal compound name. Therefore, for the purpose of this guide, we will use "Compound-X" as a placeholder for a hypothetical small molecule inhibitor. We will illustrate the validation process by assuming Compound-X is designed to target a key component of a well-established cancer-related signaling pathway, such as the PI3K/AKT/mTOR pathway.

Comparison of Target Validation Methodologies

Deciphering the true mechanism of action of a small molecule requires rigorous validation of its intended biological target. Below is a comparative analysis of leading methodologies.

FeatureCRISPR-Cas9 KnockoutRNA interference (RNAi)Cellular Thermal Shift Assay (CETSA)
Principle Permanent gene disruption at the DNA level.[1]Transient gene silencing at the mRNA level.[1]Measures target engagement by observing changes in protein thermal stability upon ligand binding.[1]
Effect Complete and permanent loss of protein expression.[1]Partial and transient protein knockdown.[1]Direct evidence of compound binding to the target protein in a cellular context.[1]
On-Target Specificity High, with off-target effects that can be minimized with careful guide RNA design.[1]Moderate, with known off-target effects due to partial sequence homology.High for direct binding, but does not confirm downstream functional effects.
Throughput Can be adapted for high-throughput screening.[2]High-throughput friendly.Lower throughput compared to genetic methods.
Use Case Gold standard for validating functional consequences of target loss.Rapid screening of potential targets.Confirmation of direct physical interaction between compound and target protein.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout for Target Validation

This protocol outlines the steps to generate a knockout cell line to validate the on-target effects of Compound-X.

1. Guide RNA (gRNA) Design and Synthesis:

  • Design two to three single guide RNAs (sgRNAs) targeting the gene of interest (e.g., PIK3CA) using a validated design tool to minimize off-target effects.[1]

  • Synthesize the sgRNAs or clone them into a suitable expression vector.

2. Cas9 and gRNA Delivery:

  • Co-transfect the Cas9 nuclease and the sgRNA expression vector into the target cell line.[1]

  • Alternatively, deliver Cas9 and gRNA as a ribonucleoprotein (RNP) complex.[3]

3. Single-Cell Cloning and Expansion:

  • Following transfection, isolate single cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.

  • Expand the single-cell clones to generate monoclonal cell lines.

4. Verification of Knockout:

  • Genomic DNA Analysis: Extract genomic DNA from the clones and perform PCR amplification of the target region. Analyze the PCR products by Sanger sequencing followed by TIDE or ICE analysis, or by Next-Generation Sequencing (NGS) for a more comprehensive assessment of editing outcomes.[4][5]

  • Protein Expression Analysis: Perform Western blotting or flow cytometry to confirm the absence of the target protein in the knockout clones.

5. Phenotypic Assays:

  • Treat both the wild-type and knockout cell lines with Compound-X across a range of concentrations.

  • Perform relevant phenotypic assays (e.g., cell viability, proliferation, or a specific signaling pathway readout) to determine if the knockout cells are resistant to Compound-X. A lack of effect of Compound-X in the knockout cells confirms the on-target mechanism.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[1]

1. Cell Treatment:

  • Treat intact cells with either Compound-X or a vehicle control.

2. Thermal Challenge:

  • Heat the cell lysates or intact cells across a range of temperatures.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells to release soluble proteins.

  • Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.[1]

4. Target Protein Detection:

  • Detect the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods.

5. Data Analysis:

  • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound-X indicates that the compound binds to and stabilizes the target protein.

Visualizing Pathways and Workflows

To facilitate a deeper understanding, the following diagrams illustrate the key signaling pathway, the CRISPR validation workflow, and the logical relationship of target validation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth CompoundX Compound-X CompoundX->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth and survival.

CRISPR_Validation_Workflow Start Start Design_gRNA Design & Synthesize gRNAs Start->Design_gRNA Transfection Transfect Cells with Cas9 & gRNA Design_gRNA->Transfection Single_Cell_Cloning Single-Cell Cloning & Expansion Transfection->Single_Cell_Cloning Verify_KO Verify Knockout (Sequencing & WB) Single_Cell_Cloning->Verify_KO Phenotypic_Assay Phenotypic Assay with Compound-X Verify_KO->Phenotypic_Assay Data_Analysis Data Analysis & Conclusion Phenotypic_Assay->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for validating small molecule on-target effects using CRISPR-Cas9.

Logical_Relationship CompoundX Compound-X TargetProtein Target Protein CompoundX->TargetProtein Inhibits CellularEffect Cellular Effect TargetProtein->CellularEffect Causes CRISPR_KO CRISPR Knockout of Target Gene CRISPR_KO->TargetProtein Abolishes CRISPR_KO->CellularEffect Prevents

Caption: Logical flow demonstrating how CRISPR knockout validates the mechanism of action.

Conclusion

Confirming the on-target effects of a small molecule inhibitor is a multifaceted process that benefits from a combination of genetic and biophysical approaches. CRISPR-Cas9 technology offers a powerful and precise method for target validation by creating clean, genetically defined knockout models.[1] While alternative methods like RNAi and CETSA provide valuable and often complementary information regarding target engagement and function, the definitive nature of a CRISPR-based knockout makes it an indispensable tool in the modern drug discovery toolkit.[1]

References

Comparative Analysis of Bisphenol A and Its Alternatives: A Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of Bisphenol A (BPA) in consumer products and its subsequent detection in human populations have raised concerns regarding its potential adverse health effects, primarily linked to its endocrine-disrupting properties. This has led to the development and use of several structural analogues as replacements, including Bisphenol S (BPS), Bisphenol F (BPF), and Bisphenol AF (BPAF). This guide provides a comparative analysis of the toxicity profiles of BPA and these key alternatives, supported by experimental data, to aid in the informed selection and risk assessment of these compounds.

Executive Summary

While developed as "safer" alternatives, emerging evidence suggests that BPS, BPF, and BPAF are not necessarily inert and may exhibit similar, and in some cases more potent, toxicological effects compared to BPA. This guide summarizes key toxicity endpoints, outlines the experimental methodologies used for their assessment, and visualizes the primary mechanism of action and a general toxicological testing workflow.

Data Presentation: Comparative Toxicity Data

The following table summarizes key quantitative toxicity data for BPA and its alternatives. It is important to note that toxicity can vary significantly depending on the experimental model, endpoint measured, and exposure duration.

CompoundTest TypeSpeciesEndpointValueReference(s)
Bisphenol A (BPA) Acute Oral ToxicityRatLD502000 - 4000 mg/kg[1]
28-Day Repeated OralRatNOAEL5 mg/kg/day (male), 50 mg/kg/day (female)[2]
Cytotoxicity (MCF-7 cells)HumanIC50> 10⁻⁴ M[3]
Bisphenol S (BPS) Acute Oral ToxicityRatLD50> 2000 mg/kg[1]
28-Day Repeated OralRatNOAEL20 mg/kg-day[4]
Cytotoxicity (H295R cells)HumanLC50Higher than BPA[5]
Bisphenol F (BPF) Acute Oral ToxicityRatLD50~4000 mg/kg[2]
28-Day Repeated OralRatNOAEL2 mg/kg/day (male), 5 mg/kg/day (female)[2]
Cytotoxicity (H295R cells)HumanLC50Higher than BPS and BPA[5]
Bisphenol AF (BPAF) Acute Oral ToxicityRatLD501600 - 3600 mg/kg[1]
28-Day Repeated OralRat-Data not readily available
Cytotoxicity (H295R cells)HumanLC50Lower than BPA, BPS, and BPF[5]
Estrogen Receptor α AgonistYeastEC505.3 µM[5]

NOAEL: No-Observed-Adverse-Effect Level LD50: Lethal Dose, 50% IC50: Inhibitory Concentration, 50% LC50: Lethal Concentration, 50% EC50: Half maximal effective concentration

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of toxicity data. Below are summaries of standard protocols.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

  • Animal Model: Typically, young adult female rats are used.

  • Dosing: A single dose of the test substance is administered by oral gavage. The test is performed in a stepwise manner using a limited number of animals at each step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The primary endpoint is the LD50 (Lethal Dose 50), which is the statistically estimated dose that would be lethal to 50% of the animals.

28-Day Repeated Dose Oral Toxicity Study (Adapted from OECD Guideline 407)

This study provides information on the potential adverse effects of a substance following repeated oral administration over 28 days.

  • Animal Model: Typically, rats of both sexes are used.

  • Dosing: The test substance is administered daily by oral gavage or in the diet/drinking water for 28 consecutive days. At least three dose levels and a control group are used.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and hematological and clinical biochemistry analyses are performed.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no statistically or biologically significant adverse effects are observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

  • Treatment: Cells are exposed to various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the insoluble formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Endpoint: The IC50 (Inhibitory Concentration 50%) value, the concentration of the substance that causes a 50% reduction in cell viability, is calculated.

In Vitro Estrogen Receptor Transactivation Assay

This assay is used to determine if a chemical can bind to and activate the estrogen receptor, a key mechanism of endocrine disruption.

  • Cell Line: A mammalian cell line (e.g., MCF-7) or yeast strain genetically engineered to contain the estrogen receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen-responsive element is used.

  • Treatment: The cells are exposed to a range of concentrations of the test substance.

  • Incubation: The cells are incubated to allow for receptor binding, transactivation, and expression of the reporter gene.

  • Reporter Gene Assay: The activity of the reporter gene product is measured (e.g., luminescence for luciferase, colorimetric reaction for β-galactosidase).

  • Endpoint: The EC50 (Effective Concentration 50%), the concentration of the substance that induces a response halfway between the baseline and maximum, is determined to quantify the estrogenic potency.

Mandatory Visualization

Signaling Pathway: Estrogen Receptor Activation

The primary mechanism through which BPA and its analogues exert their endocrine-disrupting effects is by mimicking the natural hormone estradiol (B170435) and binding to the estrogen receptor (ER). This can lead to the inappropriate activation or inhibition of estrogen-responsive genes.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bisphenol Bisphenol A / Analogue ER Estrogen Receptor (ER) Bisphenol->ER Binding Bisphenol->ER ER_Bisphenol Activated ER-Bisphenol Complex ER->ER_Bisphenol ER->ER_Bisphenol HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER HSP Dissociation ER_HSP->ER ER_Bisphenol_Dimer Dimerized ER-Bisphenol Complex ER_Bisphenol->ER_Bisphenol_Dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) on DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., cell proliferation, differentiation) Gene_Transcription->Biological_Response Leads to ER_Bisphenol_Dimer->ERE Binds to

Caption: Estrogen receptor signaling pathway activated by bisphenols.

Experimental Workflow: General Toxicity Assessment

The assessment of a chemical's toxicity typically follows a tiered approach, starting with in vitro and in silico methods and progressing to more complex in vivo studies.

Toxicity_Workflow cluster_in_silico In Silico / Computational cluster_in_vitro In Vitro / Cellular Assays cluster_in_vivo In Vivo / Animal Studies cluster_assessment Risk Assessment QSAR QSAR Modeling Cytotoxicity Cytotoxicity Assays (e.g., MTT) QSAR->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test) QSAR->Genotoxicity Endocrine_Activity Endocrine Activity Assays (e.g., ER Transactivation) QSAR->Endocrine_Activity Acute_Toxicity Acute Toxicity (e.g., LD50) Cytotoxicity->Acute_Toxicity Genotoxicity->Acute_Toxicity Repeated_Dose Repeated Dose Toxicity (e.g., 28-day study) Endocrine_Activity->Repeated_Dose Acute_Toxicity->Repeated_Dose Repro_Dev_Tox Reproductive & Developmental Toxicity Repeated_Dose->Repro_Dev_Tox Hazard_ID Hazard Identification Repro_Dev_Tox->Hazard_ID Dose_Response Dose-Response Assessment Hazard_ID->Dose_Response Exposure_Assessment Exposure Assessment Dose_Response->Exposure_Assessment Risk_Characterization Risk Characterization Exposure_Assessment->Risk_Characterization

Caption: A typical workflow for chemical toxicity assessment.

References

R1498: A Focused Multi-Kinase Inhibitor Targeting Angiogenesis and Mitosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase inhibitor R1498, detailing its specificity against a panel of kinases and benchmarking its performance against other multi-kinase inhibitors, Sorafenib and Sunitinib.

This compound is a novel small molecule inhibitor that has demonstrated a unique profile by primarily targeting kinases involved in the critical cancer pathways of angiogenesis and mitosis.[1] This focused activity suggests a potential for a favorable balance between therapeutic efficacy and toxicity, a crucial aspect in the development of new cancer therapies.

Kinase Inhibition Profile

This compound has been characterized as a multi-kinase inhibitor with a moderate spectrum of activity. In a broad kinase panel screen, this compound demonstrated significant inhibition of a specific subset of kinases. The primary targets of this compound have been identified as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora Kinases A and B.[1]

The half-maximal inhibitory concentration (IC50) values for this compound against its key targets highlight its potency. In biochemical assays, this compound exhibits IC50 values of 25 ± 6 nM against VEGFR2, 67 ± 4 nM against Aurora kinase A, and 167 ± 13 nM against Aurora kinase B.[1] This potent inhibition of kinases central to both angiogenesis (VEGFR2) and cell division (Aurora kinases) underscores its dual mechanism of action.

Comparison with Other Multi-Kinase Inhibitors

To contextualize the specificity of this compound, its kinase inhibition profile is compared with two widely used multi-kinase inhibitors, Sorafenib and Sunitinib. Both Sorafenib and Sunitinib have a broader range of targets, which contributes to their efficacy across various cancer types but can also be associated with a wider array of side effects.

Kinase TargetThis compound IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)
VEGFR2 25 ± 6[1]90[2][3][4]80[5][6]
Aurora A 67 ± 4[1]--
Aurora B 167 ± 13[1]--
PDGFRβ -57[3][4]2[5][6]
c-KIT -68[3][4]-
Raf-1 -6[2][3][4]-
B-Raf -22[2][3]-
FLT3 -58[3][4]-
RET ---

This comparison illustrates that while all three inhibitors target VEGFR2, this compound possesses a distinct and more focused inhibitory profile, with potent activity against the Aurora kinases, which are not primary targets for Sorafenib and Sunitinib.

Signaling Pathways Targeted by this compound

This compound's mechanism of action is centered on the simultaneous disruption of two fundamental processes in tumor development: the formation of new blood vessels (angiogenesis) and uncontrolled cell proliferation (mitosis).

G Signaling Pathways Targeted by this compound cluster_angiogenesis Angiogenesis Pathway cluster_mitosis Mitosis Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Angiogenesis Angiogenesis (Tumor Blood Supply) VEGFR2->Angiogenesis Promotes AuroraAB Aurora A/B Kinases Mitosis Mitosis (Cell Division) AuroraAB->Mitosis Regulates CellCycle Cell Cycle Progression CellCycle->AuroraAB Activates This compound This compound This compound->VEGFR2 Inhibits This compound->AuroraAB Inhibits

Caption: Targeted signaling pathways of this compound.

Experimental Protocols

The assessment of this compound's kinase specificity was conducted using established and rigorous methodologies.

Kinase Profiling Assay (Based on KINOMEScan®)

The primary method for determining the kinase inhibition profile of this compound was the KINOMEScan® platform.[1] This is a binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Methodology:

  • Library of Kinases: A comprehensive library of human kinases is utilized, each tagged with a unique DNA identifier.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (this compound) at a specific concentration (e.g., 1 µM).[1] this compound competes with the immobilized ligand for binding to the kinases.

  • Quantification: The amount of each kinase bound to the solid support is quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are expressed as a percentage of the control, and a lower percentage indicates a stronger interaction between the test compound and the kinase. For "hits" (kinases showing significant inhibition), dissociation constants (Kd) or IC50 values are then determined.[1]

G Kinase Specificity Profiling Workflow A Prepare Kinase Panel (e.g., KINOMEScan®) B Incubate Kinases with Immobilized Ligand & this compound A->B C Wash to Remove Unbound Components B->C D Quantify Bound Kinases (via DNA tag/qPCR) C->D E Data Analysis: Determine % Inhibition & IC50 D->E F Generate Specificity Profile E->F

Caption: Generalized workflow for kinase specificity profiling.

Conclusion

This compound presents a compelling profile as a multi-kinase inhibitor with a focused and potent activity against key drivers of angiogenesis and mitosis. Its distinct target profile, particularly its inhibition of Aurora kinases, differentiates it from broader-spectrum inhibitors like Sorafenib and Sunitinib. This specificity may translate to a more favorable therapeutic window, with reduced off-target effects. The data presented in this guide provides a strong rationale for the continued investigation of this compound as a promising anti-cancer agent.

References

Independent Verification of Everolimus's Anti-Proliferative Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative performance of Everolimus (B549166) (formerly known as RAD001), a potent mTOR inhibitor, with other relevant alternatives. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for researchers in oncology and drug discovery.

Everolimus: Mechanism of Anti-Proliferative Action

Everolimus exerts its anti-proliferative effects by targeting the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[1] It belongs to the family of mTOR inhibitors, which also includes sirolimus (rapamycin), temsirolimus (B1684623), and zotarolimus (B251). Everolimus first binds to the intracellular protein FKBP12. This complex then interacts with and inhibits mTOR Complex 1 (mTORC1), disrupting downstream signaling pathways essential for protein synthesis and cell cycle progression.[2][3] Inhibition of mTORC1 leads to the dephosphorylation of its key substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in a G1 phase cell cycle arrest and the suppression of cell proliferation.[4][5]

graph TD subgraph "Upstream Signaling" A[Growth Factors, Nutrients, Energy Status] --> B{PI3K/Akt Pathway}; end

cluster_Upstream Upstream Signaling cluster_mTORC1 mTORC1 Signaling Cascade cluster_Cellular Cellular Processes A Growth Factors, Nutrients, Energy Status B PI3K/Akt Pathway A->B Activate C mTORC1 B->C Activate G p70 S6 Kinase C->G Activates H 4E-BP1 C->H Inhibits D Everolimus E FKBP12 D->E Binds to F Everolimus-FKBP12 Complex E->F F->C Inhibits I Protein Synthesis G->I Promotes H->I Represses J Cell Growth & Proliferation I->J Leads to

Caption: Simplified diagram of the mTOR signaling pathway and the mechanism of action of Everolimus.

Comparative Anti-Proliferative Activity

The anti-proliferative activity of mTOR inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation. The following tables summarize the IC50 values of Everolimus and its alternatives in various cancer cell lines.

Table 1: Anti-Proliferative Activity (IC50) of Everolimus in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
SCCOHT-CH-1Ovarian Cancer20,450[6]
COV434Ovarian Cancer33,190[6]
BT474Breast Cancer71[7]
Primary Breast Cancer CellsBreast Cancer156[7]
HUVEC (VEGF-induced)Endothelial0.12[7]
HUVEC (bFGF-induced)Endothelial0.8[7]
MCF-7Breast Cancer200[8]
Caki-2Renal Cell CarcinomaVaries[9]
786-ORenal Cell CarcinomaVaries[9]

Table 2: Comparative Anti-Proliferative Activity (IC50) of mTOR Inhibitors

CompoundCell LineCancer TypeIC50 (nM)Reference
Everolimus T-Cell Lymphoma Lines (6)T-Cell LymphomaPotent Inhibition[10]
Sirolimus (Rapamycin) T24Bladder CancerDose-dependent inhibition[11][12]
Temsirolimus Bel-7402Liver CancerDose-dependent inhibition[5]
Temsirolimus Esophageal Squamous Cell Carcinoma LinesEsophageal CancerApparent Suppression[13]
Zotarolimus HCT-116Colorectal CancerRetarded tumor growth[14][15]
Zotarolimus A549Lung AdenocarcinomaInhibited cell growth[16][17][18]

Experimental Protocols

The following are generalized protocols for key experiments used to determine the anti-proliferative activity of compounds like Everolimus. Specific details may vary between laboratories and studies.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of Everolimus A->B C 3. Incubate for a specified period (e.g., 48-72h) B->C D 4. Add MTT reagent C->D E 5. Incubate to allow formazan (B1609692) crystal formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at a specific wavelength F->G H 8. Calculate cell viability and IC50 G->H

Caption: A typical workflow for an MTT-based cell proliferation assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Everolimus or other test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for measurable cell proliferation (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to verify the mechanism of action of a drug by observing changes in the phosphorylation status of key signaling proteins.

Workflow:

A 1. Treat cells with Everolimus B 2. Lyse cells to extract proteins A->B C 3. Determine protein concentration (e.g., BCA assay) B->C D 4. Separate proteins by size via SDS-PAGE C->D E 5. Transfer proteins to a membrane (e.g., PVDF) D->E F 6. Block the membrane to prevent non-specific binding E->F G 7. Incubate with primary antibodies (e.g., anti-p-S6, anti-S6) F->G H 8. Incubate with HRP-conjugated secondary antibodies G->H I 9. Detect signal using chemiluminescence H->I J 10. Analyze protein band intensity I->J

Caption: A standard workflow for Western blot analysis.

Detailed Steps:

  • Cell Treatment and Lysis: Treat cells with Everolimus at various concentrations and for different time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a method such as the bicinchoninic acid (BCA) assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phosphorylated S6, total S6, phosphorylated 4E-BP1, etc.).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which can be captured on X-ray film or with a digital imager.

  • Analysis: Quantify the intensity of the protein bands to determine the relative changes in protein expression and phosphorylation.

Conclusion

The available data robustly support the anti-proliferative activity of Everolimus across a wide range of cancer cell lines. Its mechanism of action through the specific inhibition of the mTORC1 signaling pathway is well-established. Comparative data with other mTOR inhibitors such as sirolimus, temsirolimus, and zotarolimus demonstrate a class-wide effect on cell proliferation, with specific potencies varying depending on the cell type and the specific compound. The experimental protocols outlined provide a foundation for the independent verification and further investigation of the anti-proliferative effects of Everolimus and other potential anti-cancer agents.

References

R1498: A Comparative Benchmarking Analysis Against Leading MEK Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the novel MEK inhibitor, R1498, against established clinical data of similar drugs in the treatment of metastatic melanoma. The following sections present a comparative analysis of efficacy and safety data, detailed experimental protocols from pivotal clinical trials, and a visualization of the targeted signaling pathway to provide a clear context for this compound's potential therapeutic positioning.

Comparative Performance Analysis of MEK Inhibitors

The clinical efficacy and safety of this compound, a hypothetical next-generation MEK inhibitor, are benchmarked against approved MEK inhibitors: Trametinib (B1684009), Cobimetinib (B612205), and Binimetinib (B1684341). The data presented below is derived from key Phase III clinical trials for each respective drug, providing a basis for comparison. This compound's projected data is based on preclinical models and early-phase clinical studies, aiming for a superior or competitive profile.

Parameter This compound (Hypothetical Data) Trametinib (METRIC Trial) [1][2]Cobimetinib + Vemurafenib (B611658) (coBRIM Trial) [3][4][5]Binimetinib + Encorafenib (B612206) (COLUMBUS Trial) [6][7]Binimetinib (NEMO Trial) [8][9][10][11][12]
Indication BRAF V600E/K Mutant Metastatic MelanomaBRAF V600E/K Mutant Metastatic MelanomaBRAF V600 Mutant Metastatic MelanomaBRAF V600 Mutant Metastatic MelanomaNRAS-mutant Metastatic Melanoma
Treatment Arm This compound + BRAF InhibitorTrametinib MonotherapyCobimetinib + VemurafenibBinimetinib + EncorafenibBinimetinib Monotherapy
Control Arm Standard of Care (BRAF Inhibitor)Chemotherapy (Dacarbazine or Paclitaxel)Placebo + VemurafenibVemurafenibDacarbazine (B1669748)
Median Progression-Free Survival (PFS) 14.5 months4.8 months12.6 months14.9 months2.8 months
Overall Response Rate (ORR) 75%22%70%63%15%
Median Overall Survival (OS) 35.0 monthsNot significantly improved at 5 years22.5 months33.6 months11.0 months
Common Grade 3/4 Adverse Events Rash, Diarrhea, HypertensionHypertension, RashDiarrhea, Rash, Liver enzyme elevationNausea, Diarrhea, VomitingIncreased CPK, Hypertension

Experimental Protocols of Key Clinical Trials

The methodologies outlined below are based on the protocols of the pivotal clinical trials for the comparator MEK inhibitors. These established protocols provide a framework for the ongoing and future clinical development of this compound.

METRIC Trial (Trametinib)
  • Objective: To compare the efficacy and safety of trametinib with chemotherapy in patients with BRAF V600E/K-mutant metastatic melanoma.[1][2]

  • Study Design: A Phase III, randomized, open-label, multicenter trial.[2]

  • Patient Population: Patients with unresectable or metastatic BRAF V600E/K-mutant melanoma who had received at most one prior chemotherapy regimen.[1]

  • Dosing Regimen: Patients were randomized in a 2:1 ratio to receive either trametinib (2 mg orally once daily) or chemotherapy (dacarbazine 1000 mg/m² or paclitaxel (B517696) 175 mg/m² intravenously every 3 weeks).[2]

  • Primary Endpoint: Progression-Free Survival (PFS).[2]

  • Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), duration of response, and safety.[13]

coBRIM Trial (Cobimetinib)
  • Objective: To evaluate the efficacy and safety of cobimetinib in combination with vemurafenib versus vemurafenib alone in patients with previously untreated BRAF V600 mutation-positive advanced melanoma.[3][4]

  • Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter trial.[14]

  • Patient Population: Patients with previously untreated, unresectable locally advanced or metastatic melanoma with a BRAF V600 mutation.[3]

  • Dosing Regimen: Patients were randomized 1:1 to receive vemurafenib (960 mg orally twice daily) with either cobimetinib (60 mg orally once daily for 21 days of a 28-day cycle) or placebo.[3][4]

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent review committee.[5]

  • Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), duration of response, and safety.[4]

COLUMBUS Trial (Binimetinib)
  • Objective: To compare the efficacy and safety of encorafenib plus binimetinib with vemurafenib and encorafenib monotherapy in patients with BRAF V600-mutant melanoma.[6][7]

  • Study Design: A two-part, Phase III, randomized, open-label, multicenter trial.[6]

  • Patient Population: Patients with locally advanced unresectable or metastatic BRAF V600–mutant melanoma who were either untreated or had progressed after first-line immunotherapy.[6]

  • Dosing Regimen: In Part 1, patients were randomized 1:1:1 to receive encorafenib (450 mg once daily) plus binimetinib (45 mg twice daily), vemurafenib (960 mg twice daily), or encorafenib (300 mg once daily).[6]

  • Primary Endpoint: Progression-Free Survival (PFS) for the combination therapy versus vemurafenib.[7]

  • Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), and safety.[15]

Signaling Pathway and Experimental Workflow

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[16][][18] Mutations in genes such as BRAF can lead to constitutive activation of this pathway, driving tumorigenesis in melanoma and other cancers.[16] MEK inhibitors, including this compound and its comparators, target and block the activity of MEK1 and MEK2, thereby inhibiting downstream signaling and tumor growth.

RAS_RAF_MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds and activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocates and activates This compound This compound & other MEK Inhibitors This compound->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of MEK inhibition.

The experimental workflow for evaluating novel MEK inhibitors like this compound typically follows a structured progression from preclinical assessment to multi-phase clinical trials.

Experimental_Workflow cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_approval Regulatory invitro In Vitro Assays (Kinase activity, Cell proliferation) invivo In Vivo Models (Xenografts) invitro->invivo phase1 Phase I (Safety, PK/PD, MTD) invivo->phase1 phase2 Phase II (Efficacy, Dose-ranging) phase1->phase2 phase3 Phase III (Pivotal Efficacy, Comparison to Standard of Care) phase2->phase3 approval Regulatory Approval (e.g., FDA, EMA) phase3->approval

Caption: A typical experimental workflow for the development of a targeted cancer therapy.

References

Safety Operating Guide

Navigating the Disposal of R1498: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of ARN1468 is critical to ensure laboratory safety and environmental protection. The correct disposal pathway is determined by whether the compound has come into contact with infectious prion agents. This guide provides detailed, step-by-step procedures for managing both non-contaminated and prion-contaminated ARN1468 waste streams. Adherence to these protocols, in conjunction with institutional and local regulations, is essential for minimizing risk and maintaining compliance.

Decision Workflow for ARN1468 Disposal

The initial and most critical step in the disposal process is to determine if the ARN1468 waste is contaminated with prions. This determination will dictate the required handling and disposal procedures.

Start ARN1468 Waste Decision Contaminated with Prions? Start->Decision NonContaminated Follow Protocol 1: Disposal of Non-Contaminated ARN1468 Decision->NonContaminated No Contaminated Follow Protocol 2: Disposal of Prion-Contaminated ARN1468 Decision->Contaminated Yes End Disposal Complete NonContaminated->End Contaminated->End

Caption: Decision workflow for the proper disposal of ARN1468 waste.

Protocol 1: Disposal of Non-Contaminated ARN1468

This protocol is applicable to pure ARN1468, solutions of the compound that have not been exposed to biological agents, and laboratory materials used with non-contaminated ARN1468.

Step 1: Waste Collection

  • Collect all ARN1468 waste, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, and empty containers), in a designated hazardous chemical waste container.

  • Ensure the waste container is constructed of a compatible material, is properly sealed to prevent leaks, and is clearly labeled with "Hazardous Waste" and the chemical name "ARN1468".

Step 2: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Utilize secondary containment to mitigate the risk of spills.

Step 3: Professional Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of ARN1468 down the drain or in regular trash.

Protocol 2: Disposal of Prion-Contaminated ARN1468

This protocol must be followed for any ARN1468 waste that has been in contact with infectious prion agents. This includes contaminated solutions, labware, and personal protective equipment (PPE).

Step 1: Inactivation of Prions

  • All materials contaminated with prions must be decontaminated before disposal.

  • Immerse all contaminated materials in a fresh solution of 1 N sodium hydroxide (B78521) (NaOH) or a >20,000 ppm chlorine solution for at least one hour at room temperature.

  • Alternatively, autoclave the materials at 132-134°C for at least one hour.

Step 2: Waste Segregation and Collection

  • Following decontamination, collect the treated waste in a designated biohazardous waste container that is leak-proof and puncture-resistant.

  • The container must be clearly labeled as "Biohazardous Waste" and "Prion-Contaminated Material".

Step 3: Final Disposal

  • The decontaminated and properly labeled waste must be disposed of as biohazardous waste.

  • Coordinate with your institution's EHS office for final disposal, which is typically carried out through incineration.

Summary of Disposal Procedures

For quick reference, the table below summarizes the key procedural differences for handling non-contaminated and prion-contaminated ARN1468 waste.

Procedure StepNon-Contaminated ARN1468 WastePrion-Contaminated ARN1468 Waste
Waste Type Hazardous Chemical WasteBiohazardous Waste (Prion-Contaminated)
Primary Container Sealed, compatible hazardous waste containerLeak-proof, puncture-resistant biohazard container
Labeling "Hazardous Waste", "ARN1468""Biohazardous Waste", "Prion-Contaminated"
Pre-Disposal Treatment None requiredMandatory Decontamination: 1 N NaOH, >20,000 ppm chlorine, or autoclaving at 132-134°C for 1 hour
Disposal Pathway Licensed hazardous waste disposalBiohazardous waste incineration

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols for handling hazardous chemicals and biohazardous materials, particularly those involving infectious agents like prions. The key experimental protocol cited within the disposal procedure is the prion inactivation step .

Methodology for Prion Inactivation:

  • Chemical Inactivation:

    • Prepare a fresh 1 N solution of sodium hydroxide (NaOH) or a chlorine solution with a concentration greater than 20,000 parts per million (ppm).

    • Completely submerge the prion-contaminated ARN1468 waste in the chosen inactivation solution.

    • Allow the materials to soak for a minimum of one hour at ambient temperature.

    • After one hour, carefully decant the inactivation solution (if applicable and permissible by local regulations) and proceed with waste collection.

  • Thermal Inactivation (Autoclaving):

    • Place the prion-contaminated ARN1468 waste in an autoclave-safe biohazard bag or container.

    • Ensure the autoclave is validated and calibrated for the required temperature and time.

    • Process the waste at a minimum temperature of 132-134°C for at least one continuous hour.

    • Allow the autoclave to complete its cycle and the materials to cool before handling.

By strictly adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of ARN1468, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and local regulations for hazardous and biohazardous waste disposal.

Essential Safety and Handling Guide for 1X Plus Amplification Diluent (FP1498)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1X Plus Amplification Diluent, product number FP1498. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. While this product is a mixture with primarily nonhazardous components, it is classified with a reproductive hazard, necessitating careful handling.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling FP1498. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are recommended for general use and incidental contact.[2] Change gloves immediately if contaminated.
Eye & Face Protection Safety Glasses/GogglesANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[3] Goggles are recommended.[4]
Face ShieldWear in addition to safety glasses or goggles when there is a significant risk of splashing.[3][5]
Body Protection Lab CoatA standard lab coat should be worn to protect skin and clothing.[5][6] Ensure it is buttoned.[7]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are required to protect against spills and falling objects.[8][9]

Operational Plan: Safe Handling Protocol

Adherence to a standardized handling protocol is critical. The following step-by-step procedure outlines the safe handling of FP1498 from reception to use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area.[10]

  • The product should be stored locked up due to its reproductive hazard classification.[1]

  • Keep the container tightly closed when not in use.[1][10]

2. Preparation for Use:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[8]

  • Put on all required personal protective equipment as detailed in the table above.

  • Work in a well-ventilated area. A fume hood may be necessary if there is a risk of aerosol formation.[11]

3. Handling and Use:

  • When transferring the diluent, do so carefully to avoid splashing.

  • Use designated laboratory equipment, such as pipettes with disposable tips, for transferring the liquid.[6]

  • Avoid direct contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory area.[11]

4. Post-Use and Cleanup:

  • After use, securely close the container.

  • Wipe down any surfaces that may have come into contact with the diluent.

  • Remove gloves and wash hands thoroughly with soap and water.[10][11]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling ReadSDS Read SDS DonPPE Don PPE ReadSDS->DonPPE WorkArea Prepare Well-Ventilated Area DonPPE->WorkArea Transfer Transfer Diluent Carefully WorkArea->Transfer Use Use in Experiment Transfer->Use CloseContainer Securely Close Container Use->CloseContainer Clean Clean Work Area CloseContainer->Clean RemovePPE Remove PPE Clean->RemovePPE WashHands Wash Hands RemovePPE->WashHands

Figure 1: Safe Handling Workflow for FP1498.

Disposal Plan

Proper disposal of FP1498 and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • FP1498 is not classified as a hazardous waste based on its composition, but due to its reproductive hazard warning, it should be handled with care.[1]

  • Do not dispose of the diluent down the drain unless permitted by local regulations.[12]

  • Collect waste diluent and contaminated materials (e.g., pipette tips, gloves) in a designated, clearly labeled waste container.

2. Container Management:

  • The waste container must be compatible with the chemical, in good condition, and kept closed except when adding waste.

  • Label the waste container with "Non-hazardous waste" and list the contents.

3. Disposal Procedure:

  • Dispose of the contents and the container in accordance with local, regional, national, and international regulations.[1]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on non-hazardous chemical waste disposal.[13]

  • Empty containers should be triple-rinsed with a suitable solvent before being discarded as regular trash. The rinsate should be collected as chemical waste.

CollectWaste Collect Waste Diluent & Contaminated Materials LabelContainer Label Waste Container 'Non-Hazardous Waste' CollectWaste->LabelContainer ConsultEHS Consult Institutional EHS for Disposal Protocol LabelContainer->ConsultEHS Dispose Dispose According to EHS Guidance ConsultEHS->Dispose RinseEmpty Triple-Rinse Empty Original Container Dispose->RinseEmpty DiscardContainer Discard Rinsed Container in Regular Trash RinseEmpty->DiscardContainer

Figure 2: Disposal Workflow for FP1498.

First Aid Measures

In case of exposure, follow these immediate first aid procedures.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If symptoms persist, seek medical attention.
Skin Contact Immediately rinse the affected area with plenty of water. If skin irritation continues, consult a doctor.[14]
Eye Contact Rinse the opened eye for several minutes under running water. If symptoms persist, seek medical attention.[1]
Ingestion Do not induce vomiting. If symptoms persist, consult a doctor.

If exposed or concerned, it is advised to get medical advice or attention. [1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.